Vanadium phosphide
Description
Properties
IUPAC Name |
phosphanylidynevanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJKPRIBNYTIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313508 | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.9153 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-53-4 | |
| Record name | Vanadium phosphide (VP) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12066-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium phosphide (VP) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium phosphide (VP) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.870 | |
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Foundational & Exploratory
Unveiling the Atomic Architecture of Vanadium Phosphides: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the crystal structures of binary vanadium phosphide (B1233454) compounds has been compiled for researchers, scientists, and professionals in materials science and drug development. This guide provides a thorough examination of the known crystalline phases of vanadium phosphide, presenting key crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the vanadium-phosphorus system.
Vanadium phosphides are a class of inorganic compounds that exhibit a range of stoichiometries, each with a unique crystal structure and associated physical and chemical properties. Understanding these atomic arrangements is crucial for harnessing their potential in various applications, including catalysis, electronics, and energy storage. This guide clarifies the often-confused landscape of vanadium-phosphorus compounds, distinguishing true binary phosphides from vanadium phosphates and the phosphorus allotrope known as violet phosphorus (VP).
Summary of this compound Crystal Structures
The V-P system is characterized by several stable binary compounds. The crystallographic data for the most well-documented phases are summarized below.
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| Vanadium Subphosphide | V₃P | Tetragonal | P4₂/n (86) | a = 9.395, c = 4.767 |
| Dithis compound | V₂P | Orthorhombic | Pnma (62) | a = 6.205, b = 3.297, c = 7.185 |
| Vanadium Monophosphide | VP | Hexagonal | P6₃/mmc (194) | a = 3.18, c = 6.22 |
| V₄P₃ | Orthorhombic | Cmcm (63) | a = 3.259, b = 17.23, c = 6.837 |
Note: The data for V₄P₃ is based on theoretical calculations and awaits full experimental confirmation.
The Vanadium-Phosphorus Phase Relationships
The various this compound compounds exist at different stoichiometries and can be visualized in a phase diagram. The relationship between the primary, experimentally confirmed phases highlights the transitions that occur with varying atomic percentages of phosphorus.
Caption: Relationship between key this compound phases.
Experimental Protocols
The determination of this compound crystal structures relies on precise synthesis methods and advanced characterization techniques.
Synthesis of Vanadium Phosphides
A common method for synthesizing polycrystalline vanadium phosphides is through a direct solid-state reaction between elemental vanadium and red phosphorus.
-
Reactant Preparation: High-purity vanadium powder and red phosphorus are weighed and mixed in the desired stoichiometric ratio (e.g., 3:1 for V₃P, 2:1 for V₂P, 1:1 for VP).
-
Encapsulation: The mixture is sealed in an evacuated quartz ampoule to prevent oxidation at high temperatures.
-
Thermal Treatment: The ampoule is heated in a tube furnace. A typical heating profile involves a slow ramp to a specific reaction temperature (e.g., 800-1000 °C) and holding for an extended period (several days to a week) to ensure a complete reaction and homogenization. For example, the synthesis of V₂P can be achieved by heating the elements at 900°C for 8 days.
-
Cooling and Characterization: The sample is then slowly cooled to room temperature. The resulting product is typically a dark gray or black powder.
For single-crystal growth, methods such as chemical vapor transport (CVT) are often employed, where a transport agent (e.g., iodine) is used to facilitate the growth of larger crystals suitable for single-crystal X-ray diffraction.
Crystal Structure Determination
The primary technique for elucidating the crystal structure of these materials is X-ray diffraction (XRD).
-
Data Collection:
-
Powder X-ray Diffraction (PXRD): The synthesized powder is finely ground and placed in a sample holder. A powder diffractometer is used to collect diffraction data over a range of 2θ angles. This provides a diffraction pattern characteristic of the crystalline phases present.
-
Single-Crystal X-ray Diffraction: A suitable single crystal is mounted on a goniometer. The crystal is rotated in the X-ray beam, and a detector collects the diffraction spots. This method provides the most accurate determination of the unit cell parameters, space group, and atomic positions.
-
-
Data Analysis:
-
Phase Identification: The experimental powder diffraction pattern is compared to databases such as the Inorganic Crystal Structure Database (ICSD) to identify the known phases.
-
Structure Refinement (Rietveld Method): For powder data, the Rietveld refinement technique is used to refine the crystal structure model. This involves fitting a calculated diffraction pattern to the experimental data by adjusting parameters such as lattice parameters, atomic positions, and thermal parameters until the best fit is achieved. This allows for the precise determination of the crystal structure of the synthesized phase.
-
Structure Solution and Refinement (Single-Crystal Data): For single-crystal data, the positions of the atoms in the unit cell are determined (structure solution), and their parameters are refined to obtain a highly accurate crystal structure model.
-
The logical workflow for determining the crystal structure of a synthesized this compound sample is outlined below.
Caption: Experimental workflow for crystal structure determination.
Unlocking the Potential of Vanadium Phosphides: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Vanadium phosphides (VPs) are emerging as materials with significant potential across various scientific and technological domains, including catalysis, energy storage, and potentially even in fields related to drug development through their catalytic properties. A deep understanding of their fundamental properties, achievable through a synergistic combination of theoretical modeling and experimental validation, is crucial for unlocking their full capabilities. This technical guide provides an in-depth exploration of the theoretical modeling of vanadium phosphide (B1233454) properties, complemented by detailed experimental protocols for their synthesis and characterization.
Core Theoretical Insights: A Computational Perspective
The intrinsic electronic and structural properties of vanadium phosphides are predominantly investigated using first-principles calculations based on Density Functional Theory (DFT). These computational methods allow for the prediction and understanding of material characteristics at the atomic level, guiding experimental efforts and accelerating the discovery of novel applications.
Computational Methodology Workflow
The theoretical investigation of vanadium phosphides typically follows a structured workflow, beginning with the definition of the crystal structure and culminating in the calculation of various properties.
An In-depth Technical Guide to the Vanadium-Phosphorus System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vanadium-phosphorus (V-P) binary system, focusing on the known solid phases, their crystal structures, and the experimental methods for their synthesis. Due to the limited availability of a complete, experimentally determined phase diagram for the V-P system, this document emphasizes the crystallographic data of stable vanadium phosphide (B1233454) compounds and the methodologies for their preparation. The information presented is crucial for researchers in materials science, catalysis, and potentially for those in drug development exploring novel inorganic compounds.
Introduction to the Vanadium-Phosphorus System
This guide focuses on the well-characterized vanadium phosphide phases, providing detailed crystallographic data and a summary of the experimental protocols used for their synthesis.
Data Presentation: Crystallographic Information of Vanadium Phosphides
Several stable this compound compounds have been identified and characterized. The crystallographic data for the most common phases are summarized in the tables below.
Table 1: Crystal Structure and Lattice Parameters of Vanadium Phosphides
| Phase | Formula | Crystal System | Space Group | Pearson Symbol | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| α-V₃P | V₃P | Tetragonal | P4₂/n | tP32 | 9.443 | 9.443 | 4.772 | - | [1][3] |
| V₂P | V₂P | Orthorhombic | Pnma | oP12 | 6.2045 | 3.3052 | 7.5440 | - | [4][5] |
| VP | VP | Orthorhombic | Pnma | oP8 | 5.768 | 3.298 | 6.223 | - | [6] |
| VP₂ | VP₂ | Monoclinic | C2/m | mC12 | 8.41 | 3.11 | 7.16 | 119.25 | [2][7] |
Table 2: Atomic Positions for Selected Vanadium Phosphides
V₂P (Space Group: Pnma) [4][5]
| Atom | Wyckoff Position | x | y | z |
| V(1) | 4c | 0.005 | 0.250 | 0.188 |
| V(2) | 4c | 0.358 | 0.250 | 0.562 |
| P | 4c | 0.265 | 0.250 | 0.880 |
VP (Space Group: Pnma) [6]
| Atom | Wyckoff Position | x | y | z |
| V | 4c | 0.005 | 0.250 | 0.188 |
| P | 4c | 0.265 | 0.250 | 0.880 |
Note: Atomic positions can vary slightly between different experimental determinations.
Experimental Protocols
The synthesis of vanadium phosphides typically involves high-temperature reactions between vanadium or vanadium compounds and phosphorus or phosphorus-containing compounds. The following are detailed methodologies for the preparation of key this compound phases.
Solid-State Synthesis of Bulk Vanadium Phosphides
This method is commonly used for producing polycrystalline powders of various vanadium phosphides.
Objective: To synthesize bulk this compound powders (e.g., VP, V₂P) via a direct reaction of the elements.
Materials:
-
Vanadium powder (99.5% purity or higher)
-
Red phosphorus powder (99% purity or higher)
-
Quartz ampoules
-
Tube furnace with temperature control
Procedure:
-
Stoichiometric Mixing: Vanadium and red phosphorus powders are weighed and thoroughly mixed in the desired stoichiometric ratio (e.g., 1:1 for VP, 2:1 for V₂P) inside an argon-filled glovebox to prevent oxidation.
-
Encapsulation: The mixed powder is placed in a quartz ampoule. The ampoule is then evacuated to a high vacuum (e.g., 10⁻³ torr) and sealed.
-
Heat Treatment: The sealed ampoule is placed in a tube furnace and subjected to a controlled heating program. A typical program involves:
-
Slow heating to an intermediate temperature (e.g., 400-500 °C) and holding for an extended period (e.g., 24-48 hours) to allow for the initial reaction of phosphorus vapor with vanadium.
-
Further heating to a higher temperature (e.g., 800-1000 °C) for a prolonged duration (e.g., 72-120 hours) to ensure complete reaction and homogenization.
-
Slow cooling to room temperature.
-
-
Characterization: The resulting product is characterized by X-ray diffraction (XRD) to confirm the phase purity and determine the crystal structure.
Chemical Vapor Transport (CVT) for Single Crystal Growth
This technique is employed to grow high-quality single crystals of vanadium phosphides.
Objective: To grow single crystals of a specific this compound phase (e.g., VP₂) using a transport agent.
Materials:
-
Pre-synthesized this compound powder (from solid-state reaction)
-
Transport agent (e.g., iodine, I₂)
-
Quartz ampoules
-
Two-zone tube furnace
Procedure:
-
Ampoule Preparation: The pre-synthesized this compound powder is placed at one end of a quartz ampoule. A small amount of the transport agent (e.g., a few milligrams of iodine per cm³ of ampoule volume) is added. The ampoule is then evacuated and sealed.
-
Temperature Gradient: The sealed ampoule is placed in a two-zone tube furnace, creating a temperature gradient along its length. The end of the ampoule containing the powder (the source zone) is maintained at a higher temperature (T₂), while the empty end (the growth zone) is kept at a slightly lower temperature (T₁). For example, for VP₂, T₂ could be around 900 °C and T₁ around 800 °C.
-
Transport and Growth: At the higher temperature (T₂), the this compound reacts with the transport agent to form volatile gaseous species (e.g., vanadium iodides and phosphorus vapor). These gaseous molecules diffuse to the colder end of the ampoule (T₁), where the reverse reaction occurs, leading to the decomposition of the gaseous species and the deposition of single crystals of the this compound.
-
Crystal Recovery: After a growth period of several days to weeks, the furnace is slowly cooled to room temperature, and the single crystals are carefully collected from the growth zone.
-
Characterization: The grown crystals are analyzed using single-crystal X-ray diffraction to determine their precise crystal structure.
Visualization of Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of vanadium phosphides.
Caption: Generalized workflow for the synthesis and characterization of vanadium phosphides.
Conclusion
While a complete and experimentally verified phase diagram of the vanadium-phosphorus system remains elusive in readily accessible literature, significant progress has been made in identifying and characterizing several stable this compound compounds. This guide has provided a detailed summary of the crystallographic data for V₃P, V₂P, VP, and VP₂, which are crucial for understanding the structure-property relationships in this system. Furthermore, the detailed experimental protocols for both polycrystalline and single-crystal synthesis offer a practical foundation for researchers working on these materials. The continued application of computational methods like CALPHAD, in conjunction with targeted experimental studies, will be instrumental in developing a more complete understanding of the phase equilibria in the V-P system.
References
- 1. calphad.com [calphad.com]
- 2. thermocalc.com [thermocalc.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Data of Fluid Phase Equilibria- Correlation and Prediction Models: A Review | MDPI [mdpi.com]
- 7. users.exa.unicen.edu.ar [users.exa.unicen.edu.ar]
high-spin and mixed-valent vanadium phosphide exploration
An In-depth Technical Guide on High-Spin and Mixed-Valent Vanadium Phosphide (B1233454)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the exploration of high-spin and mixed-valent vanadium phosphide complexes. This document details the synthesis, characterization, and theoretical understanding of a novel molecular this compound, highlighting its unique electronic and magnetic properties.
Introduction
The pursuit of high-spin configurations in transition metal phosphides is a significant challenge, marking a division between the properties of solid-state materials and their molecular counterparts.[1] This guide focuses on a recently synthesized high-spin and mixed-valent this compound, a molecule that pushes the boundaries of what is achievable in molecular magnetism.[1][2] Vanadium phosphides, and more broadly vanadium phosphates, are a class of materials with diverse applications, including catalysis and as cathode materials in batteries.[3][4] The ability to control the spin state and valence of vanadium centers in a molecular phosphide opens up new avenues for the design of novel magnetic materials and catalysts.
This document provides a detailed account of the synthesis and characterization of a V(III) phosphaethynolate complex and its subsequent transformation into a high-spin, mixed-valent [V₂III, IV] phosphide.[1] The electronic structure and magnetic properties of this unique compound are discussed in the context of theoretical studies.
Synthesis Pathway
The synthesis of the high-spin, mixed-valent this compound involves a multi-step process, beginning with the synthesis of a V(III) phosphaethynolate complex. This precursor undergoes a photolytically induced transformation involving reduction, decarbonylation, and multiple-bond formation to yield the final product.[1]
References
An In-depth Technical Guide to the Core Characteristics of Vanadium Phosphide Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium phosphides (VP) represent a compelling class of binary semiconductor materials that have garnered significant interest due to their diverse stoichiometries and intriguing electronic, optical, and thermoelectric properties. These materials, composed of vanadium and phosphorus, exhibit a range of crystalline structures and characteristics that make them promising candidates for applications in catalysis, energy storage, and electronics. This technical guide provides a comprehensive overview of the fundamental properties of various vanadium phosphide (B1233454) compounds, detailing their structural, electronic, and thermoelectric characteristics. The information presented herein is supported by data from theoretical calculations and experimental investigations, offering a valuable resource for researchers and professionals working with these advanced materials.
Structural Properties
The vanadium phosphide system includes several stable compounds, each with a unique crystal structure. First-principles calculations based on density-functional theory have been employed to investigate the crystal structures of various this compound compounds, including V₃P, V₂P, VP, VP₂, and VP₄.[1] These studies indicate that metal-rich compounds tend to be more structurally stable than phosphorus-rich compositions.[1] A covalent bond exists between the vanadium and phosphorus atoms across these different stoichiometries.[1]
| Compound | Crystal System | Space Group | Lattice Parameters (Å) [Calculated] | Reference |
| V₃P | Tetragonal | P4₂/n | a = 9.413, c = 4.775 | [1] |
| V₂P | Orthorhombic | Pnma | a = 6.205, b = 3.305, c = 7.544 | [2] |
| VP | Hexagonal | P-62m | a = 6.696, c = 3.299 | [1] |
| VP₂ | Orthorhombic | Pnnm | a = 10.375, b = 5.992, c = 4.985 | [1] |
| VP₄ | Monoclinic | C2/c | a = 16.918, b = 5.234, c = 7.749, β = 119.5° | [1] |
Electronic and Optical Properties
The electronic properties of vanadium phosphides are a key area of research, with studies indicating a range of behaviors from metallic to semiconducting. The electronic structure is heavily influenced by the stoichiometry and crystal structure of the compound. For instance, first-principles calculations have shown that a tetragonal monolayer of this compound (t-VP) exhibits half-metallicity, a property highly sought after for spintronic applications.
| Compound | Bandgap (eV) [Method] | Reference |
| V-doped AlP | 0.674 [Calculated] | [3] |
The determination of the bandgap in semiconductor thin films is a critical step in their characterization. UV-Vis Spectroscopy is a widely used, non-destructive method for this purpose.[4] The process involves measuring the absorbance of the material over a range of wavelengths (typically 200-800 nm) to identify the absorption edge, which corresponds to the bandgap energy.[4]
Thermoelectric Properties
Thermoelectric materials can convert heat energy into electrical energy and vice versa, making them important for waste heat recovery and cooling applications. The efficiency of a thermoelectric material is characterized by its figure of merit (ZT), which is dependent on the Seebeck coefficient, electrical conductivity, and thermal conductivity. Metal phosphides, including vanadium phosphides, are being explored as potential thermoelectric materials due to their potential for favorable electronic properties.[5] The Seebeck coefficient is a measure of the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material.[6]
Quantitative thermoelectric data for specific this compound compounds is an active area of research.
Experimental Protocols
Synthesis of this compound Nanoparticles (Hydrothermal Method)
This protocol describes a general method for the synthesis of this compound materials, which can be adapted for different stoichiometries.
Materials:
-
Vanadium precursor (e.g., V₂O₅, NH₄VO₃)
-
Phosphorus precursor (e.g., red phosphorus, H₃PO₄)
-
Solvent (e.g., deionized water, ethanol)
-
Autoclave with a Teflon liner
Procedure:
-
Dissolve the vanadium precursor and phosphorus precursor in the chosen solvent in a beaker. The molar ratio of V to P will determine the stoichiometry of the final product.
-
Stir the mixture vigorously for a set period to ensure homogeneity.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-300°C) for a designated duration (e.g., 2-72 hours).[7]
-
Allow the autoclave to cool down naturally to room temperature.
-
Collect the product by filtration or centrifugation.
-
Wash the collected solid with deionized water and ethanol (B145695) several times to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80°C) for several hours.
References
- 1. First-principles investigation of cohesive energy and electronic structure in vanadium phosphides [journal.hep.com.cn]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. allanchem.com [allanchem.com]
- 5. Metal phosphides as potential thermoelectric materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Seebeck coefficient - Wikipedia [en.wikipedia.org]
- 7. CN101659403B - Hydro-thermal synthesis process of phosphide - Google Patents [patents.google.com]
Vanadium Phosphide: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 12066-53-4[1][2][3][4][5]
Molecular Formula: VP[1][2][3][4][5]
Core Physicochemical Properties
Vanadium phosphide (B1233454) (VP) is a semiconductor material recognized for its potential in high-power and high-frequency applications.[6] While detailed experimental data for pure vanadium phosphide is limited in the provided search results, its properties can be inferred from studies on vanadium-containing phosphide materials.
| Property | Value | Source |
| Molecular Weight | 81.92 g/mol | [1][3] |
| Density | 5.42 g/cm³ | [6] |
| Appearance | Solid | [6] |
| EC Number | 235-070-3 | [5][6] |
Synthesis and Experimental Protocols
The synthesis of this compound and related vanadium-doped phosphide materials typically involves a two-step process: a hydrothermal or solvothermal method to create a precursor, followed by a phosphorization step.
General Synthesis Workflow
A common method for synthesizing vanadium-doped transition metal phosphides, which can be adapted for this compound, is as follows:
-
Hydrothermal Synthesis of Precursor: Vanadium precursors (e.g., Vanadium(III) chloride, VCl₃) are dissolved in a solvent, often with other metal salts if creating a doped material. This solution is then sealed in a Teflon-lined stainless-steel autoclave and heated.
-
Phosphorization: The obtained precursor is then heated in a tube furnace under an inert atmosphere with a phosphorus source (e.g., sodium hypophosphite, NaH₂PO₂) at elevated temperatures to yield the final phosphide material.
Caption: A generalized workflow for the synthesis of this compound materials.
Electrocatalysis Experimental Protocol
For evaluating the electrocatalytic performance of this compound-based materials, a standard three-electrode system is typically employed.
-
Working Electrode: The synthesized this compound material, often supported on a conductive substrate like carbon cloth or nickel foam.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: A graphite (B72142) rod or platinum wire.
-
Electrolyte: Commonly a 1.0 M solution of potassium hydroxide (B78521) (KOH) for alkaline media.
Key Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a specific current density (e.g., 10 mA cm⁻²), which is a measure of catalytic activity.
-
Tafel Plots: Derived from LSV curves, the Tafel slope provides insights into the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance at the electrode-electrolyte interface.
-
Chronopotentiometry or Chronoamperometry: To assess the long-term stability of the catalyst.
Applications in Research
This compound and its doped variants are primarily investigated for their electrocatalytic properties, particularly in the context of water splitting for hydrogen production.
Electrocatalytic Performance Data
The following table summarizes the electrocatalytic performance of various vanadium-containing phosphide materials for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).
| Catalyst | Reaction | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte |
| V-NiCoP/CC | HER | 52 | 51.2 | 1 M KOH |
| FeₓVᵧ-PC/NF | HER | 66 | Not Specified | 1.0 M KOH |
| FeₓVᵧ-PC/NF | OER | 201 | Not Specified | 1.0 M KOH |
| V-doped CoP | HER | 77 | Not Specified | 1 M KOH |
| V-Ni₂P | HER | 93 | Not Specified | 1.0 M NaOH |
| V-Ni₂P | SOR | 313 | Not Specified | 1.0 M NaOH + 1 M Na₂S |
Relevance to Drug Development: Vanadium Compounds and Cellular Signaling
While research on the direct interaction of this compound with biological systems is not extensively available, the broader class of vanadium compounds has been shown to influence key cellular signaling pathways, making them of interest to drug development professionals, particularly in the areas of diabetes and cancer.[2][7] Vanadium compounds can mimic some of the effects of insulin (B600854) and have been investigated for their anti-diabetic properties.[4][7]
MAPK/ERK Signaling Pathway
Vanadium compounds have been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[2] This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Activation of this pathway by vanadium compounds can lead to cell cycle arrest and an increase in apoptosis, which are desirable outcomes in cancer therapy.[2]
Caption: Vanadium compounds can activate the MAPK/ERK pathway, leading to anti-tumor effects.
PI3K/Akt Signaling Pathway
Vanadium compounds can also stimulate kinases in the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, independent of the insulin receptor in some cases. This pathway is central to cell growth, survival, and metabolism. The insulin-like effects of vanadium are partly attributed to its influence on this pathway.
Caption: Vanadium's influence on the PI3K/Akt pathway contributes to its insulin-mimetic effects.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Vanadium has been demonstrated to activate NF-κB in various cell types, although the precise mechanisms are still under investigation. This activation can have pro-inflammatory or anti-apoptotic effects depending on the cellular context.
It is important to note that the biological effects of vanadium are complex and can be dose-dependent. The generation of reactive oxygen species (ROS) is another mechanism through which vanadium compounds exert their biological effects.[8] Further research is needed to elucidate the specific roles of different vanadium compounds, including this compound, in these signaling pathways.
References
- 1. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 4. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Consequences of Vanadium Effects on Formation of Reactive Oxygen Species and Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Vanadium Phosphide Magnetism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium phosphide (B1233454) (VP) and its related compounds have emerged as materials of significant interest due to their diverse and tunable magnetic properties. The interplay between vanadium's multiple oxidation states and the versatile bonding environments provided by phosphorus gives rise to a rich landscape of magnetic phenomena, from molecular high-spin systems to long-range ordering in solid-state lattices. Early investigations into this class of materials have laid the groundwork for understanding the fundamental principles governing their magnetism, paving the way for potential applications in spintronics, catalysis, and materials science. This technical guide provides an in-depth overview of the initial key findings, focusing on the synthesis, crystal structure, and magnetic characterization of various vanadium phosphide systems.
Synthesis and Crystal Structure
The magnetic properties of vanadium phosphides are intrinsically linked to their atomic and electronic structures. A variety of synthetic routes have been explored to obtain different phases and morphologies, from bulk crystalline solids to molecular complexes.
Solid-State Synthesis
Initial synthesis of polycrystalline vanadium phosphides often involves high-temperature solid-state reactions. For instance, the tin(II) vanadium(III) phosphate (B84403) SnVPO5 was synthesized by reacting V2O3, SnP2O7, and metallic tin in an evacuated silica (B1680970) tube at high temperatures[1].
Hydrothermal Synthesis
Hydrothermal methods have been employed to synthesize layered oxo-vanadium(IV) dihydrogen phosphate, {VO(H2PO4)2}n[2][3]. This technique allows for the crystallization of extended structures at relatively lower temperatures.
Molecular Synthesis
More recently, the synthesis of molecular this compound complexes has been achieved. A high-spin and mixed-valent this compound, [(pyrNdipp)₂V=P=V(pyrNdipp)₂], was synthesized through a cascade of reduction, decarbonylation, and multiple-bond formation steps initiated by the photolysis of a V(III) phosphaethynolate complex[4][5].
Crystal Structures
The crystal structures of vanadium-phosphorus compounds are diverse, leading to a range of magnetic behaviors.
-
SnVPO5 : This compound features a three-dimensional framework constructed from V2O10 dimers linked by phosphate tetrahedra[1]. The V-V separation within the dimers is relatively short, suggesting the potential for direct magnetic exchange[1].
-
{VO(H2PO4)2}n : This material possesses a layered two-dimensional structure where VO2+ moieties are connected by bridging H2PO4- ions[2][3]. The layers are stacked parallel to the crystallographic c-axis[3].
-
[(pyrNdipp)₂V=P=V(pyrNdipp)₂] : This molecular complex exhibits a linear [V=P=V] core with an S4 symmetrical architecture[4][5].
Magnetic Properties
The initial investigations have revealed a variety of magnetic phenomena in this compound systems, including paramagnetism, antiferromagnetism, and ferromagnetism.
Paramagnetism and High-Spin States
In some molecular complexes, vanadium phosphides can exhibit high-spin ground states. The complex [(pyrNdipp)₂V=P=V(pyrNdipp)₂] was found to have a high-spin, ST = 3/2 ground state[4][5]. This is attributed to the weak ligand-field splitting at the vanadium centers, which prevents spin-pairing[4][5]. Vanadium(IV)-based polyoxometalates, such as α1-[VIVW17X2O62]8− and α2-[VIVW17X2O62]8− (X = As or P), also exhibit paramagnetic behavior as expected for an S=1/2 ion[6].
Antiferromagnetic Interactions
Antiferromagnetic coupling is a common feature in many this compound and phosphate systems.
-
In SnVPO5 , magnetic susceptibility measurements show a broad maximum around 22 K, which is indicative of low-dimensional spin correlations and an antiferromagnetically ordered ground state[1]. The magnetism is proposed to be understood by interacting spin-dimers on a distorted square lattice[1].
-
The layered compound {VO(H2PO4)2}n displays weak antiferromagnetic interactions, which can be explained by a two-dimensional quantum Heisenberg antiferromagnet model[2][3]. The magnetic pathways are provided through the dihydrogen-phosphato bridges within the layers[2][3].
-
In some oxovanadium phosphates with triple oxido bridges, moderate antiferromagnetic coupling is observed[7].
Ferromagnetism and Half-Metallicity (Theoretical Predictions)
First-principles calculations have predicted the existence of ferromagnetism and half-metallicity in certain this compound systems.
-
A tetragonal This compound (t-VP) monolayer is predicted to be a multiferroic material exhibiting robust in-plane ferromagnetism[8][9]. This ferromagnetic ordering is mediated by a d-p-d super-exchange coupling mechanism[8][9]. More interestingly, this monolayer is predicted to be a half-metal with a topological Dirac cone in the majority-spin channel[8][9].
-
Vanadium-doped aluminum phosphide (Al1-xVxP) is predicted to be a half-metallic ferromagnet with 100% spin polarization[10]. The ferromagnetic state in this diluted magnetic semiconductor is thought to originate from a double-exchange mechanism[10].
Quantitative Magnetic Data Summary
| Compound/System | Magnetic Ordering | Transition Temperature (TN / TC) | Magnetic Moment / Other Properties | Reference |
| [(pyrNdipp)₂V=P=V(pyrNdipp)₂] | High-Spin Paramagnet | - | ST = 3/2 ground state | [4][5] |
| SnVPO5 | Antiferromagnetic | Broad max. at 22 K | meff = 2.61 μB (lower than theoretical 2.83 μB) | [1] |
| {VO(H2PO4)2}n | Weak Antiferromagnetic | - | 2D Quantum Heisenberg Antiferromagnet | [2][3] |
| t-VP Monolayer (Theoretical) | Ferromagnetic | - | Half-metallic, Topological Dirac cone | [8][9] |
| Al0.9375V0.0625P (Theoretical) | Ferromagnetic | - | Total magnetization of 2 μB, Half-metallic | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducible synthesis and characterization of these materials.
Synthesis of SnVPO5 (Solid-State Reaction)
-
Reactants : V2O3, SnP2O7, and metallic tin.
-
Procedure : The reactants are mixed and sealed in an evacuated silica tube.
-
Reaction Conditions : The sealed tube is heated to a high temperature (specific temperature profile not detailed in the abstract) to facilitate the solid-state reaction.
-
Product : Crystalline SnVPO5. (Based on information from[1])
Synthesis of {VO(H2PO4)2}n (Hydrothermal Synthesis)
-
Method : Hydrothermal synthesis.
-
Characterization : The resulting product is characterized by single-crystal X-ray analysis to determine its layered structure. (Based on information from[2][3])
Magnetic Measurements
-
Instrumentation : A SQUID (Superconducting Quantum Interference Device) magnetometer is typically used for magnetic susceptibility measurements.
-
Temperature Range : Measurements are often performed over a wide temperature range, for example, from 2 K to 300 K[2][3].
-
Data Analysis : The temperature dependence of the magnetic susceptibility (χ vs. T) and the field dependence of magnetization (M vs. H) are analyzed to determine the nature of the magnetic ordering and to extract parameters such as the effective magnetic moment and ordering temperatures.
Visualization of Magnetic Interaction Pathways
The magnetic properties of these materials are governed by the exchange interactions between the magnetic vanadium ions. These interactions can be visualized to better understand the structure-property relationships.
Caption: d-p-d super-exchange mechanism in a V-P-V system.
Caption: General experimental workflow for investigating this compound magnetism.
Conclusion
The initial investigations into this compound magnetism have unveiled a fascinating array of properties, from high-spin molecular magnets to predicted half-metallic ferromagnets. The synthesis methods, crystal structures, and resulting magnetic behaviors are intricately linked, offering numerous avenues for tuning and controlling the magnetic properties of these materials. While much of the early work has focused on vanadium phosphates and theoretical models, the foundational understanding of superexchange mechanisms and the influence of local coordination environments provides a strong basis for future exploration of pure this compound systems. Further research, particularly experimental validation of the predicted ferromagnetic phases, will be crucial in unlocking the full potential of vanadium phosphides for advanced technological applications.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxo-vanadium(IV) dihydrogen phosphate: preparation, magnetic study, and heterogeneous catalytic epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Electrochemical, Electrocatalytic, and Magnetic Properties of Vanadium-Containing Polyoxometalates | MDPI [mdpi.com]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. A multiferroic this compound monolayer with ferromagnetic half-metallicity and topological Dirac states - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 9. A multiferroic this compound monolayer with ferromagnetic half-metallicity and topological Dirac states - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Vanadium-Containing Phosphide Nanosheets
For Researchers, Scientists, and Drug Development Professionals
Synthesis Overview
The synthesis of V-Ni₂P nanosheets is a two-step process. First, a nickel-vanadium layered double hydroxide (B78521) (NiV-LDH) precursor is synthesized on a substrate, such as nickel foam (NF), via a hydrothermal method. In the second step, this precursor is converted into V-Ni₂P nanosheets through a gas-phase phosphorization reaction.
Experimental Protocols
Materials and Reagents
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Vanadium(III) chloride (VCl₃)
-
Urea (B33335) (CO(NH₂)₂)
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Deionized (DI) water
-
Ethanol
-
Nickel Foam (NF)
Synthesis of NiV-LDH Precursor on Nickel Foam (Hydrothermal Step)
-
Cleaning of Nickel Foam: The nickel foam substrate is first cleaned by sonication in acetone, ethanol, and deionized water for 15 minutes each to remove surface impurities.
-
Preparation of the Hydrothermal Solution: A precursor solution is prepared by dissolving nickel nitrate hexahydrate, vanadium chloride, ammonium fluoride, and urea in deionized water.
-
Hydrothermal Reaction: The cleaned nickel foam is immersed in the precursor solution within a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an electric oven.
-
Washing and Drying: After the reaction, the autoclave is cooled to room temperature. The nickel foam, now coated with the NiV-LDH precursor, is removed, washed thoroughly with deionized water and ethanol, and dried in an oven.
Synthesis of V-Ni₂P Nanosheets (Phosphorization Step)
-
Setup: The dried NiV-LDH precursor on the nickel foam and a separate container with sodium hypophosphite are placed in a tube furnace. The sodium hypophosphite is positioned upstream of the precursor.
-
Phosphorization: The furnace is heated to a specific temperature under an inert atmosphere (e.g., argon). The heat decomposes the sodium hypophosphite, releasing phosphine (B1218219) gas (PH₃), which then reacts with the NiV-LDH precursor to form V-Ni₂P nanosheets.
-
Cooling: After the reaction is complete, the furnace is cooled to room temperature under the inert atmosphere.
Quantitative Data Summary
The following table summarizes the key synthesis parameters and resulting material properties for the synthesis of V-Ni₂P nanosheets as reported in the literature.
| Parameter | Value | Reference |
| Hydrothermal Synthesis | ||
| Ni(NO₃)₂·6H₂O Concentration | 1.6 mmol | [1] |
| VCl₃ Concentration | 0.4 mmol | [1] |
| NH₄F Concentration | 6 mmol | [1] |
| CO(NH₂)₂ Concentration | 10 mmol | [1] |
| Reaction Temperature | 120 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Phosphorization | ||
| Phosphorization Temperature | 300 °C | [1] |
| Phosphorization Time | 2 hours | [1] |
| Material Properties | ||
| Crystal Structure | Ni₂P (PDF#74-1385) | [2] |
| Morphology | Nanosheets | [2] |
Visualized Workflows and Relationships
Experimental Workflow
Caption: Workflow for the two-step synthesis of V-Ni₂P nanosheets.
Logical Relationships of Synthesis Parameters
Caption: Key parameters influencing the synthesis of V-Ni₂P nanosheets.
References
Application Notes and Protocols: Low-Temperature Phosphorization of Vanadium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, characterization, and potential applications of vanadium compounds prepared through low-temperature phosphorization, with a particular focus on their emerging role in cancer therapy. Detailed experimental protocols and data are presented to facilitate further research and development in this promising field.
Application Notes
Vanadium compounds, particularly those synthesized at low temperatures to form phosphides and phosphates, are gaining significant attention for their therapeutic potential.[1] These compounds have demonstrated a range of biological activities, including insulin-mimetic effects and, most notably, anticancer properties.[2][3][4] The low-temperature synthesis routes are advantageous as they often yield nanostructured materials with unique properties.[5][6]
In the context of drug development, vanadium complexes are being explored as a new class of non-platinum metal-based anticancer agents.[7][8][9][10] Their cytotoxic effects against various cancer cell lines are attributed to their ability to induce apoptosis, trigger cell cycle arrest, and generate reactive oxygen species (ROS).[2][4][11] The anticancer activity of vanadium compounds is linked to their influence on key cellular signaling pathways.[7][8][9][10]
The development of vanadium-based drugs is an active area of research, with studies focusing on the synthesis of novel complexes with enhanced efficacy and reduced toxicity.[2] The low-temperature phosphorization techniques described herein offer a versatile platform for producing vanadium compounds with tunable properties for potential therapeutic applications.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Vanadium Phosphates
This protocol describes the synthesis of two distinct vanadium phosphate (B84403) (VOP) compounds using a hydrothermal method with different vanadium precursors.[12]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Ammonium (B1175870) metavanadate (NH₄VO₃)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
Procedure:
-
Precursor Preparation:
-
For VOP1: Prepare an aqueous solution of ammonium metavanadate (NH₄VO₃) and phosphoric acid (H₃PO₄).
-
For VOP2: Prepare an aqueous solution of vanadium pentoxide (V₂O₅) and phosphoric acid (H₃PO₄).
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 24 hours.
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Separate the solid product by centrifugation.
-
Wash the product thoroughly with deionized water.
-
Dry the final product in a vacuum oven at 80°C.[12]
-
Protocol 2: Low-Temperature Phosphorization of Vanadium-Cobalt Precursors
This protocol details a low-temperature electrodeposition-phosphorization method to synthesize vanadium-doped cobalt phosphide (B1233454).[13]
Materials:
-
Vanadium precursor (e.g., vanadyl sulfate)
-
Cobalt precursor (e.g., cobalt chloride)
-
Sodium hypophosphite (NaH₂PO₂)
-
Carbon cloth (CC) substrate
Procedure:
-
Electrodeposition of V-Co Precursor:
-
Prepare an electrolyte solution containing the vanadium and cobalt precursors.
-
Use a three-electrode setup with the carbon cloth as the working electrode.
-
Perform electrodeposition to grow the V-Co precursor on the carbon cloth.
-
-
Low-Temperature Phosphorization:
-
Place the V-Co precursor-coated carbon cloth and a certain amount of sodium hypophosphite at opposite ends of a tube furnace.
-
Heat the furnace to a low temperature (e.g., 300-400°C) under an inert atmosphere (e.g., Argon).
-
The sodium hypophosphite decomposes to produce phosphine (B1218219) gas (PH₃), which then reacts with the V-Co precursor to form V-Co-P nanoparticles.[13]
-
Characterization of Synthesized Vanadium Compounds
The synthesized vanadium phosphides and phosphates can be characterized using a variety of techniques to determine their physicochemical properties.
-
X-ray Diffraction (XRD): To identify the crystalline phase and structure of the material.[12][14]
-
Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the particles.[12]
-
Transmission Electron Microscopy (TEM): For detailed imaging of the nanostructure and measurement of lattice fringes.[14]
-
Raman Spectroscopy: To identify the vibrational modes of the vanadium-phosphate bonds.[12]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the surface.
Data Presentation
Table 1: Synthesis Parameters for Vanadium Phosphates
| Product | Vanadium Source | Synthesis Method | Temperature (°C) | Time (h) | Reference |
| [H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O (VOP1) | NH₄VO₃ | Hydrothermal | 180 | 24 | [12] |
| VOPO₄·2H₂O (VOP2) | V₂O₅ | Hydrothermal | 180 | 24 | [12] |
Table 2: Anticancer Activity of Vanadium Compounds
| Vanadium Compound | Cancer Cell Line | Effect | Signaling Pathway Implicated | Reference |
| Oxidovanadium(IV) flavonoids | Human osteosarcoma (MG-63) | Cell cycle arrest, apoptosis | Caspase-3 activation | [7] |
| Oxidovanadium(IV) complexes | Human colon adenocarcinoma (HT-29) | Apoptosis | Caspase signaling | [7] |
| Vanadate(V) and Oxidovanadium(IV) complex | Melanoma (A375) | Cell cycle arrest, apoptosis | ROS production, ERK dephosphorylation | [7] |
| Vanadocene dichloride | Various | Anticancer activity | DNA interaction | [11] |
| Oxidovanadium(IV) complex with baicalin | Human lung cancer | ROS-dependent cytotoxicity | - | [4] |
Visualizations
Experimental and Logical Flow Diagrams
Caption: General experimental workflow for the synthesis and characterization of vanadium phosphide/phosphate compounds.
Signaling Pathways in Cancer Cells Affected by Vanadium Compounds
Caption: Key signaling pathways in cancer cells modulated by vanadium compounds, leading to anticancer effects.[2][7]
References
- 1. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vanadium in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrothermal synthesis of vanadium dioxides/carbon composites and their transformation to surface-uneven V2O5 nanoparticles with high electrochemical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Vanadium and Cell Signaling in Potential Cancer Treatments | Vanitec [vanitec.org]
- 10. An overview of vanadium and cell signaling in potential cancer treatments [sedici.unlp.edu.ar]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Synthesis, Characterization and Electrochemical Evaluation of Layered Vanadium Phosphates as Cathode Material for Aqueous Rechargeable Zn-ion Batteries [frontiersin.org]
- 13. Vanadium-induced synthesis of amorphous V–Co–P nanoparticles for an enhanced hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Vanadium Phosphide as an Electrocatalyst for the Hydrogen Evolution Reaction
Introduction
The electrochemical hydrogen evolution reaction (HER) is a cornerstone of green hydrogen production through water splitting. While platinum-group metals are the benchmark catalysts for this reaction, their high cost and scarcity limit large-scale applications.[1][2][3] Transition metal phosphides (TMPs), particularly those based on vanadium, have emerged as promising, cost-effective alternatives due to their unique electronic structures, high electrical conductivity, and excellent chemical stability.[4] Vanadium phosphide (B1233454) (VP) and its doped variants exhibit remarkable catalytic activity and durability for the HER, especially in alkaline media.
The introduction of phosphorus into the metal lattice creates a synergistic effect, where the electronegative phosphorus atoms can facilitate the adsorption of hydrogen intermediates, a key step in the HER mechanism.[5] Furthermore, doping vanadium phosphide with other transition metals like cobalt (Co), nickel (Ni), or iron (Fe) has been shown to significantly enhance its electrocatalytic performance by modulating the electronic structure, increasing the number of active sites, and improving charge transfer kinetics.[6][7][8][9]
These materials are typically synthesized via a two-step process involving a hydrothermal or solvothermal method to create a precursor, followed by a phosphorization step at elevated temperatures.[6][8] The resulting catalysts can be grown directly on conductive substrates like carbon cloth or nickel foam, creating self-supported electrodes with strong catalyst-substrate adhesion and improved charge transport.[5]
Data Presentation
The following table summarizes the electrocatalytic performance of various this compound-based materials for the hydrogen evolution reaction in 1 M KOH.
| Electrocatalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| V-NiCoP | Carbon Cloth | 52 | 51.2 | Stable for 40 hours and 2000 CV cycles[6] |
| V-CoP | Carbon Cloth | 63 | Not Specified | Stable for over 40 hours[7] |
| V-CoP | Carbon Cloth | 71 | 67.6 | Stable over a wide pH range[10] |
| CoVP | Carbon Cloth | 77 | Not Specified | Not Specified[5] |
| FeₓVᵧ-PC | Nickel Foam | 66 | Not Specified | Desirable durability[8] |
| V-Ni₂P | Nickel Foam | 93 | Not Specified | Stable for 50 hours[11] |
Experimental Protocols
I. Synthesis of Vanadium-Doped Cobalt Phosphide on Carbon Cloth (V-CoP/CC)
This protocol is a generalized procedure based on common hydrothermal and phosphorization methods.[6][9][10]
1. Precursor Synthesis (Hydrothermal Method):
-
Substrate Preparation: Clean a piece of carbon cloth (e.g., 2x4 cm) by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove impurities. Dry the carbon cloth in an oven.
-
Precursor Solution: Prepare a mixed salt solution by dissolving cobalt chloride (CoCl₂·6H₂O), vanadium(III) chloride (VCl₃), and urea (B33335) (CO(NH₂)₂) in deionized water. A typical molar ratio for the metal precursors could be 9:1 (Co:V).
-
Hydrothermal Reaction: Place the cleaned carbon cloth into a Teflon-lined stainless-steel autoclave. Pour the precursor solution into the autoclave, ensuring the carbon cloth is fully submerged. Seal the autoclave and heat it at 120°C for 6-12 hours.
-
Washing and Drying: After the autoclave has cooled to room temperature, retrieve the carbon cloth, which is now coated with the precursor. Rinse it thoroughly with deionized water and ethanol. Dry the sample in a vacuum oven at 60°C overnight.
2. Phosphorization:
-
Setup: Place the dried precursor-coated carbon cloth in the center of a tube furnace. Place a crucible containing sodium hypophosphite (NaH₂PO₂·H₂O) at the upstream end of the furnace.
-
Calcination: Heat the furnace to 300-350°C under an argon (Ar) atmosphere and hold for 2-3 hours. The heat will decompose the sodium hypophosphite, releasing phosphine (B1218219) gas (PH₃) which then reacts with the precursor on the carbon cloth to form vanadium-doped cobalt phosphide.
-
Cooling: After the reaction, allow the furnace to cool down to room temperature under the Ar atmosphere. The resulting V-CoP/CC electrode is now ready for characterization and electrochemical testing.
II. Electrochemical Characterization of HER Performance
This protocol outlines the standard three-electrode setup for evaluating the HER activity of the prepared V-CoP/CC electrocatalyst.
1. Electrochemical Cell Setup:
-
Working Electrode: The synthesized V-CoP/CC electrode (e.g., 1x1 cm).
-
Counter Electrode: A graphite (B72142) rod or platinum foil. To avoid contamination of the working electrode, the counter electrode can be separated by a glass frit or a membrane.[12]
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode. All measured potentials should be converted to the reversible hydrogen electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.2412 + 0.059 × pH or E(RHE) = E(Ag/AgCl) + 0.197 + 0.059 × pH.
-
Electrolyte: 1.0 M potassium hydroxide (B78521) (KOH) solution, purged with high-purity hydrogen or nitrogen gas for at least 30 minutes before the experiment to remove dissolved oxygen.
2. Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 1-5 mV/s) to minimize capacitive currents. The overpotential required to achieve a current density of 10 mA/cm² is a key metric for catalyst activity.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), which is derived from the LSV data. The Tafel slope provides insight into the HER mechanism.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance and electrode kinetics.
-
Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the electrocatalyst by holding it at a constant potential or current density for an extended period (e.g., 10-40 hours) and monitoring the current or potential change over time.
-
Cyclic Voltammetry (CV): Perform CV scans at various scan rates in a non-Faradaic region to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).
Visualizations
Caption: Experimental workflow for the synthesis and electrochemical evaluation of V-CoP/CC.
Caption: Relationship between catalyst properties and HER performance metrics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 7. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04849A [pubs.rsc.org]
- 11. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application of Vanadium Phosphide in Overall Water Splitting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of vanadium phosphide (B1233454) (VP) and its doped variants as efficient bifunctional electrocatalysts for overall water splitting. It includes comprehensive experimental protocols for the synthesis of these catalysts, fabrication of electrodes, and the electrochemical evaluation of their performance in both the Hydrogen Evolution Reaction (HER) and the Oxygen Evolution Reaction (OER).
Introduction
The electrochemical splitting of water into hydrogen and oxygen is a promising strategy for clean energy production. This process requires efficient and stable electrocatalysts to overcome the kinetic barriers of the two half-reactions: the HER at the cathode and the OER at the anode. While precious metals like platinum and iridium oxide are the current benchmarks, their high cost and scarcity limit their widespread application. This has spurred research into earth-abundant transition metal-based catalysts.
Vanadium phosphides have emerged as a promising class of non-precious metal catalysts for overall water splitting. They exhibit high intrinsic activity, good electrical conductivity, and stability in alkaline electrolytes. Furthermore, their catalytic performance can be significantly enhanced by doping with other transition metals such as cobalt, nickel, or iron, which modulates their electronic structure and creates more active sites. This document outlines the synthesis and evaluation of these advanced catalytic materials.
Performance of Vanadium Phosphide-Based Electrocatalysts
The performance of various this compound-based electrocatalysts for overall water splitting is summarized in the tables below. These catalysts are typically grown on conductive substrates like carbon cloth (CC) or nickel foam (NF) to create self-supported electrodes, which enhances charge transfer and stability.
Table 1: Performance in Hydrogen Evolution Reaction (HER) in 1.0 M KOH
| Electrocatalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| V-CoP NRs | CC | 63 | 179.9 |
| FeₓVᵧ-PC | NF | 66 | Not Reported |
| V-doped CoP | CC | 77 | Not Reported |
Table 2: Performance in Oxygen Evolution Reaction (OER) in 1.0 M KOH
| Electrocatalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| FeₓVᵧ-PC | NF | 201 | Not Reported |
| V-CoP NRs | CC | 222 | Not Reported |
Table 3: Overall Water Splitting Performance in 1.0 M KOH
| Electrocatalyst | Anode & Cathode | Cell Voltage @ 10 mA/cm² (V) | Stability |
| V-CoP NRs/CC | V-CoP NRs/CC | 1.491 | > 40 h @ 50 mA/cm² |
| FeₓVᵧ-PC/NF | FeₓVᵧ-PC/NF | 1.56 | Desirable durability |
| V-doped CoP/CC | V-doped CoP/CC | 1.61 | Not Reported |
Experimental Protocols
This section provides detailed protocols for the synthesis of vanadium-doped cobalt phosphide (V-CoP) nanorods on carbon cloth, fabrication of the working electrode, and the electrochemical measurements.
Synthesis of V-CoP Nanorods on Carbon Cloth (V-CoP NRs/CC)
The synthesis of V-CoP nanorods on carbon cloth is a two-step process involving a hydrothermal reaction followed by a phosphating treatment.
Materials:
-
Cobalt (II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
Urea (CO(NH₂)₂)
-
Ammonium fluoride (B91410) (NH₄F)
-
Sodium hypophosphite (NaH₂PO₂)
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Carbon Cloth (CC)
Protocol:
Step 1: Hydrothermal Synthesis of V-Co Hydroxide (B78521) Precursor
-
Substrate Pre-treatment:
-
Cut a piece of carbon cloth (e.g., 2 cm x 4 cm).
-
Clean the carbon cloth by sonicating in acetone, ethanol, and DI water for 15 minutes each to remove any organic residues.
-
Treat the carbon cloth with a dilute HCl solution (e.g., 3 M) for 30 minutes to activate the surface, then rinse thoroughly with DI water and dry.
-
-
Precursor Solution Preparation:
-
In a beaker, dissolve 2 mmol of Co(CH₃COO)₂·4H₂O, 0.1 mmol of NH₄VO₃, 10 mmol of urea, and 4 mmol of NH₄F in 70 mL of DI water.
-
Stir the solution magnetically for 30 minutes until a homogeneous solution is formed.
-
-
Hydrothermal Reaction:
-
Place the pre-treated carbon cloth into a 100 mL Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it at 120°C for 6 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the carbon cloth, now coated with the V-Co hydroxide precursor, and wash it several times with DI water and ethanol.
-
Dry the sample in a vacuum oven at 60°C overnight.
-
Step 2: Phosphating Treatment
-
Setup:
-
Use a two-zone tube furnace.
-
Place 1 g of sodium hypophosphite in a porcelain boat at the upstream zone of the furnace.
-
Place the dried V-Co hydroxide precursor-coated carbon cloth in another porcelain boat at the downstream zone.
-
-
Phosphating Process:
-
Heat the furnace to 350°C at a ramping rate of 2°C/min under an argon (Ar) atmosphere.
-
Hold the temperature at 350°C for 2 hours.
-
After the reaction, allow the furnace to cool down to room temperature under the Ar atmosphere.
-
The resulting black material on the carbon cloth is the V-CoP nanorod array.
-
Fabrication of the Working Electrode
The synthesized V-CoP NRs/CC can be directly used as a self-supported working electrode.
-
Cut the V-CoP NRs/CC into a desired size (e.g., 1 cm x 1 cm).
-
Connect a titanium wire or graphite (B72142) rod to a non-active area of the electrode to serve as the current collector. Ensure a good electrical contact.
-
Seal the connection point and the edges of the electrode with epoxy resin, leaving a well-defined geometric area (e.g., 1 cm²) exposed to the electrolyte.
Electrochemical Measurements
All electrochemical measurements should be performed in a standard three-electrode cell using a potentiostat/galvanostat.
Electrochemical Setup:
-
Working Electrode: The fabricated V-CoP NRs/CC electrode.
-
Counter Electrode: A graphite rod or a platinum foil.
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or a Mercury/Mercury Oxide (Hg/HgO) electrode.
-
Electrolyte: 1.0 M KOH solution, saturated with N₂ or O₂ by bubbling the respective gas for at least 30 minutes before each measurement.
Protocol:
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.2415 + 0.059 × pH E(RHE) = E(Hg/HgO) + 0.098 + 0.059 × pH In 1.0 M KOH, the pH is approximately 14.
-
Linear Sweep Voltammetry (LSV):
-
Record LSV curves for HER and OER at a scan rate of 5 mV/s.
-
For HER, the potential range can be from 0 to -0.6 V vs. RHE.
-
For OER, the potential range can be from 1.0 to 1.8 V vs. RHE.
-
The overpotential (η) is calculated as:
-
η(HER) = |E(RHE)|
-
η(OER) = E(RHE) - 1.23 V
-
-
-
Tafel Slope Analysis:
-
The Tafel slope is derived from the linear portion of the Tafel plot (η vs. log|j|), where j is the current density. This provides insights into the reaction mechanism.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at a specific overpotential (e.g., 100 mV for HER and 300 mV for OER) over a frequency range of 100 kHz to 0.1 Hz with an AC amplitude of 5 mV.
-
The resulting Nyquist plot can be used to analyze the charge transfer resistance (Rct) of the catalyst.
-
-
Stability Test:
-
Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm² or 50 mA/cm²) and monitor the potential change over an extended period (e.g., 24-48 hours).
-
Chronoamperometry: Apply a constant potential and monitor the current density change over time.
-
-
Overall Water Splitting:
-
Use a two-electrode setup with two identical V-CoP NRs/CC electrodes as both the anode and the cathode in 1.0 M KOH.
-
Record the LSV curve at a scan rate of 5 mV/s and determine the cell voltage required to achieve a current density of 10 mA/cm².
-
Perform a long-term stability test using chronopotentiometry at a constant current density.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and evaluation of the this compound electrocatalyst.
Caption: Workflow for V-CoP NRs/CC synthesis and evaluation.
Water Splitting Reaction Mechanism
The following diagram illustrates the two half-reactions of water splitting in an alkaline medium.
Caption: Alkaline water splitting half-reactions.
Conclusion
This compound-based materials, particularly when doped with other transition metals like cobalt, are highly effective and stable bifunctional electrocatalysts for overall water splitting in alkaline media. The protocols provided in this document offer a comprehensive guide for the synthesis, electrode fabrication, and electrochemical evaluation of these promising materials. The systematic approach outlined here will enable researchers to reproduce and build upon these findings, accelerating the development of cost-effective and efficient technologies for green hydrogen production.
Application Notes and Protocols for Vanadium Phosphate in Selective Hydrocarbon Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vanadium phosphate (B84403) (VPO) catalysts in the selective oxidation of hydrocarbons. The information is intended to guide researchers in the synthesis, characterization, and application of these catalysts for various oxidative transformations, with a primary focus on the conversion of n-butane to maleic anhydride (B1165640) and the oxidative dehydrogenation of propane.
Introduction
Vanadium phosphate catalysts are a cornerstone in the industrial production of maleic anhydride from n-butane, a critical feedstock for polymers and other chemicals.[1][2][3][4] These catalysts, typically based on the vanadyl pyrophosphate phase ((VO)2P2O7), exhibit a remarkable ability to activate C-H bonds in alkanes and selectively insert oxygen to produce valuable oxygenated products.[2][3] The performance of VPO catalysts is intricately linked to their synthesis method, phase composition, and the presence of promoters.[1][4] This document outlines detailed protocols for the synthesis and evaluation of VPO catalysts and presents key performance data from the literature.
Data Presentation
The following tables summarize the catalytic performance of various vanadium phosphate catalysts in the selective oxidation of n-butane and the oxidative dehydrogenation of propane.
Table 1: Catalytic Performance of VPO Catalysts in the Selective Oxidation of n-Butane to Maleic Anhydride
| Catalyst | Reaction Temperature (°C) | n-Butane Conversion (%) | Maleic Anhydride Selectivity (%) | Maleic Anhydride Yield (%) | Reference |
| Industrial VPO | 400 | 78.67 -> 88.20 (over 528h) | 68.44 -> 64.33 (over 528h) | Not Reported | [2][5] |
| VPO (isobutanol method) | 385 | Not Reported | Not Reported | Not Reported | [6] |
| VPO (aqueous HCl method) | 385 | Not Reported | Not Reported | Not Reported | [6] |
| VPO supported on Aerosil | Not Reported | Higher than bulk VPO | Increased with aerosil gel support | Not Reported |
Table 2: Catalytic Performance of Vanadium-Based Catalysts in the Oxidative Dehydrogenation of Propane (ODHP)
| Catalyst | Reaction Temperature (°C) | Propane Conversion (%) | Propylene Selectivity (%) | Propylene Yield (%) | Reference |
| VOx/γ-Al2O3 | 500 | 98 | 84 | 82.3 | [7] |
| V2O5-Ni-O/γ-Al2O3 | 500 | 98 | Not Reported | Not Reported | [7] |
| VOx/ZrO2-γAl2O3 (7.5 wt.% V) | 550 | ~25 | ~50 | ~12.5 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Vanadyl Hydrogen Phosphate Hemihydrate (VOHPO4·0.5H2O) Precursor
This protocol describes a common method for synthesizing the VPO catalyst precursor using isobutanol as a reducing agent.
Materials:
-
Vanadium pentoxide (V2O5)
-
Orthophosphoric acid (H3PO4, 85 wt%)
-
Isobutanol
-
Benzyl (B1604629) alcohol
Procedure:
-
A mixture of isobutanol and benzyl alcohol is used to reduce V2O5.
-
Add V2O5 and H3PO4 to the alcohol mixture. A typical molar ratio is P:V = 1:1.
-
Heat the mixture under reflux for a specified period, typically several hours, to ensure complete reduction of V(V) to V(IV) and formation of the precursor.
-
After cooling, the solid precursor is recovered by filtration.
-
Wash the collected solid with isobutanol and then with acetone (B3395972) to remove any residual reactants and byproducts.
-
Dry the resulting blue solid, VOHPO4·0.5H2O, in an oven at approximately 110 °C.
Protocol 2: Activation of the VPO Precursor
The precursor is transformed into the active catalytic phase, (VO)2P2O7, through a controlled heat treatment.
Procedure:
-
Place the dried VOHPO4·0.5H2O precursor in a tube furnace.
-
Heat the precursor under a flow of a reaction gas mixture, typically 1.5% n-butane in air.
-
The activation is carried out at a temperature of around 385-440 °C for an extended period, which can range from 75 to over 100 hours, to ensure the complete transformation to the vanadyl pyrophosphate phase.[6][9]
Protocol 3: Catalytic Performance Evaluation
This protocol outlines the procedure for testing the performance of the activated VPO catalyst in a fixed-bed reactor.
Apparatus:
-
Fixed-bed microreactor
-
Temperature controller
-
Mass flow controllers
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a known amount of the activated VPO catalyst into the reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 380-420 °C for n-butane oxidation) under a flow of inert gas (e.g., N2 or He).
-
Introduce the reactant gas mixture (e.g., 1.5-2.0% n-butane and 10-20% O2 in a balance of inert gas) at a specific gas hourly space velocity (GHSV), typically around 2000 h⁻¹.[2]
-
Allow the reaction to reach a steady state.
-
Analyze the reactor effluent using an online GC to determine the concentrations of reactants and products (maleic anhydride, CO, CO2, etc.).
-
Calculate the hydrocarbon conversion, product selectivity, and yield based on the GC analysis.
Visualizations
Diagram 1: Experimental Workflow for VPO Catalyst Synthesis and Testing
Caption: Workflow for VPO catalyst preparation and evaluation.
Diagram 2: Simplified Reaction Pathway for n-Butane Selective Oxidation
Caption: n-Butane oxidation pathway over VPO catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Reaction Behaviors and Crystal Transformation of Industrial Vanadium–Phosphorus–Oxygen (VPO) Catalysts for n-Butane Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Propane Oxidative Dehydrogenation on Vanadium-Based Catalysts under Oxygen-Free Atmospheres | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Iron-Doped Vanadium Phosphide for Bifunctional Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of iron-doped vanadium phosphide (B1233454) (Fe-VP) and related materials as efficient bifunctional electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).
Introduction
Efficient and cost-effective electrocatalysts are crucial for renewable energy technologies such as water splitting to produce hydrogen fuel. Iron-doped vanadium phosphide has emerged as a promising candidate due to its enhanced catalytic activity and stability for both HER and OER. The introduction of iron into the this compound lattice modulates the electronic structure, creates more active sites, and improves conductivity, leading to superior bifunctional performance. This document outlines the synthesis, characterization, and electrocatalytic performance of Fe-doped vanadium-based phosphides.
Electrocatalytic Performance Data
The following tables summarize the electrocatalytic performance of various iron-doped and vanadium-doped phosphide materials in 1.0 M KOH electrolyte.
Table 1: Hydrogen Evolution Reaction (HER) Performance
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| FeₓVᵧ-PC/NF | 66 | Not Specified | [1] |
| V-FeNi₂P/NF | 70 | Not Specified | [2][3] |
| Fe-doped CoP | 143 | Not Specified | [4] |
| V-doped CoP NRs/CC | 63 | Not Specified | [5] |
Table 2: Oxygen Evolution Reaction (OER) Performance
| Electrocatalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| FeₓVᵧ-PC/NF | 201 | Not Specified | [1] |
| V-FeNi₂P/NF | 200 | Not Specified | [2][3] |
| Fe-doped CoP | 300 | Not Specified | [4] |
| V-doped CoP NRs/CC | 222 | Not Specified | [5] |
Table 3: Overall Water Splitting Performance
| Electrocatalyst | Cell Voltage @ 10 mA cm⁻² (V) | Stability | Reference |
| FeₓVᵧ-PC/NF | 1.56 | Desirable durability | [1] |
| V-FeNi₂P/NF | 1.57 | Excellent long-term stability | [2][3] |
| Fe-doped CoP | 1.63 | Excellent stability for over 100 h | [4] |
| V-doped CoP NRs/CC | 1.491 | Strong stability for more than 40 h | [5] |
Experimental Workflow
The general experimental workflow for the synthesis and evaluation of iron-doped this compound electrocatalysts is depicted below.
Caption: Experimental workflow for Fe-VP synthesis and evaluation.
Detailed Experimental Protocols
Synthesis of Fe-doped this compound from Bimetallic MOF (FeₓVᵧ-PC/NF)
This protocol is adapted from the synthesis of FeₓVᵧ-PC/NF, which involves the initial formation of a bimetallic Fe/V-based metal-organic framework (MOF).[1]
Materials:
-
Vanadium(III) chloride (VCl₃)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Organic linker (e.g., terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Nickel foam (NF), pre-cleaned
-
Sodium hypophosphite (NaH₂PO₂·H₂O)
Procedure:
-
Preparation of FeₓVᵧ-MOF/NF:
-
Dissolve VCl₃ and FeCl₃·6H₂O in specific molar ratios in DMF.
-
Add the organic linker to the solution.
-
Place a piece of pre-cleaned nickel foam into the Teflon-lined stainless-steel autoclave containing the precursor solution.
-
Heat the autoclave at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 12-24 hours).
-
After cooling, wash the resulting FeₓVᵧ-MOF grown on the nickel foam (FeₓVᵧ-MOF/NF) with DMF and ethanol (B145695) and dry it.
-
-
Phosphorization:
-
Place the dried FeₓVᵧ-MOF/NF in a tube furnace.
-
Place sodium hypophosphite upstream in the furnace.
-
Heat the furnace to a specific temperature (e.g., 300-400 °C) under an inert atmosphere (e.g., Argon) for a set duration (e.g., 1-2 hours).
-
The thermal decomposition of sodium hypophosphite will generate phosphine (B1218219) gas (PH₃), which will react with the MOF to form iron-doped this compound functionalized porous carbon on nickel foam (FeₓVᵧ-PC/NF).
-
After cooling to room temperature, the final product is obtained.
-
Synthesis of Hydrangea-like Vanadium-Doped Iron Nickel Phosphide (V-FeNi₂P/NF)
This protocol describes the synthesis of a hydrangea-like V-doped FeNi₂P hybrid material on nickel foam.[2]
Materials:
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Ammonium metavanadate (NH₄VO₃)
-
Urea (B33335) (CO(NH₂)₂)
-
Deionized water
-
Nickel foam (NF), pre-cleaned
-
Sodium hypophosphite (NaH₂PO₂·H₂O)
Procedure:
-
Hydrothermal Synthesis of Precursor:
-
Dissolve Fe(NO₃)₃·9H₂O, Ni(NO₃)₂·6H₂O, NH₄VO₃, and urea in deionized water to form a homogeneous solution.
-
Place a piece of pre-cleaned nickel foam into the Teflon-lined stainless-steel autoclave containing the solution.
-
Heat the autoclave at a specific temperature (e.g., 100-140 °C) for a certain time (e.g., 6-12 hours).
-
After cooling, wash the precursor-coated nickel foam with deionized water and ethanol and dry it.
-
-
Phosphorization:
-
Follow a similar phosphorization procedure as described in Protocol 1, using sodium hypophosphite as the phosphorus source. The precursor-coated nickel foam is heated in the presence of the phosphorus source under an inert atmosphere to obtain V-FeNi₂P/NF.
-
Characterization
The synthesized materials should be characterized to understand their physical and chemical properties.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the catalyst.
-
Transmission Electron Microscopy (TEM): To analyze the detailed nanostructure, lattice fringes, and elemental distribution.
-
X-ray Diffraction (XRD): To determine the crystalline phase and structure of the material.
-
X-ray Photoelectron Spectroscopy (XPS): To investigate the surface elemental composition and chemical states of the elements.
Electrochemical Measurements
All electrochemical measurements should be performed in a three-electrode setup in 1.0 M KOH electrolyte.
-
Working Electrode: The synthesized catalyst grown on nickel foam.
-
Counter Electrode: A graphite (B72142) rod or platinum foil.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode. All potentials should be converted to the reversible hydrogen electrode (RHE) scale.
-
Linear Sweep Voltammetry (LSV): To evaluate the electrocatalytic activity for HER and OER.
-
Tafel Plots: To determine the Tafel slope, which provides insight into the reaction kinetics.
-
Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the catalyst.
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance.
Signaling Pathway of Enhanced Electrocatalysis
The enhanced bifunctional electrocatalytic activity of iron-doped this compound can be attributed to a synergistic effect.
Caption: Mechanism of enhanced electrocatalysis in Fe-doped VP.
References
Application Notes and Protocols: Preparation of Vanadium-Doped Nickel Cobalt Phosphide on Carbon Cloth (V-NiCoP/CC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of vanadium-doped nickel cobalt phosphide (B1233454) grown directly on carbon cloth (V-NiCoP/CC). This material has shown significant promise as an efficient and stable electrocatalyst, particularly for the hydrogen evolution reaction (HER) in alkaline solutions. The introduction of vanadium into the nickel-cobalt (B8461503) phosphide structure enhances the catalytic activity by creating more active sites and accelerating electron transport.[1]
Application: Electrocatalysis for Hydrogen Evolution Reaction (HER)
Vanadium-doped nickel cobalt phosphide on carbon cloth (V-NiCoP/CC) serves as a highly efficient and cost-effective catalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production.[1] The material's unique acupuncture-shaped nanoneedle structure grown on the conductive carbon cloth provides a large surface area, exposing numerous active sites for catalysis.[1] Doping with vanadium modulates the electronic structure of the nickel and cobalt phosphides, which in turn improves the intrinsic catalytic activity and electrical conductivity.[2][3] This enhanced performance makes V-NiCoP/CC a promising alternative to precious metal catalysts like platinum.
Quantitative Data Summary
The electrochemical performance of V-NiCoP/CC for the Hydrogen Evolution Reaction (HER) in a 1 M KOH solution is summarized below.
| Parameter | V-NiCoP/CC | NiCoP/CC | Pt/C | Reference |
| Overpotential at 10 mA cm⁻² (η₁₀) | 52 mV | - | - | [1] |
| Tafel Slope | 51.2 mV dec⁻¹ | - | - | [1] |
| Long-term Stability | Stable for 40 hours | - | - | [1] |
Experimental Protocols
This section details the step-by-step procedure for the synthesis of V-NiCoP/CC, which involves a hydrothermal reaction followed by a phosphidation treatment.[1]
Materials and Reagents
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Vanadium(III) chloride (VCl₃)[4]
-
Urea (B33335) (CO(NH₂)₂)
-
Ammonium fluoride (B91410) (NH₄F)
-
Sodium hypophosphite (NaH₂PO₂)
-
Carbon Cloth (CC)
-
Deionized (DI) water
-
Ethanol
-
Hydrochloric acid (HCl)
Pre-treatment of Carbon Cloth
-
Cut the carbon cloth into desired dimensions (e.g., 2 cm x 3 cm).
-
Clean the carbon cloth by sonicating in acetone, ethanol, and deionized water for 15 minutes each to remove any organic impurities.
-
Treat the carbon cloth with a 3 M HCl solution for 30 minutes to activate the surface, followed by thorough rinsing with deionized water until the pH is neutral.
-
Dry the cleaned carbon cloth in an oven at 60°C.
Hydrothermal Synthesis of V-NiCo Precursor on Carbon Cloth
-
Prepare a mixed salt solution by dissolving NiCl₂·6H₂O, CoCl₂·6H₂O, and a small amount of VCl₃ in deionized water. The molar ratio of Ni:Co:V can be optimized for desired performance.
-
Add urea and NH₄F to the solution and stir until fully dissolved.
-
Place the pre-treated carbon cloth into a Teflon-lined stainless-steel autoclave.
-
Pour the prepared precursor solution into the autoclave.
-
Seal the autoclave and heat it to 120°C for 6-12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Remove the carbon cloth, now coated with the V-NiCo precursor, and wash it several times with deionized water and ethanol.
-
Dry the V-NiCo precursor/CC at 60°C overnight.
Phosphidation of the V-NiCo Precursor
-
Place the dried V-NiCo precursor/CC at the center of a tube furnace.
-
Place a crucible containing sodium hypophosphite (NaH₂PO₂) upstream from the precursor/CC.
-
Purge the tube furnace with argon (Ar) gas for at least 30 minutes to create an inert atmosphere.
-
Heat the furnace to 350°C at a ramping rate of 2°C/min and hold for 2 hours under a continuous Ar flow.[1]
-
After the phosphidation process, allow the furnace to cool down to room temperature under the Ar atmosphere.
-
The resulting black material on the carbon cloth is V-NiCoP/CC.
Characterization
To analyze the morphology, composition, and electrochemical performance of the synthesized V-NiCoP/CC, the following characterization techniques are recommended:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and nanostructure of the material. The V-NiCoP/CC is expected to exhibit a uniform and dense growth of nanoneedles on the carbon cloth.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of vanadium, nickel, cobalt, and phosphorus. The binding energies of Ni 2p, Co 2p, and V 2p are expected to be slightly lower than their pure phosphide counterparts, indicating an increase in electron density after V doping.[1]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the synthesized phosphides.
-
Electrochemical Measurements: To evaluate the HER performance, a three-electrode setup in 1 M KOH is used. The V-NiCoP/CC serves as the working electrode, with a graphite (B72142) rod as the counter electrode and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[1]
-
Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a certain current density.
-
Tafel Plots: To evaluate the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance.
-
Cyclic Voltammetry (CV) and Chronoamperometry: To assess the long-term stability of the catalyst.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of V-NiCoP/CC.
Characterization Techniques
Caption: Characterization methods for V-NiCoP/CC.
Application in Hydrogen Evolution Reaction
Caption: Role of V-NiCoP/CC in water splitting.
References
Application Notes and Protocols for Vanadium Phosphide Catalysts in the Sulfion Oxidation Reaction (SOR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical sulfion oxidation reaction (SOR) represents a promising avenue for addressing challenges in wastewater treatment and energy production. By converting toxic sulfide (B99878) ions (sulfions) into valuable sulfur-containing products, the SOR can be coupled with the hydrogen evolution reaction (HER) in a hybrid water electrolysis system. This approach not only facilitates the remediation of sulfion-rich wastewater but also enables energy-efficient hydrogen gas production.[1][2][3]
Recent advancements in catalysis have identified transition metal phosphides as highly effective materials for SOR. Among these, vanadium-doped nickel phosphide (B1233454) (V-Ni₂P) nanosheets have demonstrated exceptional catalytic activity and stability, positioning them as a focal point of current research.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of vanadium-regulated phosphide catalysts for the SOR. While the focus is on vanadium-doped nickel phosphide due to the extensive available data, the principles and methodologies described herein can serve as a foundational guide for the investigation of other vanadium phosphide-based catalysts.
Data Presentation: Performance of Vanadium-Doped Nickel Phosphide Catalysts
The following tables summarize the key performance metrics of V-Ni₂P catalysts for the sulfion oxidation reaction, primarily in alkaline media.
Table 1: Electrochemical Performance of V-Ni₂P and Ni₂P Catalysts for SOR in 1.0 M NaOH with 1.0 M Na₂S
| Catalyst | Overpotential at 10 mA cm⁻² (η₁₀, V) | Overpotential at 200 mA cm⁻² (η₂₀₀, V) | Tafel Slope (mV dec⁻¹) |
| V-Ni₂P | 0.313 | 0.52 | 132 |
| Ni₂P | 0.394 | 0.62 | 157 |
Table 2: Overall Performance of a Hybrid Water Electrolysis (HWE) System Using V-Ni₂P for both Anode (SOR) and Cathode (HER)
| System | Electrolyte | Cell Voltage at 10 mA cm⁻² (V) | Cell Voltage at 300 mA cm⁻² (V) |
| V-Ni₂P HWE (SOR + HER) | 1.0 M NaOH + 1.0 M Na₂S | 0.389 | 0.834 |
| V-Ni₂P OWS (OER + HER) | 1.0 M NaOH | 1.5 | 1.969 |
Experimental Protocols
I. Synthesis of V-Ni₂P Nanosheets on Nickel Foam (NF)
This protocol describes a two-step hydrothermal and phosphorization method for synthesizing V-Ni₂P nanosheets directly on a nickel foam substrate.
Materials:
-
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)
-
Vanadium(III) chloride (VCl₃)
-
Ammonium fluoride (B91410) (NH₄F)
-
Urea (CO(NH₂)₂)
-
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)
-
Nickel Foam (NF)
-
Deionized (DI) water
-
Hydrochloric acid (HCl)
Procedure:
-
Substrate Preparation:
-
Cut nickel foam into desired dimensions (e.g., 1 cm x 2 cm).
-
Clean the NF by sequential ultrasonication in 3 M HCl, DI water, and ethanol for 15 minutes each to remove the surface oxide layer and any organic impurities.
-
Dry the cleaned NF in a vacuum oven.
-
-
Hydrothermal Synthesis of NiV-Layered Double Hydroxide (LDH) Precursor:
-
In a typical synthesis, dissolve 1.6 mmol of Ni(NO₃)₂·6H₂O, 0.4 mmol of VCl₃, 6 mmol of NH₄F, and 10 mmol of CO(NH₂)₂ in 35 mL of DI water with vigorous stirring to form a homogeneous solution.
-
Place the cleaned nickel foam into the solution within a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and maintain it at 120 °C for 6 hours in an electric oven.
-
After cooling to room temperature, retrieve the NF, which is now coated with the NiV-LDH precursor.
-
Rinse the NiV-LDH/NF with DI water and ethanol, and then dry it at 60 °C.
-
-
Phosphorization:
-
Place the dried NiV-LDH/NF and a crucible containing NaH₂PO₂·H₂O at the center of a tube furnace.
-
Heat the furnace to 300 °C for 2 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After cooling to room temperature, the V-Ni₂P nanosheets on nickel foam (V-Ni₂P/NF) are obtained.
-
II. Electrochemical Evaluation of SOR Performance
This protocol outlines the procedure for assessing the electrocatalytic activity of the prepared V-Ni₂P/NF towards the sulfion oxidation reaction.
Materials and Equipment:
-
V-Ni₂P/NF (working electrode)
-
Platinum foil or graphite (B72142) rod (counter electrode)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
-
Electrolyte: 1.0 M NaOH with 1.0 M Na₂S
-
High-purity nitrogen or argon gas
Procedure:
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the V-Ni₂P/NF as the working electrode, the platinum foil as the counter electrode, and the SCE as the reference electrode.
-
Fill the cell with the electrolyte (1.0 M NaOH + 1.0 M Na₂S).
-
Purge the electrolyte with N₂ or Ar for at least 30 minutes to remove dissolved oxygen.
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans to activate the electrode and observe the redox behavior.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 2-5 mV s⁻¹) to determine the overpotential required to achieve specific current densities. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.2415 + 0.059 * pH.
-
Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data to obtain the Tafel slope, which provides insight into the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at a specific overpotential to investigate the charge transfer resistance and electrode kinetics.
-
Chronoamperometry or Chronopotentiometry: Perform long-term stability tests by holding the electrode at a constant potential or current density and monitoring the current or potential over time (e.g., 50 hours).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow from catalyst synthesis to electrochemical evaluation.
Proposed Sulfion Oxidation Reaction Mechanism
Caption: Proposed pathway for the sulfion oxidation reaction on a catalyst surface.
Catalyst Property-Performance Relationship
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability and durability of vanadium phosphide electrocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and durability of vanadium phosphide (B1233454) (VP) electrocatalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: My vanadium phosphide electrocatalyst shows high initial activity, but its performance degrades quickly. What are the potential causes?
A1: Rapid performance degradation in VP electrocatalysts can stem from several factors:
-
Surface Oxidation: The surface of the this compound can oxidize during the electrocatalytic process, especially under high oxidative potentials, forming less active vanadium oxide or hydroxide (B78521) species.[1][2]
-
Vanadium Dissolution: Vanadium ions may dissolve into the electrolyte solution, leading to a loss of active material from the electrode surface.[2]
-
Phosphorus Poisoning: In certain environments, phosphorus species can adsorb onto the catalyst surface, blocking active sites and hindering the reaction.[3]
-
Morphological Changes: The nanostructure of the catalyst can change during operation, leading to a decrease in the electrochemically active surface area.
-
Carbon Support Corrosion: If a carbon-based support is used, it can be susceptible to corrosion under high potentials in alkaline media, leading to the detachment of the catalyst particles.[4]
Q2: How can I improve the long-term stability and durability of my this compound electrocatalyst?
A2: Several strategies can be employed to enhance the stability and durability of VP electrocatalysts:
-
Doping with Transition Metals: Introducing other transition metals like iron (Fe), cobalt (Co), or nickel (Ni) into the VP lattice can modulate the electronic structure, improve conductivity, and enhance resistance to degradation.[1][5][6][7][8] Doping can create more robust active sites and mitigate vanadium dissolution.[9]
-
Heterostructure Formation: Creating a heterostructure with other materials, such as metal oxides or other phosphides, can lead to synergistic effects that improve stability.[2]
-
Carbon Coating/Encapsulation: Encapsulating the VP nanoparticles within a protective graphitic carbon layer can prevent direct contact with the electrolyte, thereby reducing oxidation and dissolution.[1]
-
Growth on 3D Substrates: Synthesizing the VP electrocatalyst directly on a three-dimensional conductive substrate like carbon cloth or nickel foam can improve adhesion and electrical contact, preventing detachment of the catalyst.[5][6][9]
-
Interface Engineering: Optimizing the interface between the VP catalyst and its support can enhance charge transfer and improve overall stability.[10]
Q3: What is the role of the phosphorization step during synthesis, and how does it affect stability?
A3: The phosphorization step is a critical part of the synthesis of transition metal phosphides. It involves reacting a metal precursor (often an oxide or hydroxide) with a phosphorus source (e.g., sodium hypophosphite) at elevated temperatures. This process converts the precursor into the desired metal phosphide phase. The conditions of the phosphorization step, such as temperature and time, can significantly impact the crystallinity, phase purity, and morphology of the final catalyst, all of which influence its stability. Incomplete phosphorization can leave residual oxides, which may be less stable under operating conditions.
Q4: Can the choice of electrolyte affect the stability of my this compound electrocatalyst?
A4: Yes, the electrolyte composition and pH can significantly influence the stability of VP electrocatalysts. For instance, V ions are known to be soluble in aqueous electrolytes, and the extent of this dissolution can depend on the pH.[2] Some catalysts may exhibit excellent stability in alkaline media but degrade more rapidly in acidic or neutral solutions, and vice-versa.[8][11] It is crucial to select an electrolyte that is compatible with the specific VP formulation being used and to consider potential interactions that could lead to catalyst degradation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| High Overpotential | Poor intrinsic activity of the catalyst. | - Consider doping the this compound with other transition metals like Fe, Co, or Ni to enhance its electronic properties.[1][5][6] - Optimize the synthesis parameters (e.g., phosphorization temperature) to ensure the formation of the most active crystalline phase. |
| High electrical resistance. | - Ensure good contact between the catalyst and the current collector. - Grow the catalyst directly on a conductive substrate like carbon cloth or nickel foam.[9] - Incorporate a conductive carbon support.[4] | |
| Sudden Drop in Current Density | Detachment of the catalyst from the electrode surface. | - Improve the adhesion of the catalyst by using a binder or by directly growing it on the substrate. - Check for any visible signs of delamination from the electrode. |
| Blockage of active sites by bubbles. | - Ensure proper electrolyte flow and agitation to remove gas bubbles from the electrode surface. | |
| Gradual Decrease in Performance over Time | Surface oxidation or dissolution of the catalyst. | - Try encapsulating the catalyst in a protective carbon layer.[1] - Investigate the effect of doping to enhance the catalyst's resistance to corrosion.[7][8] - Perform post-mortem analysis (e.g., XPS, SEM) to check for changes in surface composition and morphology. |
| Changes in the catalyst's morphology. | - Characterize the catalyst before and after long-term testing to identify any structural changes. - Modify the synthesis to produce more robust nanostructures. | |
| Inconsistent or Irreproducible Results | Inhomogeneous catalyst deposition on the electrode. | - Ensure a uniform catalyst ink and consistent loading on the electrode. - Use techniques like spray-coating or drop-casting for more uniform deposition. |
| Contamination of the electrolyte or electrode. | - Use high-purity water and reagents for electrolyte preparation. - Thoroughly clean all electrochemical cell components before each experiment. |
Performance Data of this compound Electrocatalysts
The following tables summarize the electrochemical performance of various this compound-based electrocatalysts for the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER) in alkaline media (1 M KOH).
Table 1: Hydrogen Evolution Reaction (HER) Performance
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| FeₓVᵧ-PC/NF[1] | 66 | Not specified | Desirable durability |
| V-doped CoP (CoVP)[9] | 77 | Not specified | Not specified |
| V-doped CoP NRs/CC[5] | 63 | 55.2 | Stable for over 40 hours at 50 mA/cm² |
| V-NiCoP/CC[6] | 52 | 51.2 | Stable for 2000 CV cycles and 40 hours |
| V-CoP/CC[8] | 71 | Small Tafel slope | Excellent stability for 25 hours |
Table 2: Oxygen Evolution Reaction (OER) Performance
| Electrocatalyst | Overpotential @ 10 mA/cm² (mV) | Overpotential @ 50 mA/cm² (mV) | Stability |
| FeₓVᵧ-PC/NF[1] | 201 | Not specified | Desirable durability |
| V-doped CoP NRs/CC[5] | 222 | Not specified | Stable for over 40 hours at 50 mA/cm² |
| Co–V–Fe/P-NC[4] | Not specified | 388 | Excellent stability over 20 hours |
Experimental Protocols
Synthesis of Vanadium-Doped Cobalt Phosphide Nanorods on Carbon Cloth (V-CoP NRs/CC) - A General Protocol
This protocol is a generalized representation based on hydrothermal and phosphorization methods mentioned in the literature.[5][6][8]
-
Substrate Preparation:
-
Cut a piece of carbon cloth (CC) to the desired dimensions.
-
Clean the CC by sonicating it sequentially in acetone, ethanol (B145695), and deionized (DI) water for 15 minutes each to remove any organic residues.
-
Dry the cleaned CC in an oven.
-
-
Hydrothermal Synthesis of the Precursor:
-
Prepare a precursor solution by dissolving stoichiometric amounts of cobalt salt (e.g., cobalt nitrate (B79036) hexahydrate), a vanadium source (e.g., ammonium (B1175870) metavanadate), and a complexing agent (e.g., urea, ammonium fluoride) in DI water.
-
Transfer the solution and the cleaned CC into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated time (e.g., 6-12 hours).
-
After cooling to room temperature, take out the CC, which is now coated with the precursor nanorods.
-
Rinse the precursor-coated CC with DI water and ethanol and dry it.
-
-
Phosphorization:
-
Place the precursor-coated CC and a phosphorus source (e.g., sodium hypophosphite monohydrate) in a tube furnace. Position the phosphorus source upstream of the CC.
-
Heat the furnace to a specific temperature (e.g., 300-400 °C) under an inert atmosphere (e.g., Argon) for a set duration (e.g., 1-2 hours).
-
After the furnace cools down naturally, the V-CoP NRs/CC is obtained.
-
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and testing of this compound electrocatalysts.
Caption: Logical relationships for improving the stability of this compound electrocatalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 6. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 7. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04849A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in interface engineering of iron triad metal phosphide electrocatalysts towards enhanced hydrogen evolution reaction performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
strategies to optimize the catalytic activity of vanadium phosphide for HER
Vanadium Phosphide (B1233454) HER Catalyst Technical Support Center
This center provides researchers with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in optimizing the catalytic activity of vanadium phosphide (VP) for the Hydrogen Evolution Reaction (HER).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to boost the HER activity of this compound?
A1: Key strategies focus on manipulating the material's electronic and geometric structure. These include:
-
Heteroatom Doping: Introducing other transition metals (e.g., Co, Ni, Fe) can optimize the electronic structure, lower the d-band center, and create more favorable hydrogen adsorption sites.[1][2][3][4] Doping can also change the crystal structure from crystalline to amorphous, which may expose more active sites.[1]
-
Nanostructuring: Creating specific morphologies like nanowires, nanoflowers, or nanosheets increases the electrochemical active surface area (ECSA), exposing a higher density of catalytic sites.[2][3][5]
-
Conductive Substrates: Growing VP catalysts directly on conductive substrates like carbon cloth (CC) or nickel foam (NF) enhances charge transfer efficiency and improves catalyst stability by preventing aggregation and detachment.[2][3][5]
-
Vacancy and Interface Engineering: Creating defects and forming heterostructures can modulate the free energy of hydrogen adsorption intermediates, which is a critical factor in HER kinetics.[6]
Q2: How does vanadium doping enhance the performance of other transition metal phosphides?
A2: Vanadium doping serves multiple purposes. It can regulate the electron density of active sites, induce the formation of more active amorphous phases, and create surface defects that act as additional electrochemical active centers.[1][7] In cobalt phosphide (CoP), V-doping has been shown to optimize both electronic and geometric structures, leading to lower charge transfer resistance and more favorable hydrogen adsorption.[2] Similarly, in NiCoP, vanadium doping increases the electronic density of Ni and Co, thereby improving HER performance.[3]
Q3: What are the expected HER performance metrics for a well-optimized VP-based catalyst in alkaline media?
A3: High-performance VP-based catalysts, particularly when doped with other metals, can achieve HER activity comparable to noble metals. Expect an overpotential to reach a current density of 10 mA cm⁻² (η₁₀) in the range of 50-80 mV.[1][2][3] The corresponding Tafel slope, which indicates the reaction mechanism and kinetics, should ideally be below 60 mV dec⁻¹.[1][2][3][7]
Q4: How do I properly characterize a newly synthesized this compound catalyst?
A4: A multi-technique approach is essential:
-
Phase & Crystal Structure: X-ray Diffraction (XRD) is used to identify the crystalline phases of this compound present.[5][8]
-
Morphology & Microstructure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the catalyst's morphology, particle size, and nanostructure.[3][5]
-
Surface Composition & Electronic States: X-ray Photoelectron Spectroscopy (XPS) is critical for confirming the presence of V-P bonds and determining the oxidation states of vanadium and any dopants.[3] This technique can reveal how doping alters the electronic structure of the catalyst.[3]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Overpotential (Low Activity) | 1. Low density of active sites.2. Poor electrical conductivity or contact with the substrate.3. Catalyst surface poisoning or oxidation.[3]4. Incorrect catalyst loading on the electrode. | 1. Optimize synthesis parameters (e.g., phosphidation temperature, precursor ratios) to control morphology and crystallinity.2. Ensure uniform growth on a conductive substrate (e.g., Carbon Cloth, Ni Foam). Use conductive ink with a binder for drop-casted electrodes.3. Use high-purity reagents and electrolytes. Perform electrochemical tests under an inert atmosphere (N₂ or Ar).4. Methodically vary the catalyst loading to find the optimal mass. |
| High Tafel Slope (>120 mV dec⁻¹) | 1. The initial water dissociation (Volmer step) is the rate-determining step and is kinetically slow.2. Poor intrinsic catalytic activity of the material.3. Mass transport limitations at high current densities. | 1. Modify the catalyst surface through doping (e.g., with Ni, Co) to accelerate water dissociation kinetics.[7]2. Re-evaluate the synthesis method. Doping or creating heterostructures can fundamentally improve intrinsic activity.[2][4]3. Ensure proper electrolyte circulation and check for bubble adhesion on the electrode surface. |
| Poor Catalyst Stability (Performance degrades quickly) | 1. Catalyst detachment from the electrode substrate.2. Surface oxidation or dissolution of the phosphide in the electrolyte.3. Mechanical degradation due to vigorous hydrogen bubbling. | 1. Grow the catalyst in-situ on a conductive substrate for stronger adhesion.[9] If using a binder, ensure its chemical stability and adhesion properties.2. Operate within a stable potential window. Encapsulating the catalyst in a protective layer (e.g., N-doped carbon) can enhance stability.[10]3. Utilize substrates with 3D porous structures (e.g., Ni foam) to better withstand mechanical stress.[5] |
| Inconsistent/Irreproducible Results | 1. Variations in synthesis conditions (temperature ramps, gas flow).2. Inconsistent electrode preparation (uneven catalyst loading, binder ratio).3. Contamination of the electrolyte or reference electrode. | 1. Precisely control all synthesis parameters. Use a temperature-programmed furnace for calcination/phosphidation.2. Develop and adhere to a standardized protocol for electrode preparation, including catalyst ink formulation and deposition method.3. Use fresh, high-purity electrolyte for each experiment. Calibrate the reference electrode regularly. |
| Amorphous or Incorrect Crystalline Phase in XRD | 1. Phosphidation temperature is too low or too high.2. Insufficient phosphidation time or P-source amount.3. Unwanted reactions with the substrate or atmosphere. | 1. Systematically vary the phosphidation temperature. Different VP phases form at different temperatures.2. Increase the duration of the phosphidation step or the amount of the phosphorus source (e.g., NaH₂PO₂).3. Conduct the phosphidation under a controlled inert or reducing atmosphere (e.g., Ar, H₂/Ar). |
Quantitative Performance Data
The following table summarizes the HER performance of various vanadium-doped phosphide catalysts in alkaline electrolytes, providing a benchmark for experimental results.
| Catalyst Material | Synthesis Highlights | Overpotential @ 10 mA cm⁻² (η₁₀) | Tafel Slope (mV dec⁻¹) | Electrolyte |
| V₀.₁–Co₀.₉–P / CC [1] | Electrodeposition followed by phosphorization. | 50 mV | 48.5 | Alkaline Media |
| V-CoP NWs / NF [2] | Hydrothermal growth of precursor followed by phosphorization. | 79 mV | 47.4 | 1.0 M KOH |
| V-NiCoP / CC [3] | Hydrothermal method followed by phosphorization. | 52 mV | 51.2 | 1.0 M KOH |
| V-CoP NRs / CC [7] | Hydrothermal synthesis and subsequent phosphorization. | 63 mV | 55.2 | 1.0 M KOH |
| V-Ni₂P / NF [5] | Hydrothermal process and phosphorization. | 93 mV | Not Specified | 1.0 M NaOH |
| V-FeP / IF [4] | Direct growth on iron foam followed by phosphorization. | ~149 mV (at 100 mA cm⁻²) | Not Specified | 1.0 M KOH |
Abbreviations: CC: Carbon Cloth; NF: Nickel Foam; NWs: Nanowires; NRs: Nanorods; IF: Iron Foam.
Detailed Experimental Protocols
Protocol 1: Synthesis of V-doped CoP Nanowires on Ni Foam (V-CoP NWs/NF)
This protocol is adapted from methodologies described for self-supported phosphide catalysts.[2][3][5]
-
Substrate Pre-treatment:
-
Cut Nickel Foam (NF) into small pieces (e.g., 1x2 cm).
-
Clean the NF sequentially in an ultrasonic bath with acetone, ethanol (B145695), and deionized (DI) water for 15 minutes each to remove surface oils and oxides.
-
Treat with a 3 M HCl solution for 10 minutes to etch the surface, then rinse thoroughly with DI water and ethanol and dry.
-
-
Hydrothermal Growth of Precursor:
-
Prepare a precursor solution by dissolving cobalt nitrate (B79036) hexahydrate, ammonium (B1175870) vanadate, and urea (B33335) in DI water. A typical molar ratio might be Co:V of 9:1.
-
Place the cleaned NF into a Teflon-lined stainless-steel autoclave.
-
Pour the precursor solution into the autoclave, ensuring the NF is fully submerged.
-
Seal the autoclave and heat it at 120°C for 6-12 hours.
-
After cooling, retrieve the NF, which is now coated with the V-Co precursor. Rinse it with DI water and ethanol, and dry it at 60°C.
-
-
Phosphidation:
-
Place the precursor-coated NF in the center of a tube furnace.
-
Place sodium hypophosphite (NaH₂PO₂) upstream in a separate porcelain boat. Use a significant mass excess (e.g., 10:1 ratio of P-source to precursor mass).
-
Purge the tube furnace with Argon (Ar) gas for at least 30 minutes.
-
Heat the furnace to 300-350°C at a ramp rate of 2-5°C/min under a continuous Ar flow and hold for 2 hours.
-
After the furnace cools naturally to room temperature, the V-CoP NWs/NF catalyst is ready for characterization.
-
Protocol 2: Electrochemical Evaluation of HER Activity
-
Electrochemical Setup:
-
Use a standard three-electrode setup in a single-compartment glass cell.
-
Working Electrode: The synthesized V-CoP/NF catalyst (e.g., 1x1 cm).
-
Counter Electrode: A graphite (B72142) rod or platinum mesh.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode. (Note: All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale).
-
Electrolyte: 1.0 M KOH solution, purged with high-purity N₂ or Ar for at least 30 minutes before the experiment to remove dissolved oxygen.
-
-
Potential Conversion to RHE:
-
Calibrate the reference electrode in a hydrogen-saturated electrolyte or use the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform 20-50 CV scans in the non-faradaic region to electrochemically clean and stabilize the electrode surface.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve for HER at a slow scan rate (e.g., 2-5 mV/s) to minimize capacitive currents. The potential range should sweep from the open-circuit potential towards more negative potentials.
-
iR Correction: Correct the measured potential for the ohmic resistance (iR drop) of the solution. The resistance (Rs) can be determined by Electrochemical Impedance Spectroscopy (EIS). Corrected Potential = Measured Potential - i × Rs.
-
Tafel Analysis: Plot the iR-corrected overpotential (η) against the logarithm of the current density (log|j|). The linear portion of this plot is the Tafel region, and its slope is the Tafel slope.
-
Stability Test: Perform chronopotentiometry or chronoamperometry by holding the electrode at a constant current density (e.g., 10 or 100 mA cm⁻²) or a constant potential for an extended period (10-40 hours) to evaluate stability.[2][7][11]
-
Visualizations
Caption: Workflow for synthesis and evaluation of VP catalysts.
Caption: Troubleshooting poor HER performance of VP catalysts.
Caption: Key strategies for optimizing VP-based HER catalysts.
References
- 1. Vanadium-induced synthesis of amorphous V–Co–P nanoparticles for an enhanced hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Optimizing electronic and geometrical structure of vanadium doped cobalt phosphides for enhanced electrocatalytic hydrogen evolution: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06804A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 8. Operando monitoring the redox activity of sodium vanadium titanium phosphate electrodes in organic and aqueous electrolytes by magnetometry - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
understanding the degradation mechanisms of vanadium phosphide in aqueous solutions
Welcome to the technical support center for researchers working with vanadium phosphide (B1233454) (VP) materials in aqueous solutions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the degradation of VP-based materials to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis, characterization, and testing of vanadium phosphide electrocatalysts.
Q1: My new this compound catalyst shows high activity initially, but its performance (e.g., overpotential for HER/OER) changes significantly after a few cycles. What is happening?
A: This is a common phenomenon, particularly under oxygen evolution reaction (OER) conditions in alkaline media. The pristine this compound surface is often a "pre-catalyst." During initial electrochemical cycling, the surface undergoes in-situ transformation into a thin layer of vanadium oxyhydroxide. This newly formed layer is often the true catalytically active species. The change in performance you observe is the catalyst maturing to its active state. Monitor the performance over several cycles until a stable response is achieved.
Q2: I am observing a steady decline in my catalyst's performance during a long-term stability test (e.g., chronoamperometry for >10 hours). What are the likely causes?
A: Long-term degradation can be attributed to several factors:
-
Surface Oxidation: Even under reductive conditions like the hydrogen evolution reaction (HER), trace oxygen or localized potential changes can lead to the gradual formation of passivating oxide layers on the catalyst surface.
-
Vanadium Dissolution: Vanadium can slowly dissolve into the aqueous electrolyte, especially under highly acidic or alkaline conditions, or at high anodic potentials.[1] This leads to a loss of active material.
-
Structural Degradation: The catalyst morphology may change. Nanoparticles can agglomerate, or nanostructured films can delaminate from the substrate, reducing the electrochemically active surface area (ECSA).
-
Phosphorus Leaching: Phosphorus can be oxidized and leach from the material, forming phosphate (B84403) ions in the solution and altering the catalyst's composition and electronic structure.
Q3: How can I definitively identify the cause of my catalyst's degradation?
A: A combination of pre- and post-mortem characterization is essential.
-
X-ray Photoelectron Spectroscopy (XPS): Compare the V 2p and P 2p spectra of the catalyst before and after the stability test. The emergence of peaks at higher binding energies is indicative of oxidation (e.g., formation of V-O and P-O bonds).[2][3]
-
Microscopy (SEM/TEM): Use Scanning or Transmission Electron Microscopy to check for changes in morphology, such as particle aggregation or film cracking.
-
Elemental Analysis of Electrolyte (ICP-MS/OES): Analyze the electrolyte after the experiment to detect dissolved vanadium or phosphorus, which provides direct evidence of material leaching.
Q4: My catalyst's performance is poor from the start (high overpotential, low current density). What should I check first?
A: Before investigating complex degradation, verify these fundamental points:
-
Catalyst Loading and Adhesion: Ensure a uniform and adequate amount of catalyst is loaded onto the electrode substrate with good adhesion. Poor contact can lead to high resistance.
-
Electrolyte Purity: Impurities in the electrolyte can poison the catalyst's active sites.
-
Reference Electrode Calibration: An uncalibrated or faulty reference electrode will give inaccurate potential readings.
-
iR Compensation: Uncompensated resistance (from the electrolyte and contacts) can add significant overpotential to your measurements. Ensure you are using iR compensation correctly in your potentiostat settings.
Quantitative Data on Catalyst Stability
The stability of this compound catalysts is often enhanced by doping with other transition metals. The following table summarizes the stability performance of various VP-based electrocatalysts under different conditions.
| Catalyst Material | Reaction | Electrolyte | Stability Test Protocol | Performance Change (Approx.) |
| V-NiCoP/CC | HER | 1 M KOH | Chronopotentiometry @ 10 mA/cm² for 40 hours | Negligible potential change.[3] |
| V-CoP/CC | HER | 0.5 M H₂SO₄ | 2000 CV cycles | Minimal change in polarization curve. |
| V-CoP/CC | HER | 1 M KOH | 2000 CV cycles | Minimal change in polarization curve.[4] |
| Ni₁V₁P NSs/NF | OER | 1 M KOH | Chronoamperometry @ 50 & 100 mA/cm² for 15 hours | Negligible decay in activity.[5] |
| FeₓVᵧ-PC/NF | Overall Water Splitting | 1 M KOH | Chronopotentiometry @ 10 mA/cm² | Stable performance.[6] |
Experimental Protocols
Here are standardized protocols for preparing electrodes and testing the stability of this compound catalysts.
Protocol 1: Working Electrode Preparation (Catalyst Ink Method)
-
Catalyst Ink Preparation:
-
Weigh 5 mg of your this compound catalyst powder.
-
Add 950 µL of a 1:1 v/v water/isopropanol solution.
-
Add 50 µL of Nafion solution (5 wt%).
-
Sonication: Ultrasonicate the mixture for 30-60 minutes to form a homogeneous ink.
-
-
Electrode Coating:
-
Select a substrate (e.g., glassy carbon, carbon paper, nickel foam).
-
Pipette a specific volume of the catalyst ink (e.g., 10 µL for a glassy carbon disk) onto the substrate surface.
-
Drying: Let the electrode dry completely under ambient conditions or in a low-temperature vacuum oven. The final loading is typically between 0.1 and 0.5 mg/cm².
-
Protocol 2: Electrochemical Stability Testing (Chronoamperometry)
Chronoamperometry is a common method to assess long-term stability by holding a constant potential and monitoring current, or vice-versa (chronopotentiometry).
-
Setup:
-
Use a standard three-electrode cell: your VP-based working electrode, a counter electrode (e.g., graphite (B72142) rod or Pt mesh), and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
Fill the cell with fresh, de-aerated electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH).
-
-
Initial Characterization:
-
Perform initial Cyclic Voltammetry (CV) scans to activate the catalyst and record its baseline activity (e.g., 50 cycles).
-
Record a Linear Sweep Voltammetry (LSV) curve at a slow scan rate (e.g., 5 mV/s) to establish the initial overpotential required to reach a target current density (e.g., 10 mA/cm²).[7]
-
-
Long-Term Test:
-
Final Characterization:
-
After the stability test, record another LSV and compare it to the initial one to quantify the performance change.[9]
-
Visualizing Degradation & Experimental Processes
Degradation Pathway
Under oxidative conditions (e.g., OER), the surface of this compound often transforms into a more complex oxyhydroxide structure, which acts as the true catalyst.
Experimental Workflow
A typical workflow for assessing the stability of a new this compound catalyst involves synthesis, electrochemical testing, and post-mortem analysis.
Troubleshooting Logic
If your catalyst is underperforming, this decision tree can help diagnose the issue.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 4. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
Technical Support Center: Vanadium Phosphide Electrical Conductivity Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals working with vanadium phosphide (B1233454) (VP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the low electrical conductivity of vanadium phosphide.
Frequently Asked Questions (FAQs)
Q1: My pristine this compound sample shows very low electrical conductivity. What are the primary methods to improve it?
A1: The inherently low electrical conductivity of this compound can be significantly enhanced through several key strategies:
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Doping: Introducing foreign atoms (dopants) into the this compound crystal lattice can alter its electronic structure and increase charge carrier concentration.[1][2][3][4][5]
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Heterostructure Formation: Creating interfaces between this compound and other conductive materials can facilitate charge transfer and improve overall conductivity.[6]
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Morphology Control: Synthesizing this compound with specific nanostructures, such as nanosheets or porous architectures, can increase the surface area and provide more efficient pathways for electron transport.[1][7]
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Carbon Coating: Encapsulating this compound within a conductive carbon layer is a common and effective method to boost its electrical conductivity.[1][8]
Q2: I'm considering doping to enhance conductivity. Which dopants are most effective for this compound?
A2: Research has shown that transition metals are effective dopants for improving the electrical properties of this compound. Iron (Fe) is a particularly noteworthy dopant. Introducing Fe into the this compound crystal lattice can modify the morphology and conductivity, leading to improved electrocatalytic performance, which is indicative of enhanced electron transfer.[1] Vanadium itself can also be used as a dopant in other metal phosphides, like cobalt phosphide (CoP), to create defects and distortions that enhance conductivity.[2]
Q3: How does forming a heterostructure improve the electrical conductivity of this compound?
A3: Creating a heterostructure by interfacing this compound with another material, such as a metal sulfide (B99878) or another metal phosphide, can significantly enhance electrical conductivity.[6] This improvement is attributed to the synergistic effects at the interface, which can facilitate charge transfer between the materials. For instance, a vanadium-doped cobalt nickel sulfide/phosphide heterostructure has demonstrated improved conductivity and a larger electrochemical surface area.[6]
Q4: Can controlling the morphology of this compound really impact its electrical conductivity?
A4: Yes, morphology plays a crucial role in the electrical properties of nanomaterials.[7] Synthesizing this compound as nanosheets, for example, provides a two-dimensional structure with a high surface area and shortened pathways for charge transfer.[4] Similarly, creating porous structures can enhance the accessibility of electrolytes and improve ion and electron transport.[1]
Troubleshooting Guide
Problem 1: After doping my this compound sample, I don't observe a significant increase in conductivity.
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Possible Cause: The dopant concentration may not be optimal.
-
Solution: Systematically vary the molar ratio of the dopant precursor to the vanadium precursor during synthesis. Characterize the electrical conductivity of each resulting material to identify the optimal doping level.
-
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Possible Cause: The dopant may not be successfully incorporated into the this compound crystal lattice.
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Solution: Use characterization techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) to confirm the incorporation of the dopant into the host lattice. Successful doping is often indicated by shifts in XRD peaks or changes in the binding energies of the constituent elements.[3]
-
-
Possible Cause: The synthesis method may not be suitable for achieving uniform doping.
-
Solution: Employ synthesis techniques known for achieving homogeneous doping, such as solvothermal or hydrothermal methods, which allow for uniform mixing of precursors at the molecular level.
-
Problem 2: The heterostructure I synthesized shows poor interfacial contact, limiting conductivity enhancement.
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Possible Cause: The lattice mismatch between this compound and the secondary material is too large.
-
Solution: Select materials with compatible crystal structures and lattice parameters to minimize strain at the interface. Computational modeling can be used to predict the stability and electronic properties of different heterostructures.
-
-
Possible Cause: The synthesis method does not promote the formation of a clean and coherent interface.
-
Solution: Consider in-situ growth methods where one material is grown directly on the surface of the other. This can lead to stronger interfacial coupling and more efficient charge transfer.
-
Problem 3: My nanostructured this compound has poor structural stability, leading to a decrease in conductivity over time.
-
Possible Cause: The nanostructure is prone to aggregation or collapse during electrochemical cycling or other applications.
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Solution: Incorporate a stabilizing agent or a conductive support material, such as growing the nanostructures on a robust substrate like nickel foam or carbon cloth.[1][4] This can improve the mechanical integrity and long-term stability of the material.
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Solution: Encapsulating the nanostructures in a protective and conductive layer, like carbon, can prevent degradation and maintain good electrical contact.[8]
-
Quantitative Data Summary
The following table summarizes the reported improvements in electrocatalytic performance, which are strongly correlated with enhanced electrical conductivity. Lower overpotential values indicate more efficient electron transfer and thus, improved conductivity.
| Method | Material | Metric | Value | Reference |
| Fe Doping | Fe-doped this compound (FexVy-PC/NF) | HER Overpotential @ 10 mA cm⁻² | 66 mV | [1] |
| V Doping | V-doped Cobalt Phosphide (V-CoP NRs/CC) | HER Overpotential @ 10 mA cm⁻² | 63 mV | [2] |
| Heterostructure | V-doped Cobalt Nickel Sulfide/Phosphide (V-CNS/P/NF) | HER Overpotential @ 10 mA cm⁻² | 38 mV | [6] |
Experimental Protocols
Protocol 1: Synthesis of Fe-Doped this compound on Nickel Foam (FeₓVᵧ-PC/NF)
This protocol is based on a solvothermal and subsequent phosphorization method.[1]
-
Precursor Solution Preparation:
-
Dissolve desired molar ratios of FeCl₃·6H₂O and VCl₃ in N,N-Dimethylformamide (DMF).
-
-
Solvothermal Synthesis:
-
Place a piece of cleaned nickel foam (NF) into a Teflon-lined stainless-steel autoclave.
-
Add the precursor solution to the autoclave.
-
Seal the autoclave and heat it at a specific temperature (e.g., 120-180°C) for a designated time (e.g., 6-12 hours).
-
After cooling to room temperature, wash the resulting Fe/V metal-organic framework grown on the nickel foam (FexVy-MOF/NF) with DMF and ethanol (B145695) and dry it.
-
-
Phosphorization:
-
Place the FexVy-MOF/NF in a tube furnace with sodium hypophosphite (NaH₂PO₂) at the upstream end.
-
Heat the furnace to a specific temperature (e.g., 300-400°C) under an inert atmosphere (e.g., Argon) for a set duration (e.g., 1-2 hours).
-
The final product is Fe-doped this compound functionalized porous carbon on nickel foam (FexVy-PC/NF).
-
Protocol 2: Synthesis of Vanadium-Doped Cobalt Phosphide Nanorods on Carbon Cloth (V-CoP NRs/CC)
This protocol involves a hydrothermal process followed by phosphorization.[2]
-
Hydrothermal Synthesis of Precursor:
-
Clean a piece of carbon cloth (CC).
-
Prepare an aqueous solution containing cobalt nitrate (B79036) hexahydrate, ammonium (B1175870) vanadate, and urea.
-
Place the carbon cloth and the precursor solution in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 100-150°C) for a certain time (e.g., 8-12 hours).
-
After cooling, wash the resulting vanadium-doped cobalt carbonate hydroxide (B78521) nanowires grown on carbon cloth with deionized water and ethanol, and then dry.
-
-
Phosphorization:
-
Place the precursor-coated carbon cloth in a tube furnace with sodium hypophosphite at the upstream end.
-
Heat the furnace under an Argon atmosphere to a specific temperature (e.g., 300-350°C) for a set time (e.g., 1-2 hours).
-
The final product is vanadium-doped cobalt phosphide nanorods on carbon cloth (V-CoP NRs/CC).
-
Visualizations
Caption: General experimental workflows for enhancing this compound conductivity.
Caption: Logical relationships between methods and their effects on conductivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06804A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Solutions in Sodium-Ion Battery Cathode Materials: A Mini-Review of Strategies for Upgraded Performance Through Modification Techniques | MDPI [mdpi.com]
effects of heteroatom doping on vanadium phosphide performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heteroatom-doped vanadium phosphide (B1233454) (VP). The content is designed to address specific experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of heteroatom doping in vanadium phosphide for electrocatalysis?
Heteroatom doping is a widely used strategy to enhance the electrocatalytic performance of this compound and other transition metal phosphides for reactions like the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). The primary benefits include:
-
Modulation of Electronic Structure: Doping with elements like Iron (Fe), Cobalt (Co), or Nickel (Ni) can alter the electron density and d-band center of the vanadium atoms, optimizing the adsorption energy of reaction intermediates.[1][2]
-
Creation of Active Sites: The introduction of foreign atoms can create lattice distortions and defects, which serve as additional active sites for catalysis.[3]
-
Synergistic Effects: The dopant and the host this compound can work synergistically to improve intrinsic catalytic activity and electrical conductivity. For example, iron doping in this compound has been shown to tune the material's morphology, electronic state, and facet exposure.[4]
Q2: My XRD peaks are shifting after doping. What does this indicate?
A shift in XRD peaks is a strong indication of successful incorporation of the dopant into the this compound lattice.
-
Shift to Lower Angles: This typically signifies an expansion of the crystal lattice, which occurs if the dopant atom has a larger ionic radius than the vanadium atom it is replacing.[5][6]
-
Shift to Higher Angles: This suggests a contraction of the lattice, occurring when the dopant atom is smaller than the host atom.[5][7]
The extent of the shift can also be related to the doping concentration and the presence of strain in the lattice.[7][8] If all peaks shift systematically by a similar amount, it is also wise to check for instrumental error using a standard sample.[5]
Q3: How can I confirm the oxidation state of vanadium and the dopant in my material?
X-ray Photoelectron Spectroscopy (XPS) is the most effective technique for determining the oxidation states of elements in your sample. For vanadium-based materials, you will typically analyze the V 2p core level spectrum. The binding energies of the V 2p₃/₂ and V 2p₁/₂ peaks can be compared to literature values to identify the presence of different oxidation states, such as V³⁺, V⁴⁺, and V⁵⁺.[9] Similarly, analyzing the core level spectra of the dopant element will confirm its presence and oxidation state. Successful doping often leads to shifts in the binding energies of the host elements (V and P), indicating a change in the local chemical environment.
Q4: My transition metal phosphide sample is black and appears to smoke in the air. Is this normal?
Yes, this can be normal, but requires extreme caution. Many finely divided transition metal phosphides are pyrophoric, meaning they can spontaneously ignite on contact with air.[10][11] This is a significant safety hazard.
-
Handling: Always handle these materials under an inert atmosphere, for example, in a glovebox.[12]
-
Storage: Store pyrophoric phosphides under an inert atmosphere or a suitable solvent as specified by the manufacturer to prevent reaction with air and moisture.[11]
-
Safety: Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and have the correct type of fire extinguisher (e.g., Class D for metal fires, such as a MetL-X extinguisher or powdered lime) readily available.[13] Do not use water or CO₂ extinguishers, as they can react vigorously with some pyrophoric materials.[13]
Troubleshooting Guides
Problem 1: Low Electrocatalytic Activity / High Overpotential
Your newly synthesized heteroatom-doped VP catalyst shows poor performance for HER or OER, characterized by a high overpotential needed to reach a target current density (e.g., 10 mA/cm²).
| Possible Cause | Diagnostic Check | Suggested Solution |
| Incomplete Phosphorization | XRD Analysis: Look for peaks corresponding to metal oxides or hydroxides (the precursor material) in addition to the phosphide phase. | Optimize Phosphorization: Increase the phosphorization temperature, extend the reaction time, or increase the ratio of the phosphorus source (e.g., NaH₂PO₂) to the metal precursor. |
| Surface Oxidation | XPS Analysis: Examine the V 2p and dopant core level spectra for a high proportion of surface oxide species. TMPs can oxidize on the surface during OER, which can affect performance.[14] | In-situ Activation: Perform electrochemical activation by cycling the potential in the relevant electrolyte to reduce the surface oxide layer before performance testing. |
| Non-uniform Doping | EDX/XPS Mapping: Use energy-dispersive X-ray spectroscopy (EDX) or XPS mapping to check the elemental distribution across the sample. | Refine Synthesis Method: Ensure homogeneous mixing of metal precursors during the initial synthesis stage (e.g., solvothermal synthesis of the MOF precursor).[15] Adjust solvent, temperature, or stirring rate. |
| Poor Catalyst Ink Quality | Visual Inspection: After drop-casting, check if the catalyst film is cracked, non-uniform, or delaminates from the substrate (e.g., nickel foam). This is often called the "coffee ring" effect.[16] | Optimize Ink Formulation: Adjust the solvent ratio (e.g., water/ethanol (B145695)/isopropanol) and the amount of binder (e.g., Nafion). Sonication time is critical for creating a homogeneous dispersion.[17][18][19] |
Problem 2: Catalyst Deactivation or Poisoning
The catalyst initially performs well but its activity rapidly degrades during stability testing.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Phosphorus Poisoning (from external sources) | XPS/EDX Analysis: After the stability test, analyze the catalyst surface for an increase in phosphorus content, potentially in the form of phosphates, especially if the electrolyte contains phosphate (B84403) buffers or impurities.[20] | Purify Electrolyte: Use high-purity water and reagents to prepare the electrolyte. If phosphorus poisoning is unavoidable, consider catalyst regeneration. |
| Catalyst Dissolution/Restructuring | ICP-MS Analysis: Analyze the electrolyte after the stability test using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect dissolved metal ions (V or dopant). SEM/TEM: Compare images of the catalyst before and after the stability test to observe morphological changes. | Enhance Stability: Doping can improve stability. Consider co-doping or annealing the catalyst at a higher temperature to improve crystallinity and corrosion resistance.[2] |
| Catalyst Delamination | Visual/Microscopic Inspection: Check if the catalyst layer has physically detached from the substrate after the experiment. | Improve Adhesion: Increase the binder (Nafion) concentration in the catalyst ink. Pre-treat the substrate (e.g., acid etching of nickel foam) to create a rougher surface for better adhesion. |
| Regeneration of Poisoned Catalysts | Electrochemical Testing: After attempting regeneration, re-run performance tests to see if activity is restored. | Chemical Washing: Mild acid washing (e.g., with acetic acid) has been shown to be effective in removing certain poisons like alkali metals from vanadium-based catalysts without significantly leaching the active material.[21] Thermal regeneration (heating in a controlled atmosphere) can also be explored to remove organic contaminants or certain deposits.[22] |
Data Presentation
Electrocatalytic Performance of Doped Phosphide Catalysts
The following table summarizes reported electrocatalytic performance for various heteroatom-doped phosphides in 1.0 M KOH electrolyte. The key performance metric is the overpotential (η) required to achieve a current density of 10 mA/cm².
| Catalyst | Dopant | Reaction | Overpotential (η₁₀) | Reference |
| This compound (VP) | Iron (Fe) | HER | 66 mV | [4] |
| This compound (VP) | Iron (Fe) | OER | 201 mV | [4] |
| Cobalt Phosphide (CoP) | Vanadium (V) | HER | 77 mV | [4] |
Experimental Protocols
Protocol 1: Synthesis of Fe-Doped this compound (FeₓVᵧ-PC/NF)
This protocol is based on a metal-organic framework (MOF) templated method involving solvothermal synthesis followed by phosphorization.[4]
Part A: Solvothermal Synthesis of Fe/V-MOF on Nickel Foam (NF)
-
Substrate Preparation: Cut a piece of nickel foam (e.g., 2x3 cm) and clean it by sonicating sequentially in acetone, ethanol, and deionized (DI) water for 15 minutes each to remove surface oils and contaminants.
-
Precursor Solution: Prepare a solution by dissolving vanadium(III) chloride (VCl₃) and iron(III) chloride hexahydrate (FeCl₃·6H₂O) in N,N-dimethylformamide (DMF). The molar ratio of Fe to V can be adjusted to control the doping level.
-
Solvothermal Reaction: Place the cleaned nickel foam into a Teflon-lined stainless-steel autoclave. Pour the precursor solution into the autoclave.[23] Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-150°C) for a set duration (e.g., 12-24 hours).[23][24]
-
Washing and Drying: After the autoclave cools to room temperature, retrieve the nickel foam, which should now be coated with the Fe/V-MOF. Wash it thoroughly with DMF and ethanol to remove any unreacted precursors. Dry the sample in a vacuum oven at 60°C.
Part B: Phosphorization
-
Setup: Place the dried Fe/V-MOF/NF in the center of a tube furnace. Place a crucible containing sodium hypophosphite (NaH₂PO₂) upstream in the furnace.
-
Inert Atmosphere: Purge the tube furnace with an inert gas (e.g., Argon) to remove all oxygen.
-
Heating Ramp: Heat the furnace to a target temperature (e.g., 300-350°C) at a controlled ramp rate (e.g., 2-5°C/min) under a continuous Ar flow. Maintain the temperature for 1-2 hours. The NaH₂PO₂ will decompose, releasing PH₃ gas which reacts with the MOF.
-
Cooling: After the reaction, let the furnace cool down naturally to room temperature under the Ar atmosphere.
-
Final Product: The resulting material is Fe-doped this compound on porous carbon derived from the MOF linker, supported on nickel foam (FeₓVᵧ-PC/NF). Handle the final product under inert conditions if it is found to be pyrophoric.
Protocol 2: Electrochemical Performance Evaluation (HER/OER)
This protocol outlines a standard three-electrode setup for evaluating catalyst performance.[3][25]
-
Working Electrode Preparation:
-
For supported catalysts (like on NF): The synthesized FeₓVᵧ-PC/NF can be used directly as the working electrode. Define a specific geometric area (e.g., 1x1 cm) for testing.
-
For powder catalysts: Prepare a catalyst ink. Disperse a specific amount of the catalyst powder (e.g., 5 mg) in a solution containing DI water, isopropanol (B130326) (or ethanol), and a Nafion solution (5 wt%).[17] Sonicate the mixture for at least 30 minutes to form a homogeneous ink. Drop-cast a precise volume (e.g., 10 µL) of the ink onto a glassy carbon electrode and let it dry.[18]
-
-
Electrochemical Cell Setup:
-
Working Electrode (WE): The catalyst-coated electrode.
-
Counter Electrode (CE): A graphite (B72142) rod or platinum wire.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1.0 M KOH solution, purged with N₂ (for HER) or O₂ (for OER) for 30 minutes before the experiment.
-
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation:
-
E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH
-
-
Electrochemical Measurements:
-
Conditioning: Cycle the potential for several scans (e.g., 10-20 cycles) to activate the catalyst and obtain a stable response.
-
Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 5-10 mV/s) to determine the overpotential required to achieve the target current density.[26]
-
iR Correction: Measure the solution resistance (Rₛ) using Electrochemical Impedance Spectroscopy (EIS) and apply iR correction to all LSV data (E_corrected = E_measured - i × Rₛ).
-
Tafel Analysis: Plot the overpotential (η) versus log(current density) to determine the Tafel slope, which provides insight into the reaction mechanism.
-
Stability Test: Perform chronoamperometry or chronopotentiometry at a constant current density or potential for an extended period (e.g., 10-24 hours) to evaluate the catalyst's durability.
-
Visualizations
Caption: Workflow for synthesis, characterization, and testing of doped VP.
Caption: Troubleshooting logic for high electrocatalytic overpotential.
Caption: Effect of heteroatom doping on this compound performance.
References
- 1. cmu.edu [cmu.edu]
- 2. Frontiers | Strategies for Developing Transition Metal Phosphides in Electrochemical Water Splitting [frontiersin.org]
- 3. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of a Novel Hydrated Layered Vanadium(III) Phosphate Phase K3V3(PO4)4·H2O: A Functional Cathode Material for Potassium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.utah.edu [chemistry.utah.edu]
- 11. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Basics, developments, and strategies of transition metal phosphides toward electrocatalytic water splitting: beyond noble metal catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Bimetallic metal–organic frameworks and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 23. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 24. The solvothermal synthesis of a 3D rod-like Fe–Al bimetallic metal–organic-framework for efficient fluoride adsorption and photodegradation of water-s ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D1VA00019E [pubs.rsc.org]
- 25. Recommended electrochemical measurement protocol for oxygen evolution reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. pubs.acs.org [pubs.acs.org]
controlling the morphology of vanadium phosphide during synthesis
Welcome to the technical support center for the synthesis of vanadium phosphide (B1233454). This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your laboratory experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of vanadium phosphide, helping you to identify and resolve them effectively.
Q1: I obtained an amorphous product instead of crystalline this compound. What went wrong?
A1: Achieving a crystalline product is primarily dependent on the annealing temperature and duration. Insufficient thermal energy can prevent the transformation from an amorphous precursor to a crystalline phase.
-
Troubleshooting Steps:
-
Increase Annealing Temperature: For vanadium oxides, a common precursor, crystallization is often observed at temperatures above 300°C. Ensure your calcination temperature is sufficient to induce crystallization.
-
Extend Annealing Time: The duration of the annealing process is also critical. If the time at the target temperature is too short, the crystalline structure may not have sufficient time to form completely.
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Control Atmosphere: The atmosphere in the furnace (e.g., air, inert gas) can affect the final product. Annealing in air typically leads to the formation of V2O5, the most stable oxide. For phosphide synthesis, a reducing atmosphere is generally required during the phosphorization step.
-
Q2: My final product contains a mixture of vanadium oxide/phosphate (B84403) phases. How can I obtain a pure phase?
A2: The presence of mixed phases is often related to the reaction conditions and the stoichiometry of the precursors.
-
Troubleshooting Steps:
-
Precise Precursor Stoichiometry: Carefully control the molar ratio of your vanadium and phosphorus precursors. An incorrect ratio can lead to the formation of undesired phases.
-
Homogeneous Precursor Mixture: Ensure that your vanadium and phosphorus precursors are thoroughly mixed before the reaction. Inhomogeneous mixing can result in localized variations in stoichiometry and the formation of different phases.
-
Controlled Atmosphere: The oxygen partial pressure during synthesis can influence the oxidation state of vanadium and thus the resulting phase. For the synthesis of specific this compound phases, maintaining an inert or reducing atmosphere is crucial.
-
Optimize Reaction Temperature and Time: The reaction kinetics for the formation of different phases can be temperature-dependent. Systematically vary the synthesis temperature and time to find the optimal conditions for your desired phase.
-
Q3: The morphology of my this compound is not what I expected (e.g., irregular particles instead of nanosheets). How can I control the morphology?
A3: The morphology of this compound is highly sensitive to several experimental parameters. Consider the following factors:
-
Troubleshooting & Optimization:
-
Choice of Vanadium Precursor: Different vanadium sources can lead to the formation of different vanadium phosphate compounds and morphologies. For example, using NH4VO3 can result in the synthesis of [H0.6(VO)3(PO4)3(H2O)3]·4H2O, while V2O5 can form VOPO4·2H2O under similar hydrothermal conditions.[1]
-
Solvent System: The choice of solvent and the addition of co-solvents can significantly impact the morphology. For instance, the use of different alcohols during the reduction of VOPO4·2H2O can control the composition and morphology of the resulting vanadium phosphate precursor.
-
Additives and Surfactants: The use of structure-directing agents or surfactants can guide the growth of specific morphologies. For example, glucose has been used as an assisting agent in the hydrothermal synthesis of microporous spherical vanadium-phosphorus composite oxides.
-
pH of the Solution: The pH of the precursor solution affects the hydrolysis and condensation of vanadium species, which in turn directs the formation of different morphologies.
-
Hydrothermal/Solvothermal Parameters: Temperature, reaction time, and pressure inside the autoclave are critical parameters that influence nucleation and crystal growth, thereby determining the final morphology.
-
Q4: I am experiencing a low yield of my this compound product. What are the possible causes and solutions?
A4: Low product yield can be attributed to several factors, from incomplete reactions to material loss during processing.
-
Troubleshooting Steps:
-
Ensure Complete Reaction: Verify that the reaction has gone to completion by analyzing the product at different time points. Inadequate reaction time or temperature can lead to a low conversion of precursors.
-
Minimize Material Loss: Washing and filtration steps after synthesis can lead to a loss of the product. Use appropriate filter membranes and careful washing techniques to minimize this loss.
-
Prevent Sublimation: Some vanadium oxides can sublimate at high temperatures. Ensure that your annealing temperature is optimized for crystallization without significant loss of product due to sublimation.
-
Check for Precursor Purity: Impurities in the starting materials can sometimes interfere with the reaction and reduce the yield of the desired product.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Hydrothermal Synthesis of Vanadium-Nickel Phosphide (V-Ni₂P) Nanosheets
This protocol describes a two-step process involving a hydrothermal reaction followed by phosphorization to synthesize V-Ni₂P nanosheets on a nickel foam (NF) substrate.[2][3]
Step 1: Hydrothermal Synthesis of NiV LDH Precursor
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Clean a piece of nickel foam (NF) by sonicating in 3 M HCl, deionized water, and ethanol (B145695) for 15 minutes each to remove the surface oxide layer.
-
Prepare a precursor solution by dissolving specific amounts of nickel nitrate (B79036) hexahydrate, vanadyl sulfate, and urea (B33335) in deionized water.
-
Transfer the precursor solution and the cleaned NF into a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and maintain it at a specific temperature (e.g., 120°C) for a designated time (e.g., 8 hours).
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After cooling to room temperature, wash the resulting NiV layered double hydroxide (B78521) (LDH) nanosheet precursor grown on the NF with deionized water and ethanol.
-
Dry the precursor in a vacuum oven.
Step 2: Phosphorization
-
Place the dried NiV LDH/NF precursor and a certain amount of sodium hypophosphite (NaH₂PO₂) in a tube furnace.
-
Heat the furnace to a specific temperature (e.g., 300°C) under an argon atmosphere for a set duration (e.g., 2 hours).
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After the furnace cools down to room temperature, the V-Ni₂P nanosheets on NF are obtained.
Protocol 2: Synthesis of Spherical Vanadium-Phosphorus Composite Oxides
This protocol details a hydrothermal method using glucose as an assisting agent to fabricate microporous spherical VPO composite oxide catalysts.[4]
-
Prepare a solution by dissolving a specific molar ratio of V₂O₅ and glucose in a suitable solvent.
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Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature and maintain it for a set duration to carry out the hydrothermal reaction.
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After the reaction, cool the autoclave to room temperature.
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Collect the product by filtration, wash it with deionized water and ethanol, and then dry it in an oven.
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The amount of glucose used during the synthesis process strongly influences the morphology and structure of the resulting VPO catalysts.
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature.
Table 1: Influence of Glucose Additive on VPO Catalyst Properties [4]
| Catalyst | Molar Ratio (C₆H₁₂O₆/V₂O₅) | Morphology | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |
| VPO_G0 | 0 | Irregular micron-sized particles | ~1.5 | ~0.01 |
| VPO_G0.5 | 0.5 | Uniform porous microspheres (~20 μm) | ~30 | ~0.05 |
Visualizations
The following diagrams illustrate key experimental workflows and relationships.
Caption: Workflow for the synthesis of V-Ni₂P nanosheets.
Caption: Key factors influencing this compound morphology.
References
Technical Support Center: Large-Scale Synthesis of Vanadium Phosphide Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of vanadium phosphide (B1233454) (VP) materials. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the large-scale synthesis of vanadium phosphide.
Issue 1: Low Product Yield
Q: Our large-scale synthesis is resulting in a significantly lower yield of this compound than our lab-scale experiments. What are the potential causes and how can we address this?
A: Low yield in scaled-up synthesis is a common issue and can be attributed to several factors:
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Inadequate Mixing and Heat Transfer: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of undesired byproducts. The increased volume-to-surface area ratio in larger vessels makes heat dissipation more challenging, potentially leading to thermal runaway and decomposition of the desired product.
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Precursor Feed Rate: An improperly controlled feed rate of precursors can lead to inhomogeneous nucleation and growth, resulting in the formation of amorphous materials or mixed phases instead of the desired crystalline this compound.
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Reaction Time: The optimal reaction time in a large-scale reactor may differ from lab-scale experiments due to the aforementioned heat and mass transfer limitations.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's agitation system is designed for the specific viscosity and density of the reaction mixture to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing mixing.
-
Improve Heat Management: Implement a more robust temperature control system. This may involve using a jacketed reactor with a high-performance thermal fluid, internal cooling coils, or a reflux condenser to manage exothermic reactions.
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Control Precursor Addition: Utilize precision pumps to control the feed rate of the vanadium and phosphorus precursors. A slower, more controlled addition can promote uniform crystal growth.
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Re-evaluate Reaction Time: Conduct a time-course study at the larger scale to determine the optimal reaction duration for maximizing yield.
Issue 2: Impure Product with Oxide Formation
Q: Our this compound product is contaminated with vanadium oxides (e.g., V2O5, VO2). What is causing this oxidation and how can we prevent it?
A: The presence of vanadium oxides indicates exposure of the reactants or product to an oxidizing environment at elevated temperatures.
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Air Leaks in the Reactor System: In large-scale setups, ensuring a completely inert atmosphere can be challenging due to the increased number of fittings, seals, and transfer lines.
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Oxygen Impurities in Precursors or Solvents: Technical-grade precursors and solvents may contain dissolved oxygen or water, which can act as oxidizing agents.
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Incomplete Purging: Insufficient purging of the reactor with an inert gas before heating will leave residual oxygen.
Troubleshooting Steps:
-
System Integrity Check: Perform a leak test on the reactor system before each synthesis run. This can be done by pressurizing the system with an inert gas and monitoring for any pressure drop.
-
Precursor and Solvent Purification: Use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
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Thorough Purging: Implement a rigorous purging protocol, which may involve multiple cycles of evacuating the reactor and backfilling with a high-purity inert gas.
Issue 3: Inconsistent Particle Size and Morphology
Q: We are observing significant batch-to-batch variation in the particle size and morphology of our this compound. How can we improve consistency?
A: Control over particle size and morphology is crucial for many applications of this compound. Inconsistency often stems from a lack of precise control over nucleation and growth kinetics.
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Precursor Concentration: Fluctuations in the local concentration of precursors at the point of mixing can lead to variations in nucleation rates and subsequent crystal growth.
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Temperature Gradients: As mentioned earlier, temperature non-uniformity within a large reactor can result in different growth rates in different parts of the vessel.
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Influence of Additives: The concentration and dispersion of any structure-directing agents or surfactants become more critical and challenging to control at a larger scale.
Troubleshooting Steps:
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Homogeneous Precursor Introduction: Introduce precursors below the surface of the reaction mixture directly into a well-agitated zone to ensure rapid dispersion.
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Precise Temperature Control: Utilize multiple temperature probes within the reactor to monitor for and mitigate any temperature gradients.
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Controlled Addition of Additives: If using additives, ensure they are introduced in a controlled manner and are well-dispersed before the onset of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns include:
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Toxicity: Vanadium compounds and phosphorus precursors can be toxic. Ensure proper personal protective equipment (PPE) is used, and the reactor is in a well-ventilated area.
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Pyrophoric Reagents: Some phosphorus sources, like white phosphorus, are pyrophoric and require handling in an inert atmosphere.
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Exothermic Reactions: The reaction to form this compound can be exothermic. A failure in temperature control can lead to a thermal runaway, causing a rapid increase in pressure and the potential for reactor rupture. A thorough hazard and operability (HAZOP) study is recommended before scaling up.
Q2: Which synthesis method is most suitable for large-scale production of this compound?
A2: While several methods exist, hydrothermal synthesis is often favored for its potential scalability. It allows for good control over temperature and pressure and can be adapted for continuous or large-batch production. However, the choice of method ultimately depends on the desired material properties and economic considerations.
Q3: How do impurities in the precursors affect the final product?
A3: Impurities can have a significant impact on the properties of the final this compound material. For example, alkali metal impurities can act as poisons for catalytic applications, while other metal impurities can alter the electronic properties and electrochemical performance. It is crucial to use precursors with a well-defined and consistent purity level.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Large-Scale Hydrothermal Synthesis of Vanadium Oxides (as an analogue for this compound) [1][2]
| Parameter | Lab-Scale (125 mL Autoclave) | Large-Scale (13.6 L Reactor) |
| Precursors | Vanadium Pentoxide, Oxalic Acid | Vanadium Pentoxide, Oxalic Acid |
| Temperature | 230 °C | 230 °C |
| Reaction Time | 24 hours | 24 hours |
| Post-annealing | 700 °C under Nitrogen | 700 °C under Nitrogen |
| Product Phase | Monoclinic VO₂(M) | Monoclinic VO₂(M) |
| Critical Transition Temp. | 62 °C | 54 °C |
| Hysteresis Width | 5 °C | 9 °C |
Note: This data is for vanadium dioxide, a related material, as specific quantitative data for large-scale this compound synthesis is limited in publicly available literature. The trends in how properties may change with scale are still informative.
Experimental Protocols
Protocol 1: Pilot-Scale Hydrothermal Synthesis of this compound (Conceptual)
This protocol is a conceptual guideline for scaling up a lab-based procedure and should be adapted and optimized based on specific equipment and safety assessments.
1. Reactor Preparation:
- Utilize a high-pressure stainless steel reactor (e.g., 20 L capacity) equipped with a mechanical stirrer, a temperature and pressure monitoring system, and ports for precursor addition and inert gas purging.
- Thoroughly clean and dry the reactor.
- Perform a leak test by pressurizing with nitrogen to 1.5 times the intended operating pressure.
2. Precursor Preparation:
- Prepare an aqueous solution of a vanadium precursor (e.g., vanadium(III) chloride, VCl₃) and a phosphorus precursor (e.g., sodium hypophosphite, NaH₂PO₂). The concentrations should be optimized based on lab-scale experiments.
- Degas the precursor solutions by bubbling with high-purity nitrogen for at least one hour.
3. Synthesis:
- Seal the reactor and purge thoroughly with high-purity nitrogen for at least three cycles.
- Transfer the degassed vanadium precursor solution to the reactor via a sealed transfer line.
- Begin stirring and heat the reactor to the desired temperature (e.g., 200-250 °C).
- Once the temperature is stable, slowly pump the phosphorus precursor solution into the reactor at a controlled rate.
- Maintain the reaction at the set temperature for the predetermined reaction time (e.g., 12-24 hours).
4. Product Recovery and Purification:
- Cool the reactor to room temperature.
- Vent any excess pressure.
- Collect the solid product by filtration or centrifugation under an inert atmosphere.
- Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
- Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C).
Mandatory Visualization
Caption: Experimental workflow for large-scale this compound synthesis.
Caption: Troubleshooting logic for vanadium oxide impurities.
References
overcoming poor capacity retention in vanadium phosphide battery electrodes
This technical support center provides researchers, scientists, and materials engineers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of poor capacity retention in vanadium phosphide (B1233454) (VP) battery electrodes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of rapid capacity fading in vanadium phosphide electrodes?
A1: The primary causes of rapid capacity fading in this compound electrodes are significant volume changes during repeated charge/discharge cycles, vanadium dissolution into the electrolyte, and sluggish reaction kinetics.[1] Large volume expansion and contraction can lead to the pulverization of the electrode material, loss of electrical contact between particles, and unstable solid electrolyte interphase (SEI) formation.[1][2] Vanadium dissolution further contributes to capacity loss and can lead to increased cell impedance.[3][4]
Q2: How does creating a composite with carbonaceous materials improve the stability of VP electrodes?
A2: Integrating this compound with carbonaceous materials like graphene or applying a carbon coating is a highly effective strategy.[1][5][6] The carbon matrix acts as a buffer to accommodate the volume changes of the VP particles, thereby preventing electrode cracking and pulverization.[1] Furthermore, the high electrical conductivity of carbon enhances electron transport, improving rate capability and overall electrochemical performance.[6] A carbon coating can also physically limit the dissolution of vanadium species into the electrolyte.[7]
Q3: Can electrolyte additives enhance the capacity retention of VP electrodes?
A3: Yes, electrolyte additives can significantly improve performance. For instance, phosphate-containing additives have been shown to enhance the thermal stability of vanadium electrolytes by interacting with vanadium ions and retarding their precipitation.[8] This stabilization of the electrolyte is crucial for long-term cycling stability.
Q4: What is the "shuttle effect" in the context of vanadium batteries and how can it be mitigated?
A4: The "shuttle effect" generally refers to the dissolution of active material from an electrode and its subsequent migration and reaction at the counter-electrode, leading to self-discharge and capacity loss. In some vanadium-based systems, this can be a significant issue.[9] Mitigation strategies often involve modifying the separator to trap migrating species or applying protective coatings to the electrode to prevent dissolution in the first place.[9]
Troubleshooting Guide
This guide addresses common experimental problems encountered when working with this compound electrodes.
| Problem | Potential Cause | Suggested Solution |
| Rapid capacity drop within the first 50 cycles. | 1. Electrode Pulverization: Significant volume expansion is likely causing the active material to lose mechanical and electrical integrity.[1][10]2. Unstable SEI Layer: Continuous breakdown and reformation of the Solid Electrolyte Interphase (SEI) consumes active material and electrolyte. | 1. Incorporate a Carbon Matrix: Synthesize a VP/carbon composite. The carbon acts as a conductive buffer, accommodating volume changes and maintaining electrical pathways.[1]2. Optimize Electrolyte: Use electrolyte additives (e.g., fluoroethylene carbonate) known to form a more stable and robust SEI layer on phosphide-based anodes. |
| Low Coulombic Efficiency (<95%). | 1. Vanadium Dissolution: Vanadium species may be dissolving from the electrode and migrating through the separator, causing a shuttle effect.[3][4]2. Electrolyte Decomposition: The operating voltage window may be too wide, leading to continuous electrolyte breakdown. | 1. Surface Coating: Apply a thin, stable coating (e.g., carbon, Al2O3) on the VP particles to physically suppress dissolution.[5][7]2. Adjust Voltage Window: Narrow the voltage window during cycling to avoid regions of high electrolyte instability.[3] |
| High resistance and poor rate capability. | 1. Low Intrinsic Conductivity: this compound itself may have limited electronic conductivity.2. Poor Particle-to-Particle Contact: Inadequate mixing or binder distribution in the electrode slurry can lead to high contact resistance. | 1. Synthesize Nanocomposites: Create composites of VP with highly conductive materials like graphene or carbon nanotubes to enhance the overall electronic network.[11][12]2. Optimize Electrode Slurry: Ensure homogeneous mixing of the active material, conductive additive (e.g., Super P), and binder. Ball milling the dry components before adding the solvent can improve particle dispersion. |
| Inconsistent results between batches. | 1. Synthesis Inconsistency: Minor variations in synthesis parameters (temperature, time, precursor ratio) can lead to different phases or particle morphologies of this compound.2. Atmospheric Contamination: this compound can be sensitive to air and moisture, leading to surface oxidation. | 1. Strict Protocol Adherence: Precisely control all synthesis parameters. Characterize each new batch with XRD and SEM to ensure phase purity and consistent morphology.2. Inert Atmosphere Handling: Prepare and store all electrode materials and assemble cells inside an argon-filled glovebox to minimize exposure to oxygen and water. |
Performance Data of Modified this compound Electrodes
The following table summarizes the electrochemical performance of various modified this compound and related vanadium-based electrodes, highlighting the effectiveness of different strategies to improve capacity retention.
| Electrode Material | Modification Strategy | Current Density | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Reference |
| VP₂/3P/C | Phosphorus-Carbon Composite | 50 mA g⁻¹ | 550 | Stable for over 200 cycles | [1] |
| V₂O₅-x@C | Carbon Coating & Oxygen Vacancies | 5 A g⁻¹ | 149.2 | 83.8% after 1000 cycles | [5] |
| CNPs-V₆O₁₃ | Carbon Coating | 0.1 C | Not specified | 67.8% after 100 cycles | [7] |
| Pure V₆O₁₃ | None (Control) | 0.1 C | Not specified | 47.6% after 100 cycles | [7] |
Visualizing Degradation and Mitigation Pathways
To better understand the challenges and solutions, the following diagrams illustrate key processes.
Key Experimental Protocols
Protocol 1: Synthesis of a Carbon-Coated Vanadium Oxide Composite (Exemplar)
This protocol is adapted from a method for preparing carbon-coated V₆O₁₃ and serves as a representative example of how to create a carbon-encapsulated material to improve cycling stability.[7]
-
Precursor Solution Preparation:
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Dissolve Vanadium Pentoxide (V₂O₅) powder in absolute ethanol (B145695).
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Separately, dissolve glucose (C₆H₁₂O₆) in deionized water. Glucose will serve as the carbon source.
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Mix the two solutions and stir vigorously for 1 hour to ensure homogeneity.
-
-
Solvothermal Synthesis:
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Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it to 180°C for 24 hours.
-
Allow the autoclave to cool naturally to room temperature.
-
-
Washing and Drying:
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Collect the precipitate by centrifugation.
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Wash the product repeatedly with deionized water and absolute ethanol to remove any unreacted precursors or byproducts.
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Dry the washed product in a vacuum oven at 80°C for 12 hours.
-
-
Annealing/Carbonization:
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Place the dried powder in a tube furnace.
-
Heat the sample to 500°C under a continuous argon (Ar) gas flow and hold for 3 hours. This step pyrolyzes the glucose into a conductive carbon coating around the vanadium oxide particles.
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Cool the furnace to room temperature under the argon atmosphere to yield the final carbon-coated composite powder.
-
Protocol 2: Electrode Preparation and Half-Cell Assembly
This is a general procedure for fabricating electrodes and assembling coin cells for electrochemical testing.
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Slurry Preparation:
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In a mortar or planetary mixer, thoroughly mix the active material (e.g., carbon-coated VP), a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10.
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Add N-Methyl-2-pyrrolidone (NMP) as a solvent, drop by drop, while continuing to mix until a homogeneous, viscous slurry is formed.
-
-
Electrode Casting:
-
Use a doctor blade to cast the slurry onto a copper foil current collector with a uniform thickness.
-
Dry the coated foil in a vacuum oven at 120°C for at least 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching and Pressing:
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Punch circular electrodes (e.g., 12 mm diameter) from the dried foil.
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Press the electrodes under high pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
-
-
Coin Cell Assembly:
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Inside an argon-filled glovebox (O₂ and H₂O levels < 0.1 ppm), assemble a 2032-type coin cell.
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The typical stacking order is: negative case, lithium metal anode, separator (e.g., Celgard 2400), a few drops of electrolyte, the prepared VP cathode, a stainless-steel spacer disk, and the positive case.
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Crimp the cell using a coin cell crimper to ensure it is properly sealed. Let the cell rest for several hours before testing to ensure full electrolyte wetting of the electrode and separator.
-
References
- 1. Phosphorus–carbon covalent bond induced kinetics modulation of vanadium diphosphide for room- and high-temperature sodium-ion batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Factors that affect volume change during electrochemical cycling in cathode materials for lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Kinetics and Equilibrium Study of Vanadium Dissolution from Vanadium Oxides and Phosphates in Battery Electrolytes: Possible Impacts on ICD Battery Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PVDF/Graphene Composite Nanoporous Membranes for Vanadium Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
preventing surface oxidation of vanadium phosphide nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the surface oxidation of vanadium phosphide (B1233454) (VP) nanoparticles during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my vanadium phosphide nanoparticles changing color (e.g., from black to yellowish or brownish)?
A1: A color change in your this compound nanoparticles is a strong indicator of surface oxidation. Vanadium phosphides are highly susceptible to oxidation when exposed to air, leading to the formation of vanadium oxides on the nanoparticle surface. This oxidation can alter the material's properties and affect experimental results.
Q2: What is the primary cause of surface oxidation in VP nanoparticles?
A2: The primary cause of surface oxidation is exposure to oxygen and moisture in the ambient atmosphere.[1] Freshly synthesized, high-surface-area nanoparticles are particularly reactive.[1]
Q3: How can I determine if my VP nanoparticles are oxidized?
A3: X-ray Photoelectron Spectroscopy (XPS) is a highly effective technique for detecting surface oxidation. By analyzing the binding energies of the Vanadium (V) and Phosphorus (P) core levels, you can identify the presence of oxide species.[1][2][3][4][5] Changes in the V 2p spectrum, such as the appearance of peaks corresponding to higher oxidation states of vanadium (e.g., V4+, V5+), are indicative of oxidation.[4][5]
Q4: Can I reverse the surface oxidation of my VP nanoparticles?
A4: Reversing surface oxidation without altering the nanoparticle morphology and stoichiometry is challenging. It is far more effective to prevent oxidation from occurring in the first place. Some reduction methods might be possible, but they risk changing the particle size, shape, and composition.
Q5: What are capping agents and can they prevent oxidation?
A5: Capping agents are molecules that bind to the surface of nanoparticles, providing stability and preventing aggregation.[6] Certain capping agents can also form a protective layer that limits the exposure of the nanoparticle surface to air and moisture, thereby inhibiting oxidation.[6] Commonly used capping agents for other types of nanoparticles include oleylamine, polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG).[6][7]
Troubleshooting Guides
Issue 1: Nanoparticles show signs of oxidation immediately after synthesis.
| Possible Cause | Troubleshooting Step |
| Oxygen leak in the reaction setup. | Meticulously check all connections and seals in your synthesis apparatus (e.g., Schlenk line, tube furnace).[1] Purge the entire system with a high-purity inert gas (e.g., argon or nitrogen) for an extended period before starting the synthesis to remove any residual air and moisture.[1] |
| Impure precursors or solvents. | Use high-purity precursors. Degas solvents thoroughly before use by bubbling with an inert gas or using freeze-pump-thaw cycles.[1] |
| Inadequate inert gas flow. | Optimize the flow rate of the inert gas to maintain a slight positive pressure throughout the synthesis and cooling process, preventing back-diffusion of air.[1] |
| Post-synthesis handling. | Allow the reaction vessel to cool completely to room temperature under an inert atmosphere before opening.[1] Immediately transfer the synthesized nanoparticles to an inert-atmosphere glovebox for further processing and storage.[8][9][10][11][12] |
Issue 2: Nanoparticles appear stable initially but oxidize over time during storage.
| Possible Cause | Troubleshooting Step |
| Improper storage conditions. | Store nanoparticles in a dedicated glovebox with low oxygen (<1 ppm) and moisture (<1 ppm) levels.[8][9][10] Seal storage vials tightly. |
| Degradation of capping agents. | If using capping agents, ensure they are stable under your storage conditions. Consider if the chosen capping agent provides a sufficiently dense protective layer. |
| Slow diffusion of oxygen through the sample matrix. | If nanoparticles are stored as a powder, consider dispersing them in a degassed, anhydrous, and non-reactive solvent for storage to minimize contact with any residual oxygen. |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive this compound Nanoparticles
This protocol outlines the best practices for handling VP nanoparticles to minimize the risk of oxidation.
1. Synthesis:
- Conduct the synthesis of VP nanoparticles using a Schlenk line or in a tube furnace under a continuous flow of high-purity inert gas (argon is often preferred).
- Ensure all glassware is oven-dried and cooled under vacuum or in a stream of inert gas before use.
- Use degassed solvents and high-purity, anhydrous precursors.
2. Post-Synthesis Workup:
- After synthesis, allow the reaction mixture to cool to room temperature under the inert atmosphere.
- If nanoparticles need to be isolated, perform centrifugation and washing steps inside an inert-atmosphere glovebox.
- Use anhydrous and degassed solvents for washing.
3. Storage:
- Store the final product in a sealed vial inside a glovebox maintained with an oxygen and moisture concentration of less than 1 ppm.
- For long-term storage, consider sealing the vial with paraffin (B1166041) film as an extra precaution.
4. Characterization:
- For characterization techniques that require exposure to air (e.g., preparing samples for TEM), minimize the exposure time as much as possible.
- For surface-sensitive techniques like XPS, use a sample holder that can be loaded in the glovebox and transferred to the instrument under vacuum or an inert atmosphere to prevent surface oxidation before analysis.
Data Presentation
Table 1: Comparison of Oxidation Prevention Methods (User-Generated Data)
Researchers can use the following table to systematically evaluate the effectiveness of different strategies to prevent the oxidation of their this compound nanoparticles.
| Prevention Method | Nanoparticle Batch ID | Initial V 2p3/2 Peak Position (eV) | V 2p3/2 Peak Position after 24h Air Exposure (eV) | Appearance of Oxide Shoulder in V 2p Spectrum (Yes/No) | Notes |
| Inert Atmosphere Only | |||||
| Capping Agent A | |||||
| Capping Agent B | |||||
| Surface Passivation |
Visualizations
Caption: Workflow for preventing oxidation during synthesis and handling.
Caption: Key factors influencing the surface stability of VP nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of oxidation states in vanadium-based catalysts under conventional XPS conditions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Vanadium [xpsfitting.com]
- 6. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Versatile Synthesis of Transition Metal Phosphides: Emerging Front-run" by April C. Mattei [scholarscompass.vcu.edu]
- 8. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. Safely handling air-sensitive products [cleanroomtechnology.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Vanadium-Catalyzed Reactions with Machine Learning
Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging machine learning (ML) to optimize vanadium-catalyzed reactions. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered when developing and using machine learning models for reaction optimization.
Issue: The ML model has poor predictive accuracy for reaction yield.
| Possible Cause | Troubleshooting Steps |
| Insufficient or Poor-Quality Data | 1. Expand Dataset : If feasible, generate more high-quality experimental data. Even a small number of additional, well-chosen experiments can improve model performance.[1] 2. Data Augmentation : For small datasets, employ data augmentation techniques to create synthetic data points that are chemically plausible. This can help to densify under-represented areas of your dataset.[1] 3. Include "Failed" Reactions : Incorporate data from unsuccessful or low-yield experiments. This helps the model learn what doesn't work and improves its ability to discriminate between high- and low-yield conditions. |
| Inadequate Feature Engineering | 1. Review Descriptors : Ensure that the chosen molecular and experimental descriptors are relevant to the catalytic system. Key descriptors for vanadium-catalyzed epoxidation include those related to the catalyst structure, solvent, ligand, and substrate.[1] 2. Incorporate Domain Knowledge : Integrate physics-informed or chemistry-informed features into your model to enhance its predictive power, especially with limited data.[2] |
| Inappropriate Model Selection | 1. Test Multiple Algorithms : Experiment with different ML algorithms such as Random Forest, Gradient Boosting, Support Vector Machines (SVM), and Neural Networks. The best model will depend on the complexity and size of your dataset. 2. Hyperparameter Tuning : Systematically optimize the hyperparameters of your chosen model(s) using techniques like grid search or Bayesian optimization. |
| Overfitting | 1. Cross-Validation : Use k-fold cross-validation during model training to ensure that the model generalizes well to unseen data. 2. Regularization : Apply regularization techniques to prevent the model from becoming too complex and learning the noise in the training data. |
Issue: The model's predictions are not reproducible in the lab.
| Possible Cause | Troubleshooting Steps |
| Discrepancy Between Training Data and Experimental Conditions | 1. Standardize Protocols : Ensure that the experimental protocol used for validation matches the conditions described in the training data as closely as possible. 2. Account for All Variables : Double-check that all relevant reaction parameters (e.g., temperature, concentration, stirring speed, purity of reagents) are being controlled and are consistent with the data used to train the model. |
| Model Uncertainty | 1. Quantify Uncertainty : Use techniques like bootstrapping or ensemble methods to estimate the uncertainty in your model's predictions. This will provide a confidence interval for the predicted yield. 2. Focus on High-Confidence Predictions : Prioritize experiments based on predictions with the lowest uncertainty. |
| "Black Box" Nature of the Model | 1. Use Interpretable Models : Employ models that allow for feature importance analysis (e.g., Random Forest) to understand which parameters are most influential on the predicted outcome. This can provide chemical insights and help identify potential discrepancies between the model's logic and chemical intuition.[1] |
Frequently Asked Questions (FAQs)
Data & Model Development
-
Q1: What are the most critical data points to include when building a dataset for optimizing vanadium-catalyzed reactions?
A: Your dataset should include a comprehensive set of experimental parameters. For vanadium-catalyzed epoxidation, this includes:
-
Reactants : Substrate, oxidant, and their respective quantities.
-
Catalyst System : Vanadium source (e.g., VO(acac)₂), ligand, and their concentrations.
-
Reaction Conditions : Solvent, temperature, and reaction time.
-
Outcome : Reaction yield (and enantiomeric excess if applicable).
-
-
Q2: How can I build a useful model with a limited number of experiments?
A: With small datasets, it is crucial to leverage domain knowledge.[1][2]
-
Transfer Learning : Utilize models pre-trained on larger, related datasets and fine-tune them on your specific reaction data.
-
Active Learning : Use an iterative approach where the model suggests the most informative experiments to perform next, maximizing the knowledge gained from each new data point.
-
Data Augmentation : As mentioned in the troubleshooting guide, creating synthetic data can be highly effective.[1]
-
-
Q3: What are some common machine learning models used for this type of application?
A: Several supervised learning models have proven effective for predicting reaction yields in vanadium-catalyzed epoxidation. These include:
-
Random Forest (RF)
-
Gradient Boosting (GB)
-
Multi-layer Perceptron (MLP) Neural Networks
-
Support Vector Machines (SVM)
-
Experimental Validation & Interpretation
-
Q4: My model is predicting a very high yield under certain conditions, but my experiment resulted in a much lower yield. What should I do?
A: This is a common challenge. Here's a systematic approach to troubleshoot:
-
Verify Experimental Conditions : Re-run the experiment, carefully controlling all parameters to ensure they match the inputs to the model.
-
Check for Outliers : Examine your training data for any potential outliers or errors that might be skewing the model's predictions.
-
Re-evaluate Model Features : Analyze the feature importance of your model. It's possible that a less critical parameter is being given too much weight by the model.
-
Update the Model : Add the new, validated experimental result to your dataset and retrain the model. This will help the model learn from its mistake and improve future predictions.
-
-
Q5: How can I trust the predictions of a "black box" model like a neural network?
A: While complex models can be difficult to interpret directly, you can use several techniques to build trust in their predictions:
-
SHAP (SHapley Additive exPlanations) : This method helps to explain the output of any machine learning model by showing the impact of each feature on the prediction.
-
LIME (Local Interpretable Model-agnostic Explanations) : LIME explains the predictions of any classifier or regressor by approximating it locally with an interpretable model.
-
Feature Importance : For models like Random Forest, you can directly query the importance of each feature in the decision-making process.
-
Quantitative Data Summary
The following table summarizes the performance of different machine learning models in predicting the yield of vanadium-catalyzed epoxidation reactions, based on a curated dataset of 273 experimental reactions.[3][4][5]
| Machine Learning Model | R² Test Score | Mean Absolute Error (Yield %) |
| Random Forest (RF) | 0.90 | 4.7 |
| Gradient Boosting (GB) | 0.88 | 5.1 |
| Multi-layer Perceptron (MLP) | 0.85 | 6.2 |
| Support Vector Machine (SVM) | 0.82 | 6.8 |
Experimental Protocols
Below is a detailed methodology for a typical vanadium-catalyzed epoxidation of an allylic alcohol, which can serve as a baseline for experiments guided by machine learning predictions.
Materials:
-
Vanadyl acetylacetonate (B107027) (VO(acac)₂)
-
Allylic alcohol (substrate)
-
tert-Butyl hydroperoxide (TBHP) as the oxidant
-
Toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup : In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve the allylic alcohol and internal standard in toluene.
-
Catalyst Addition : Add the VO(acac)₂ catalyst to the solution.
-
Initiation : Add the TBHP oxidant to the reaction mixture to initiate the epoxidation.
-
Reaction Monitoring : Maintain the reaction at the desired temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
Quenching : Once the reaction has reached completion (as determined by GC analysis), quench the reaction by adding a suitable reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate).
-
Workup : Extract the organic phase with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis : Analyze the final product mixture by GC to determine the yield of the epoxide.
Visualizations
The following diagrams illustrate key workflows and concepts in applying machine learning to optimize vanadium-catalyzed reactions.
References
Validation & Comparative
A Comparative Performance Analysis of Doped Versus Undoped Vanadium Phosphide Catalysts
This guide provides a detailed comparison of the catalytic performance of doped and undoped vanadium phosphide (B1233454) (VP) catalysts. The inclusion of various dopants into the vanadium phosphide matrix has been shown to significantly alter its electronic structure, surface properties, and ultimately, its catalytic activity and selectivity in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and other fields where catalysis plays a crucial role.
Performance in Selective Oxidation: n-Butane to Maleic Anhydride (B1165640)
The selective oxidation of n-butane to maleic anhydride is a commercially significant process where this compound catalysts, specifically vanadyl pyrophosphate ((VO)₂P₂O₇), are extensively utilized. Doping these catalysts can enhance their performance by improving n-butane conversion and selectivity towards maleic anhydride.
Quantitative Performance Data
| Catalyst | Dopant | n-Butane Conversion (%) | Maleic Anhydride Selectivity (%) | Maleic Anhydride Yield (%) | Reaction Temperature (°C) |
| Undoped VPO | - | ~60 | ~77.6 | Not Reported | 430 |
| Fe-doped VPO | Iron (Fe) | Not specified | Not specified | Not specified | Not specified |
| Co-doped VPO | Cobalt (Co) | Not specified | Improved selectivity to phthalic anhydride | Not specified | Not specified |
| Mn-doped VPO | Manganese (Mn) | Not significantly improved over undoped | Not specified | Not specified | Not specified |
Performance in Electrocatalysis: Hydrogen and Oxygen Evolution Reactions
Doped this compound materials have emerged as promising, cost-effective electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting technologies. Doping can enhance the electrical conductivity and create more active sites, leading to improved electrocatalytic efficiency.
Quantitative Performance Data
| Catalyst | Dopant | Reaction | Overpotential (mV) @ 10 mA/cm² | Tafel Slope (mV/dec) |
| Undoped this compound | - | HER | Not specified | Not specified |
| Fe-doped this compound | Iron (Fe) | HER | 66 | Not specified |
| Fe-doped this compound | Iron (Fe) | OER | 201 | Not specified |
| V-doped Cobalt Phosphide | Vanadium (V) | HER | 77 | Not specified |
| V-doped Nickel Cobalt Phosphide | Vanadium (V) | HER | 52 | 51.2 |
| Undoped Nickel Cobalt Phosphide | - | HER | 80 | 71 |
Experimental Protocols
Synthesis of this compound Catalysts (Hydrothermal Method)
A typical hydrothermal method for synthesizing this compound catalysts is as follows:
-
Precursor Solution Preparation: Vanadium pentoxide (V₂O₅) and a phosphorus source, such as phosphoric acid (H₃PO₄), are dispersed in a suitable solvent, often a reducing alcohol like isobutanol, which also acts as a reducing agent.
-
Addition of Dopant: For doped catalysts, a salt of the desired dopant metal (e.g., iron(III) chloride for Fe-doping, cobalt(II) chloride for Co-doping) is added to the precursor solution. The molar ratio of the dopant to vanadium is carefully controlled.
-
Hydrothermal Treatment: The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150-200 °C) for a designated period (e.g., 12-24 hours).
-
Product Recovery: After cooling, the solid product is collected by filtration, washed with deionized water and ethanol, and dried in an oven.
-
Calcination: The dried powder is then calcined under a controlled atmosphere (e.g., nitrogen or a mixture of n-butane and air) at elevated temperatures (e.g., 400-500 °C) to obtain the final active catalyst phase.
Catalytic Performance Evaluation for n-Butane Oxidation
The selective oxidation of n-butane is typically carried out in a fixed-bed microreactor system:
-
Catalyst Loading: A known amount of the catalyst is packed into a reactor tube, usually made of quartz or stainless steel.
-
Reaction Conditions: A feed gas mixture of n-butane, air (or oxygen), and an inert gas (e.g., nitrogen) is passed through the catalyst bed at a controlled flow rate. The reaction is conducted at a specific temperature (e.g., 400-450 °C) and atmospheric pressure. The gas hourly space velocity (GHSV), which is the ratio of the total gas flow rate to the catalyst volume, is maintained at a constant value (e.g., 2400 h⁻¹).
-
Product Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for permanent gases and a flame ionization detector for hydrocarbons and oxygenates).
-
Performance Calculation: The conversion of n-butane, selectivity to maleic anhydride, and yield of maleic anhydride are calculated based on the concentrations of reactants and products in the feed and effluent streams.
Electrochemical Performance Evaluation for HER/OER
Electrochemical measurements are conducted in a standard three-electrode cell:
-
Working Electrode Preparation: The catalyst ink is prepared by dispersing the catalyst powder in a mixture of a conductive agent (e.g., carbon black), a binder (e.g., Nafion), and a solvent (e.g., isopropanol (B130326) and water). This ink is then drop-casted onto a current collector (e.g., carbon cloth, glassy carbon electrode) and dried.
-
Electrochemical Cell Setup: The prepared working electrode, a counter electrode (e.g., graphite (B72142) rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode) are immersed in an electrolyte solution (e.g., 1.0 M KOH for alkaline media).
-
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): The current density is recorded as the potential is swept at a slow scan rate (e.g., 5 mV/s) to determine the overpotential required to achieve a certain current density (e.g., 10 mA/cm²).
-
Tafel Plot: The Tafel slope is derived from the LSV data to evaluate the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to investigate the charge transfer resistance and electrode kinetics.
-
Chronoamperometry or Chronopotentiometry: These are used to assess the long-term stability of the catalyst at a constant potential or current density.
-
Visualizations
Catalytic Mechanism and Experimental Workflow
Vanadium-Doped Nickel Phosphide (V-Ni2P) Outperforms Ni2P in Electrochemical Hydrogen Evolution
In the quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production, researchers have turned their attention to transition metal phosphides. Among these, nickel phosphide (B1233454) (Ni2P) has shown promise, and recent studies indicate that doping it with vanadium (V) can significantly enhance its electrocatalytic performance. This guide provides a detailed comparison of V-doped Ni2P (V-Ni2P) versus undoped Ni2P, supported by experimental data, to offer a clear perspective for researchers in the field.
A key study highlights that a heterostructured V-doped Ni2P/Ni12P5 electrocatalyst demonstrates markedly improved HER activity compared to its undoped counterpart.[1][2] The introduction of vanadium is shown to modulate the electronic structure and create more active sites, leading to more favorable hydrogen adsorption energy and accelerated reaction kinetics.[1][2]
Comparative Performance Data
The electrochemical performance of V-Ni2P and Ni2P for HER was systematically evaluated in a 1.0 M KOH electrolyte. The data clearly indicates the superior catalytic activity of the vanadium-doped material.
| Catalyst | Overpotential @ -10 mA/cm² (mV) | Overpotential @ -100 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Exchange Current Density (j₀) | Turnover Frequency (TOF) @ 100 mV (s⁻¹) |
| V-Ni2P/Ni12P5 | 62[1][2] | 146[1] | 63[1] | - | 0.18[1] |
| Ni2P/Ni12P5 | 95[1] | 203[1] | 75[1] | - | 0.1[1] |
| V-Ni2P | 125[1] | 248[1] | 89[1] | - | 0.088[1] |
Note: The data for V-Ni2P/Ni12P5 and Ni2P/Ni12P5 are for heterostructured catalysts, which are compared with a pure-phase V-Ni2P.
Experimental Protocols
The synthesis and electrochemical evaluation of the catalysts followed a meticulous process to ensure reliable and comparable results.
Synthesis of V-Ni2P/Ni12P5 Heterostructure:
The fabrication of the V-Ni2P/Ni12P5 heterostructured electrocatalyst involved a two-step process:[1]
-
Hydrothermal Treatment: Nickel foam (NF) was first treated hydrothermally to grow a vanadium-doped nickel hydroxide (B78521) precursor on its surface.
-
Controllable Phosphidation: The precursor-coated nickel foam was then subjected to a phosphidation process at a controlled temperature to form the V-Ni2P/Ni12P5 heterostructure. The amount of vanadium dopant was optimized to achieve the best HER performance.[1]
Electrochemical Evaluation for HER:
The HER performance of the prepared catalysts was assessed using a standard three-electrode system in a 1.0 M KOH electrolyte.[1]
-
Working Electrode: The as-prepared catalyst grown on nickel foam.
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode.
-
Measurements:
-
Polarization Curves: Linear sweep voltammetry (LSV) was performed to obtain the iR-compensated polarization curves, which show the current density as a function of the applied potential.
-
Tafel Slopes: The Tafel slope was derived from the polarization curve to investigate the reaction kinetics.[1]
-
Electrochemical Impedance Spectroscopy (EIS): EIS was conducted to understand the charge transfer process at the electrode-electrolyte interface.[1]
-
Durability Test: Long-term stability was evaluated by chronoamperometry at a constant current density for an extended period.[1]
-
Visualizing the Process and Mechanism
To better understand the experimental process and the underlying mechanism of performance enhancement, the following diagrams are provided.
The enhanced performance of V-Ni2P can be attributed to several factors. Vanadium doping leads to a redistribution of electrons, which in turn optimizes the hydrogen adsorption energy.[1][2] This is a crucial step in the HER process.
References
A Comparative Guide to Vanadium Phosphide and Vanadium Phosphate as Cathode Materials
A notable disparity exists in the scientific literature regarding the application of vanadium phosphide (B1233454) (VP) and vanadium phosphate (B84403) (VOPO₄) as cathode materials in rechargeable batteries. While vanadium phosphate and its derivatives have been extensively researched and developed as promising cathode materials for various battery types, including lithium-ion, sodium-ion, and zinc-ion batteries, there is a significant scarcity of experimental data on the use of vanadium phosphide in a similar capacity. The available research on this compound predominantly focuses on its applications in electrocatalysis or as an anode (negative electrode) material.
This guide, therefore, provides a comprehensive overview of vanadium phosphate as a cathode material, supported by experimental data. To offer a comparative perspective, the electrochemical properties of this compound as an anode material will be discussed, highlighting the fundamental differences that dictate their respective roles in a battery system.
Vanadium Phosphate: A Promising High-Voltage Cathode Material
Vanadium phosphates, particularly compounds like lithium vanadium phosphate (Li₃V₂(PO₄)₃) and sodium vanadium phosphate (Na₃V₂(PO₄)₃), are considered excellent candidates for cathode materials due to their stable crystal structures, high operating voltages, and respectable theoretical capacities.[1][2][3] The strong covalent P-O bonds in the phosphate polyanion create a rigid framework that ensures structural stability during repeated charge and discharge cycles, leading to long cycle life.[4] Furthermore, the inductive effect of the phosphate group raises the redox potential of the V³⁺/V⁴⁺ couple, resulting in a higher operating voltage compared to vanadium oxides.[5]
Performance Data of Vanadium Phosphate Cathodes
The following table summarizes key performance metrics of various vanadium phosphate-based cathode materials from different experimental studies.
| Cathode Material | Battery Type | Specific Capacity (mAh/g) | Voltage Plateau (V) | Cycling Stability | Reference |
| Na₃V₂(PO₄)₃/C | Sodium-ion | 111.6 (at 1C) | ~3.4 | 92.83% retention after 100 cycles at 1C | [6] |
| Na₃V₂(PO₄)₃/graphene | Sodium-ion | ~107 (at 0.2C) | ~3.4 | High rate performance and good capacity retention | [7] |
| VOPO₄·2H₂O | Zinc-ion | 85 (initial discharge) | - | Less stable than [H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O | [1][8] |
| [H₀.₆(VO)₃(PO₄)₃(H₂O)₃]·4H₂O | Zinc-ion | 65 (initial discharge) | - | More stable and reproducible than VOPO₄·2H₂O | [1][8] |
| Li₃V₂(PO₄)₃ | Lithium-ion | High | 3.5 - 4.1 | Good cycle stability | [2][9] |
Experimental Protocols for Vanadium Phosphate
Synthesis of Na₃V₂(PO₄)₃/C via Solid-State Reaction:
A common method for synthesizing carbon-coated sodium vanadium phosphate is the solid-state reaction.
-
Precursor Mixing: Stoichiometric amounts of NaH₂PO₄, V₂O₅, and a carbon source (e.g., citric acid or glucose) are intimately mixed.
-
Ball Milling: The mixture is subjected to high-energy ball milling for several hours to ensure homogeneity and reduce particle size.
-
Calcination: The milled powder is then calcined at a high temperature (e.g., 800-900 °C) under an inert atmosphere (e.g., Argon) for an extended period (e.g., 8-12 hours). The carbon source pyrolyzes to form a conductive carbon coating on the Na₃V₂(PO₄)₃ particles.[7]
Electrochemical Characterization:
-
Electrode Preparation: The synthesized active material is mixed with a conductive agent (e.g., acetylene (B1199291) black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto an aluminum foil current collector and dried under vacuum.
-
Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox using the prepared cathode, a sodium metal anode, a separator (e.g., glass fiber), and an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
Electrochemical Measurements:
-
Galvanostatic Cycling: The cells are charged and discharged at various current densities (C-rates) to evaluate specific capacity, cycling stability, and rate capability.
-
Cyclic Voltammetry (CV): CV is performed at different scan rates to study the redox reactions and ion diffusion kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to analyze the charge transfer resistance and ionic conductivity within the cell.
-
This compound: An Anode Material Perspective
In contrast to vanadium phosphate, this compound (VP) and its various stoichiometries (e.g., VP₂, V₄P₇) have been investigated as anode materials for lithium-ion and sodium-ion batteries.[10] Anode materials operate at low electrochemical potentials against Li/Li⁺ or Na/Na⁺ and store energy through conversion or alloying reactions, which often involve significant volume changes.
While comprehensive data is limited, some studies have reported the performance of this compound-based anodes.
| Anode Material | Battery Type | Reversible Capacity (mAh/g) | Cycling Performance | Reference |
| This compound–phosphorus composite | Sodium-ion | 560 (at 100 mA/g) | 47.2% capacity retention after 100 cycles at 363K | [10] |
The higher capacity of this compound compared to conventional graphite (B72142) anodes (372 mAh/g) makes it an interesting area of research, though challenges with volume expansion and cycling stability need to be addressed.
The Decisive Factor: Electrochemical Potential
The suitability of a material as a cathode or an anode is primarily determined by its electrochemical potential. Cathode materials must have a high potential to maximize the cell voltage and, consequently, the energy density. Anode materials, conversely, require a low potential.
The high operating voltage of vanadium phosphate is a direct result of the strong electron-withdrawing nature of the phosphate group, which stabilizes the lower oxidation state of vanadium and thus increases the energy required to remove an electron (oxidation during charging).[5] This makes it an ideal cathode material. Conversely, the electrochemical potential of this compound is significantly lower, making it unsuitable for use as a cathode but a candidate for an anode.
Conclusion
References
- 1. Frontiers | Synthesis, Characterization and Electrochemical Evaluation of Layered Vanadium Phosphates as Cathode Material for Aqueous Rechargeable Zn-ion Batteries [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sodium vanadium phosphate cathode material for Na-ion battery research [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lithium vanadium phosphate battery - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Computational Compass: Guiding Catalyst Design with DFT Calculations for Vanadium Phosphides
A deep dive into the catalytic potential of vanadium phosphides, this guide offers a comparative analysis of their performance in key electrochemical reactions, underpinned by Density Functional Theory (DFT) calculations. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data to illuminate the structure-activity relationships that govern the efficiency of these promising catalysts.
Vanadium phosphides have emerged as a class of materials with significant potential for various catalytic applications, including the Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), and CO2 Reduction Reaction (CO2RR). Understanding the nuanced interplay of their electronic structure and surface chemistry is paramount to designing next-generation catalysts. DFT calculations provide a powerful lens through which to examine these properties at the atomic level, offering predictive insights into catalytic activity and reaction mechanisms.
Comparative Analysis of Vanadium Phosphide (B1233454) Catalysts
The catalytic performance of vanadium phosphides is intrinsically linked to their stoichiometry and electronic properties. Different phases of vanadium phosphide, such as VP, VP2, VP3, and VP4, exhibit distinct electronic structures which in turn influence their interaction with reaction intermediates.
Hydrogen Evolution Reaction (HER)
The efficiency of a HER catalyst is often evaluated by the Gibbs free energy of hydrogen adsorption (ΔGH), with an ideal value close to 0 eV. DFT studies on transition metal phosphides suggest that the phosphorus atoms can modulate the electronic structure of the metal sites, optimizing the H adsorption energy. While specific comparative data across all this compound phases is an area of ongoing research, studies on doped vanadium phosphides have shown that the introduction of elements like Ni, Co, or Fe can significantly enhance HER activity by tuning the d-band center of the vanadium atoms, bringing the ΔGH* closer to the ideal value.
| Catalyst System | Key DFT-derived Descriptor | Performance Insight |
| Doped Vanadium Phosphides | d-band center position | Doping with transition metals like Ni, Co, and Fe can shift the d-band center, optimizing the adsorption energy of hydrogen intermediates and enhancing HER activity. |
| Vanadium Oxides (for comparison) | Gibbs Free Energy of H* Adsorption (ΔGH) | Studies on vanadium oxides show a range of ΔGH values depending on the surface facet, providing a baseline for understanding hydrogen adsorption on vanadium-based materials. |
Oxygen Evolution Reaction (OER)
The OER is a more complex, four-electron transfer process. The adsorption energies of OER intermediates (*OH, *O, and *OOH) on the catalyst surface are critical determinants of the overpotential. DFT calculations can elucidate the binding strengths of these intermediates. For vanadium phosphides, the presence of phosphorus can create unique active sites that facilitate the adsorption and desorption of oxygen-containing species. Doping strategies are also employed to modulate the electronic structure and improve OER performance.
| Catalyst System | Key DFT-derived Descriptor | Performance Insight |
| Doped Vanadium Phosphides | Adsorption energies of *OH, *O, *OOH | Doping can modulate the electronic structure, leading to optimized adsorption energies for OER intermediates and a lower overpotential. |
| Transition Metal Phosphides (general) | In-situ surface transformation | Metal phosphides often undergo in-situ transformation to metal oxyhydroxides under OER conditions, which are the true active species. DFT can model these transformed surfaces. |
CO2 Reduction Reaction (CO2RR)
The electrochemical reduction of CO2 into valuable fuels and chemicals is a key technology for a sustainable future. The product selectivity of CO2RR is highly dependent on the catalyst's ability to stabilize key intermediates such as *COOH or *OCHO. DFT calculations are instrumental in mapping the reaction pathways and determining the energetic barriers for the formation of different products like methane (B114726) (CH4) or formic acid (HCOOH). While research on vanadium phosphides for CO2RR is still in its nascent stages, the principles of electronic structure engineering that apply to HER and OER are expected to be relevant.
| Catalyst System | Key DFT-derived Descriptor | Performance Insight |
| Transition Metal Phosphides (general) | Adsorption energy of *COOH and *OCHO | The relative stabilization of these intermediates determines the selectivity towards CO or formate (B1220265) pathways. |
| Vanadium-based materials (potential) | Tunable electronic structure | The ability to tune the electronic properties of vanadium phosphides through stoichiometry and doping could allow for the selective stabilization of desired CO2RR intermediates. |
Experimental and Computational Protocols
A typical workflow for the theoretical evaluation of this compound catalysts using DFT involves several key steps, from structural modeling to the calculation of catalytic descriptors.
Computational Methodology
DFT calculations for heterogeneous catalysis are typically performed using plane-wave basis sets and periodic boundary conditions. The choice of exchange-correlation functional is crucial for obtaining accurate results.
Typical Computational Details:
-
Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, etc.
-
Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) functionals like PBE are commonly used. For more accurate electronic structure, hybrid functionals (e.g., HSE06) or DFT+U methods may be employed to account for strong correlation effects of d-electrons in vanadium.
-
Basis Set: Plane-wave basis sets with a defined energy cutoff.
-
k-point Sampling: Monkhorst-Pack grid for Brillouin zone integration.
-
Model: Slab models with a vacuum layer are used to represent the catalyst surface.
The calculation of the Gibbs free energy of adsorption for intermediates is a key component of these studies. For the HER, the free energy of an adsorbed hydrogen atom (ΔGH*) is calculated as:
ΔGH* = ΔEH* + ΔZPE - TΔS
where ΔEH* is the DFT-calculated adsorption energy of the hydrogen atom, ΔZPE is the difference in zero-point energy between the adsorbed and gas-phase hydrogen, and TΔS is the entropy difference.
Visualizing Catalytic Processes
Diagrams generated using Graphviz provide a clear and concise way to represent complex relationships and workflows in catalysis research.
Figure 1. A generalized workflow for the DFT investigation of this compound catalysts.
Figure 2. Elementary steps of the Hydrogen Evolution Reaction (HER) on a catalyst surface.
Vanadium Phosphide in Electrocatalysis: A Comparative Guide to Hydrogen Evolution Reaction Kinetics
For researchers, scientists, and professionals in sustainable energy development, this guide provides an objective comparison of vanadium phosphide (B1233454) (VP) and its doped variants as electrocatalysts for the Hydrogen Evolution Reaction (HER). Supported by experimental data from recent literature, this document details performance metrics, experimental protocols, and the underlying reaction kinetics.
The quest for efficient and cost-effective electrocatalysts for the HER is paramount for the advancement of green hydrogen production. Transition metal phosphides have emerged as a promising class of materials, and among them, vanadium phosphide and its derivatives are gaining attention for their notable catalytic activity. This guide synthesizes findings on the Tafel slope analysis of these materials to elucidate their HER kinetics and compares their performance against other common electrocatalysts.
Comparative Performance of this compound-Based Electrocatalysts
The efficiency of an HER electrocatalyst is primarily evaluated by its overpotential (η) required to achieve a specific current density (typically 10 mA/cm²) and its Tafel slope, which provides insight into the reaction mechanism. A lower overpotential signifies higher energy efficiency, while the Tafel slope indicates the rate-determining step of the HER.
Recent studies have demonstrated that doping vanadium into other transition metal phosphides, such as cobalt phosphide (CoP) and nickel-cobalt (B8461503) phosphide (NiCoP), significantly enhances their HER performance in alkaline media. For instance, vanadium-doped cobalt phosphide grown on carbon cloth (V-CoP/CC) exhibits a remarkably low overpotential of 71 mV to reach a current density of 10 mA/cm² in 1 M KOH.[1][2] Similarly, a vanadium-doped nickel cobalt phosphide catalyst (V-NiCoP/CC) requires an even lower overpotential of 52 mV for the same current density.[3] Iron-doped this compound (Fe-VP) has also shown excellent activity with an overpotential of 66 mV.[4]
The Tafel slope for these vanadium-containing phosphides suggests that the HER proceeds primarily through the Volmer-Heyrovsky mechanism, where the electrochemical desorption of hydrogen is the rate-limiting step.[5][6] For V-NiCoP/CC, the Tafel slope was determined to be 51.2 mV dec⁻¹, which is significantly lower than that of undoped NiCoP/CC (71 mV dec⁻¹).[3] This indicates that the incorporation of vanadium accelerates the reaction kinetics.
Below is a summary of the HER performance of various this compound-based catalysts compared to benchmark and related materials in 1 M KOH.
| Electrocatalyst | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
| V-NiCoP/CC | 52 | 51.2 | [3] |
| V-CoP/CC | 71 | 67.6 | [1][2] |
| Fe-doped VP/NF | 66 | Not specified | [4] |
| V-CoP NRs/CC | 63 | Not specified | [7] |
| NiCoP/CC | 80 | 71 | [3] |
| CoP/CC | Not specified | 74.8 | [2] |
| Pt/C | ~52 | 35.9 | [3] |
NRs: Nanorods, NF: Nickel Foam, CC: Carbon Cloth
Experimental Protocols
The synthesis of this compound-based electrocatalysts and the subsequent electrochemical analysis follow standardized procedures. Below are detailed methodologies based on common practices in the cited literature.
Synthesis of V-Doped Cobalt Phosphide on Carbon Cloth (V-CoP/CC)
This two-step process involves a hydrothermal reaction followed by phosphorization.
-
Hydrothermal Synthesis of Precursor:
-
Clean a piece of carbon cloth (CC) by sonicating in acetone, ethanol, and deionized water.
-
Prepare a precursor solution containing cobalt chloride (CoCl₂), vanadyl acetylacetonate (B107027) (VO(acac)₂), urea, and ammonium (B1175870) fluoride (B91410) in deionized water.
-
Place the cleaned carbon cloth and the precursor solution in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 120°C for 6 hours.
-
After cooling, wash the resulting V-Co(OH)F precursor on the carbon cloth with deionized water and ethanol, and dry it.[2]
-
-
Phosphorization:
-
Place the dried precursor-coated carbon cloth and sodium hypophosphite (NaH₂PO₂) in two separate positions within a tube furnace.
-
Heat the furnace to 300-350°C for 2 hours under an argon atmosphere. The NaH₂PO₂ is placed at the upstream side to allow the phosphorus vapor to react with the precursor.
-
After cooling to room temperature, the V-CoP/CC electrocatalyst is obtained.[2][7]
-
Electrochemical Characterization for HER
The HER performance is evaluated using a standard three-electrode electrochemical setup.
-
Electrochemical Cell Setup:
-
Working Electrode: The synthesized V-CoP/CC (typically 1x1 cm²).
-
Counter Electrode: A graphite (B72142) rod or platinum foil.[8]
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode.[8]
-
Electrolyte: 1.0 M potassium hydroxide (B78521) (KOH) solution, purged with nitrogen or argon for at least 30 minutes before measurements to remove dissolved oxygen.[9]
-
-
Tafel Slope Analysis:
-
Linear Sweep Voltammetry (LSV) is performed at a slow scan rate (e.g., 1-5 mV/s) to obtain the polarization curve (current density vs. potential).
-
The potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.241 V + 0.059 * pH.
-
The Tafel slope is derived from the linear region of the Tafel plot, which is a plot of overpotential (η) versus the logarithm of the current density (log|j|), according to the Tafel equation: η = b * log|j| + a, where 'b' is the Tafel slope.[2]
-
All measurements should be iR-corrected to eliminate the contribution of solution resistance.[10]
-
Visualizing HER Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the HER mechanism and the experimental workflow for catalyst evaluation.
Caption: HER mechanism in alkaline media, showing the Volmer, Heyrovsky, and Tafel steps.
Caption: Workflow for synthesis and evaluation of HER electrocatalysts.
References
- 1. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Electronic modulation of transition metal phosphide via doping as efficient and pH-universal electrocatalysts for hydrogen evolution reaction - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04849A [pubs.rsc.org]
- 3. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. osti.gov [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Turnover Frequency (TOF) Calculations for Vanadium Phosphide and Alternative Active Sites
For Researchers, Scientists, and Drug Development Professionals
The determination of turnover frequency (TOF) is a critical metric for evaluating the intrinsic activity of catalytic active sites. This guide provides a comparative analysis of TOF calculations for vanadium phosphide (B1233454) (VP) and other prevalent transition metal phosphide (TMP) catalysts, with a focus on the hydrogen evolution reaction (HER), a key process in clean energy technologies. This document outlines the experimental methodologies, presents comparative data, and visualizes the workflows necessary for a comprehensive understanding of catalyst performance.
Understanding Turnover Frequency (TOF) in Electrocatalysis
Turnover frequency represents the number of moles of a reactant converted to product per mole of active sites per unit time.[1] A higher TOF signifies a more efficient catalyst at the molecular level. The accurate calculation of TOF is challenging, primarily due to the difficulty in precisely quantifying the number of active sites on a catalyst's surface.[1] For electrocatalysts, TOF is generally calculated using the following formula:
TOF (s⁻¹) = (j × A) / (n × F × N)
Where:
-
j is the current density (A/cm²) at a specific overpotential.
-
A is the geometric surface area of the electrode (cm²).
-
n is the number of electrons transferred per mole of product (for HER, n = 2).
-
F is the Faraday constant (96,485 C/mol).
-
N is the number of active sites (moles).
Experimental Protocols for Determining Active Sites
The number of active sites (N) is a crucial parameter in the TOF calculation. For transition metal phosphide electrocatalysts, the most common method for estimating N is by determining the electrochemical active surface area (ECSA).
Determination of Electrochemical Active Surface Area (ECSA)
The ECSA is proportional to the electrochemical double-layer capacitance (Cdl), which is measured using cyclic voltammetry (CV).
Experimental Steps:
-
Cyclic Voltammetry: CV scans are performed in a non-Faradaic potential window where no charge transfer reactions occur. The potential range is typically a 100 mV window around the open-circuit potential.
-
Varying Scan Rates: A series of CV curves are recorded at different scan rates (e.g., 20, 40, 60, 80, 100 mV/s).
-
Capacitive Current Measurement: The capacitive current (ic) is determined at a specific potential within the non-Faradaic window. This is calculated as the difference between the anodic and cathodic current densities ((ja - jc)/2).
-
Plotting and Cdl Calculation: A plot of the capacitive current (ic) against the scan rate will yield a straight line. The slope of this line is the double-layer capacitance (Cdl).
-
ECSA Calculation: The ECSA is calculated using the following equation:
ECSA (cm²) = Cdl (F) / Cs (F/cm²)
Where Cs is the specific capacitance of the catalyst material per unit area under the given experimental conditions. The value of Cs can vary depending on the material and the electrolyte, and it is often assumed to be a standard value for a flat surface if an experimentally determined value for the specific material is not available.
Comparative Performance of Vanadium Phosphide and Alternatives
The following tables summarize the performance of vanadium-doped and other transition metal phosphide catalysts for the Hydrogen Evolution Reaction (HER) in alkaline media. The data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Performance Comparison of Vanadium-Doped Phosphide Catalysts for HER
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| V-NiCoP/CC | 1 M KOH | 52 | 51.2 | [2] |
| V-CoP/CC | 1 M KOH | 98 | 64 | [3] |
| V-CoP/VG/CC | 1 M KOH | 40 | - | [4] |
| V-Ni₂P Nanosheets | 1 M KOH | - | 76 | [5] |
Table 2: Performance Comparison of Common Transition Metal Phosphide Catalysts for HER
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₂P/NC | 1 M KOH | 108 | 67.3 | [6] |
| CoP/CC | 1 M KOH | 124 | 76 | [3] |
| FeP/MWCNTs | - | - | - | [7] |
| Co₀.₇₅Fe₀.₂₅P/MWCNTs | - | - | - | [7] |
Table 3: Reported Turnover Frequencies for Selected Transition Metal Phosphides
| Catalyst | Overpotential (mV vs. RHE) | TOF (s⁻¹) | Method for Active Site Determination | Reference |
| Co₀.₇₅Fe₀.₂₅P/MWCNTs | -200 | 0.18 | ECSA | [7] |
| CoP/MWCNTs | -200 | < 0.18 | ECSA | [7] |
| FeP/MWCNTs | -200 | < 0.10 | ECSA | [7] |
Note: Direct TOF values for this compound catalysts were not consistently reported in a comparative context in the surveyed literature, highlighting a gap in the current research landscape.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in TOF calculations and catalyst comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 3. Frontiers | V-Doped CoP Nanosheet Arrays as Highly Efficient Electrocatalysts for Hydrogen Evolution Reaction in Both Acidic and Alkaline Solutions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Synergy of Silicon and Synthesis: Experimentally Validating Computationally Predicted Vanadium Phosphide Structures
A new era of materials discovery is being driven by the powerful combination of computational prediction and experimental validation. In the realm of vanadium phosphide (B1233454) research, this synergy is accelerating the identification of novel crystal structures with promising applications in catalysis and energy storage. This guide provides a comparative overview of recently reported vanadium phosphide structures, showcasing how theoretical predictions using Density Functional Theory (DFT) are being successfully translated into tangible materials in the laboratory.
Researchers and professionals in materials science and drug development are increasingly leveraging computational tools to guide their experimental efforts. By predicting the stability and properties of yet-to-be-synthesized materials, computational chemistry narrows down the vast landscape of possible compounds to the most promising candidates. Vanadium phosphides, with their variable oxidation states and coordination geometries, represent a class of materials where this approach has proven particularly fruitful.
From Theory to Reality: A Workflow for Discovery
The journey from a computationally predicted structure to an experimentally validated material follows a well-defined workflow. This process begins with theoretical calculations to predict stable crystal structures and their expected properties. Promising candidates are then targeted for synthesis, followed by rigorous characterization to confirm that the synthesized material matches the theoretical model.
Caption: Workflow illustrating the synergy between computational prediction and experimental validation in the discovery of new this compound structures.
Case Study 1: A Mixed-Valent, High-Spin this compound
In a recent study, researchers reported the synthesis of a novel mixed-valent and high-spin this compound, [(pyrNdipp)₂V=P=V(pyrNdipp)₂].[1] The structure and properties of this compound were investigated using a combination of experimental techniques and theoretical studies.
Computational Prediction
Theoretical studies were employed to understand the electronic structure and bonding of the this compound.[1] These calculations provided insights into the mixed-valency and high-spin ground state of the molecule.
Experimental Validation
The predicted structure was confirmed through single-crystal X-ray diffraction, which revealed a unique [V=P=V] core.[1] Spectroscopic methods, including vibrational, UV-visible, and X-ray spectroscopy, further corroborated the computationally predicted electronic structure.[1]
| Property | Computational Prediction (Theoretical) | Experimental Validation |
| Core Architecture | Linear [V=P=V] | Symmetrical [V=P=V] centered architecture[1] |
| Valence State | Mixed-valent [V(III)/V(IV)] | Fully delocalized mixed-valency[1] |
| Spin State | High-spin (ST = 3/2) ground state[1] | Confirmed by magnetic measurements[1] |
Case Study 2: Terminal Vanadium(IV) Phosphinidene (B88843) Complexes
Another study focused on the synthesis and characterization of terminal and four-coordinate vanadium(IV) phosphinidene complexes, with the general formula (Nacnac)V=PR(CH₂tBu).[2] DFT calculations were instrumental in understanding the nature of the vanadium-phosphorus double bond.[2]
Computational Prediction
DFT calculations indicated that the V=P bond is stabilized through a pseudo Jahn-Teller effect of the second order.[2] These calculations provided theoretical bond lengths and angles for the vanadium phosphinidene moiety.
Experimental Validation
The computationally predicted structures were validated by single-crystal X-ray diffraction methods.[2] The experimental bond lengths and angles were in good agreement with the DFT-calculated values. Solution EPR and magnetic measurements also supported the presence of a V(IV) metal center as predicted by theory.[2]
| Parameter | Computational Prediction (DFT) | Experimental Validation (X-ray Diffraction) |
| V=P bond length | (Data not explicitly provided in abstract) | (Data not explicitly provided in abstract) |
| Coordination | Four-coordinate vanadium center | Confirmed four-coordinate structure[2] |
| Vanadium Oxidation State | V(IV) | Consistent with V(IV) metal center[2] |
Case Study 3: Vanadium Phosphides as Hydrogen Evolution Reaction (HER) Catalysts
The predictive power of DFT has also been successfully applied to the design of this compound-based electrocatalysts. Several studies have computationally screened different this compound compositions for their potential as catalysts for the hydrogen evolution reaction (HER), a key process in clean energy production.
Computational Prediction
DFT calculations are used to predict the Gibbs free energy of hydrogen adsorption (ΔGH) on the surface of different this compound structures. A ΔGH value close to zero is indicative of high catalytic activity. These calculations can guide the synthesis of materials with optimal catalytic performance.
Experimental Validation
Based on theoretical predictions, various vanadium-doped or vanadium-based phosphide catalysts have been synthesized and their HER performance evaluated experimentally.[3] For example, vanadium-doped cobalt phosphide (V-Co-P) nanoparticles have been shown to exhibit excellent catalytic activity with a low overpotential, consistent with theoretical predictions that doping can optimize the electronic structure and enhance catalytic performance.[3]
| Catalyst | Predicted Performance (Based on DFT) | Experimental Performance (HER) |
| V-doped Ni₂P | V doping optimizes the electronic structure and reaction energy barrier.[4] | Low overpotentials of 0.093 V at 10 mA cm⁻²[4] |
| V-doped CoP | V dopants regulate electron density and expose more active sites.[1] | Low overpotential of 50 mV at 10 mA cm⁻²[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical protocols used in the synthesis and characterization of this compound structures.
Synthesis of this compound Complexes
General Procedure for Organometallic this compound Synthesis: The synthesis of organometallic this compound complexes often involves the reaction of a vanadium precursor with a phosphorus-containing reagent in an inert atmosphere. For the synthesis of (Nacnac)V=PR(CH₂tBu), a four-coordinate vanadium neopentylidene complex was treated with a bulky primary lithium phosphide.[2] The reaction proceeds via an α-hydrogen migration to form the terminal phosphinidene functionality.
Density Functional Theory (DFT) Calculations
Typical DFT Calculation Parameters: DFT calculations are performed using software packages like VASP or Gaussian.[5] The choice of exchange-correlation functional (e.g., PBE, B3LYP) and basis set is crucial for obtaining accurate results.[6] For transition metal systems like vanadium phosphides, it is often necessary to include corrections for strong electronic correlations, such as the DFT+U method.[5] Geometric optimizations are performed to find the lowest energy structures, from which properties like bond lengths, angles, and electronic band structures can be calculated.
Single-Crystal X-ray Diffraction
Standard Protocol for Structure Determination: A suitable single crystal of the synthesized compound is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.[7]
Caption: A generalized experimental workflow for the synthesis and characterization of this compound compounds.
Conclusion
The successful experimental validation of computationally predicted this compound structures underscores the transformative impact of theoretical chemistry on materials science. This integrated approach not only accelerates the discovery of novel materials but also provides a deeper understanding of their structure-property relationships. As computational methods become more powerful and accurate, the synergy between theory and experiment will continue to push the boundaries of materials innovation, leading to the development of advanced materials for a wide range of technological applications.
References
- 1. Vanadium-induced synthesis of amorphous V–Co–P nanoparticles for an enhanced hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Vanadium-regulated nickel phosphide nanosheets for electrocatalytic sulfion upgrading and hydrogen production - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06804A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Benchmarking Study: Vanadium Phosphide Catalysts versus Commercial RuO₂ and Pt/C for Electrocatalytic Water Splitting
For researchers, scientists, and professionals in drug development, the quest for efficient and cost-effective catalysts is paramount. In the realm of electrocatalysis, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) which are crucial for water splitting, noble metal catalysts like platinum on carbon (Pt/C) and ruthenium oxide (RuO₂) have long been the gold standard. However, their high cost and scarcity necessitate the exploration of alternative materials. This guide provides a comparative analysis of emerging vanadium phosphide-based catalysts against commercial benchmarks, supported by experimental data.
This comparison focuses on the electrochemical performance of this compound-based catalysts, specifically iron-doped vanadium phosphide (B1233454) (Fe-V-P) and vanadium-doped cobalt phosphide (V-CoP), in alkaline media. Their performance metrics are benchmarked against commercial RuO₂ for OER and Pt/C for HER.
Performance Data Summary
The following tables summarize the key performance indicators for this compound-based catalysts in comparison to commercial RuO₂ and Pt/C. The data is extracted from studies conducting evaluations in 1.0 M KOH electrolyte.[1][2][3][4]
Table 1: Oxygen Evolution Reaction (OER) Performance in 1.0 M KOH
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Fe-doped this compound | 201 | Not Reported |
| V-doped Cobalt Phosphide | 222 | Not Reported |
| Commercial RuO₂ | ~300 - 400 (typical) | ~40 - 70 (typical) |
Table 2: Hydrogen Evolution Reaction (HER) Performance in 1.0 M KOH
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Fe-doped this compound | 66 | Not Reported |
| V-doped Cobalt Phosphide | 63 | 55.2 |
| Commercial Pt/C | ~30 - 70 (typical) | 30.1 |
The data indicates that doped this compound catalysts exhibit promising performance, particularly for the HER, with overpotentials comparable to the commercial Pt/C benchmark.[1][2] For the OER, these materials also show competitive overpotentials compared to typical values for commercial RuO₂.[1][2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound-based catalysts and the electrochemical measurements used to evaluate their performance.
Synthesis of this compound-Based Catalysts
The synthesis of doped this compound catalysts typically involves a multi-step process, often starting from a metal-organic framework (MOF) precursor.[2]
A common synthetic route involves:
-
Solvothermal Synthesis of MOF Precursor: Metal salts (e.g., FeCl₃·6H₂O and VCl₃) are dissolved in a solvent like N,N-dimethylformamide (DMF). This solution is then heated in an autoclave to form the bimetallic MOF.[2]
-
Phosphorization: The synthesized MOF is then subjected to a phosphorization process. This is typically achieved by heating the MOF in the presence of a phosphorus source, such as sodium hypophosphite (NaH₂PO₂), at an elevated temperature in a tube furnace under an inert atmosphere (e.g., Argon). This step converts the metal oxides or hydroxides in the MOF into metal phosphides.
Electrochemical Measurements
Standard three-electrode electrochemical cells are used to evaluate the catalytic performance for both OER and HER.[5][6]
-
Working Electrode: The synthesized catalyst is typically loaded onto a conductive substrate, such as nickel foam (NF) or carbon cloth, which then serves as the working electrode.
-
Counter Electrode: A platinum wire or graphite (B72142) rod is commonly used as the counter electrode.
-
Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a mercury/mercuric oxide (Hg/HgO) electrode is often used as the reference electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.
-
Electrolyte: For alkaline conditions, a 1.0 M potassium hydroxide (B78521) (KOH) solution is commonly used.[1][2]
-
Linear Sweep Voltammetry (LSV): LSV is performed to measure the catalytic activity. For OER, the potential is swept in the anodic direction, and for HER, it is swept in the cathodic direction, typically at a scan rate of 5 or 10 mV/s.[5][7] The overpotential required to achieve a current density of 10 mA/cm² is a key metric for comparison.[8]
-
Tafel Slope: The Tafel slope is derived from the LSV data and provides insight into the reaction kinetics.
-
Stability Test: Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst at a constant current density.[1]
Visualizing the Workflow and Comparison
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of the catalyst comparison.
Caption: Experimental workflow for the synthesis and electrochemical evaluation of this compound catalysts.
Caption: Logical relationship for benchmarking this compound-based catalysts against commercial standards.
References
- 1. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
- 6. Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange ... | ORNL [ornl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benchmarking hydrogen evolving reaction and oxygen evolving reaction electrocatalysts for solar water splitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Corrosion Resistance of Transition Metal Phosphides in Acidic and Alkaline Media
Transition metal phosphides (TMPs) have emerged as a promising class of non-precious metal electrocatalysts for various energy conversion reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). Their practical application, however, is critically dependent on their stability and corrosion resistance in the harsh acidic or alkaline electrolytes in which they operate. This guide provides an objective comparison of the corrosion behavior of various TMPs in these distinct chemical environments, supported by experimental data and detailed methodologies.
General Trends: Acidity vs. Alkalinity
The corrosion resistance of TMPs is profoundly influenced by the pH of the electrolyte. Generally, TMPs exhibit significantly better stability in alkaline media compared to acidic media.[1][2] This difference is primarily attributed to the distinct surface chemistry that develops under these conditions.
-
In Alkaline Media: TMPs tend to form a passivating surface layer of metal oxides or (oxy)hydroxides during electrochemical operation.[3] This in-situ generated layer acts as a protective barrier, shielding the bulk phosphide (B1233454) material from further corrosion and dissolution.[3] In many cases, this oxide/phosphide interface is believed to be the true active site for catalysis, contributing to sustained performance.[3]
-
In Acidic Media: The environment is far more corrosive towards TMPs.[1] The high concentration of protons (H⁺) can lead to the dissolution of the metal and the leaching of phosphorus from the catalyst structure. This can result in a gradual degradation of the material's structural integrity and a decline in catalytic activity over time.[4] Some studies have shown that materials like Ni₂P can undergo a surface conversion in acidic electrolytes.[4]
Quantitative Performance and Stability Data
The following tables summarize the electrochemical performance and long-term stability of various TMPs in acidic and alkaline electrolytes, as reported in the literature. Stability is often evaluated by chronoamperometry or chronopotentiometry, where the catalyst is held at a constant potential or current density for an extended period.
Table 1: Corrosion Resistance and Stability in Alkaline Media (1.0 M KOH)
| Catalyst Material | Test Condition | Duration | Outcome |
| FeP/Ni₂P/CP [5] | Constant Current | 50 hours | Negligible attenuation of current density. |
| Ni₂P/FeP@NPC [6] | 500 mA cm⁻² | 100 hours | Maintained good stability without decay. |
| Mo-Ni₂P NWs/NF [2] | Constant Current | > 24 hours | Maintained long-term stability. |
| Co₂P/C [1] | 1.6 V vs RHE (OER) | 8 hours | Negligible drop in current density. |
| meso-FeP/CC [7] | Chronoamperometry | 20 hours | Demonstrated robust stability. |
Table 2: Corrosion Resistance and Stability in Acidic Media (0.5 M H₂SO₄)
| Catalyst Material | Test Condition | Duration | Outcome |
| FeP/Ni₂P/CP [5] | Constant Current | 50 hours | Exhibited good durability with negligible current density attenuation. |
| General TMPs [1] | Electrochemical Operation | Not Specified | Generally suffer from a susceptibility to corrosion. |
| Ni₂P [4] | Electrolysis at -400 mV | 10 days | Showed signs of material conversion and degradation. |
Note: Direct comparison between studies can be challenging due to variations in catalyst synthesis, electrode preparation, and specific testing parameters.
Experimental Workflow for Corrosion Assessment
Evaluating the corrosion resistance of TMPs involves a systematic workflow that combines electrochemical testing with physical characterization techniques.
Caption: Experimental workflow for assessing the corrosion resistance of transition metal phosphide electrocatalysts.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the corrosion resistance of TMP electrocatalysts.
1. Catalyst Synthesis and Electrode Preparation
-
Synthesis: TMPs such as Ni₂P, CoP, and FeP are commonly synthesized via temperature-programmed reduction of their corresponding metal phosphate (B84403) or hypophosphite precursors.[8] For example, a metal salt (e.g., NiCl₂) is mixed with a phosphorus source (e.g., sodium hypophosphite) and then annealed under an inert atmosphere (e.g., Ar or N₂) at high temperatures (300-900 °C).
-
Electrode Preparation: An "ink" is prepared by dispersing a specific amount of the TMP catalyst powder (e.g., 5 mg) in a solution containing deionized water, isopropanol, and a binder like Nafion (e.g., 5 wt%). This ink is then drop-casted or painted onto a conductive substrate (e.g., carbon paper, glassy carbon electrode, or nickel foam) to achieve a desired mass loading (e.g., 1 mg cm⁻²). The electrode is then dried before use.
2. Electrochemical Measurements All electrochemical tests are typically performed in a standard three-electrode cell at room temperature, using the prepared TMP electrode as the working electrode, a graphite (B72142) rod or Pt wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl, SCE, or Hg/HgO).[9] The electrolyte is either an acidic solution (e.g., 0.5 M H₂SO₄) or an alkaline solution (e.g., 1.0 M KOH).
-
Linear Sweep Voltammetry (LSV): Used to measure the initial and final catalytic activity. LSV curves are recorded at a slow scan rate (e.g., 5 mV s⁻¹) in the desired potential window.[9] A comparison of the overpotential required to reach a specific current density (e.g., 10 mA cm⁻²) before and after stability testing reveals any performance degradation.
-
Cyclic Voltammetry (CV) Cycling: An accelerated degradation test where the potential is swept continuously for thousands of cycles (e.g., 10,000 cycles) at a high scan rate (e.g., 100 mV s⁻¹).[6] The initial and final LSV curves are compared to assess stability.
-
Chronoamperometry / Chronopotentiometry: The most common methods for evaluating long-term stability.
-
Chronoamperometry: A constant potential is applied to the working electrode, and the resulting current is monitored over a long period (e.g., 20-100 hours). A stable current indicates high durability.
-
Chronopotentiometry: A constant current density (e.g., 10 or 100 mA cm⁻²) is applied, and the potential required to maintain this current is recorded over time. A stable potential signifies good stability.[5]
-
-
Electrochemical Impedance Spectroscopy (EIS): Performed before and after stability tests to analyze changes in the electrode kinetics. Nyquist plots can reveal changes in the charge transfer resistance (Rct), which is related to the catalytic reaction rate. An increase in Rct often indicates catalyst degradation or surface passivation.
3. Post-Mortem Physical Characterization After long-term stability testing, the working electrode is carefully removed, rinsed with deionized water, and dried. It is then analyzed using various techniques to identify any changes in its physical or chemical properties.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states. This is crucial for detecting the formation of oxide or hydroxide (B78521) layers on the catalyst surface, particularly in alkaline media.
-
X-ray Diffraction (XRD): To examine the crystal structure of the catalyst. Changes in the XRD pattern, such as peak shifts, broadening, or the appearance of new phases, can indicate structural degradation or phase transformation.
-
Electron Microscopy (SEM/TEM): To observe the morphology and nanostructure of the catalyst. These techniques can reveal changes such as particle aggregation, dissolution, or detachment from the substrate after the corrosion test.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Tendency on Transition-Metal Phosphide Electrocatalysts for the Hydrogen Evolution Reaction in Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics, developments, and strategies of transition metal phosphides toward electrocatalytic water splitting: beyond noble metal catalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. FeP/Ni2P nanosheet arrays as high-efficiency hydrogen evolution electrocatalysts - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Metal–Organic Framework Derived Ni2P/FeP@NPC Heterojunction as Stability Bifunctional Electrocatalysts for Large Current Density Water Splitting [mdpi.com]
- 7. Recent Tendency on Transition-Metal Phosphide Electrocatalysts for the Hydrogen Evolution Reaction in Alkaline Media [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Safety Operating Guide
Vanadium Phosphide: A Guide to Safe Disposal in a Laboratory Setting
Disclaimer: This document provides guidance for the proper disposal of vanadium phosphide (B1233454) by trained laboratory personnel. The procedures outlined are based on established chemical safety principles for handling reactive and toxic materials. Before proceeding, a thorough risk assessment must be conducted for your specific laboratory conditions. All waste must be managed in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Vanadium phosphide (VP) is a reactive material that presents a dual hazard. Like other metal phosphides, it can react with water or acids to generate phosphine (B1218219) (PH₃), a highly toxic, flammable, and pyrophoric gas.[1] Additionally, vanadium compounds are themselves toxic and are regulated as hazardous waste.[2][3] Therefore, proper disposal requires a deactivation step to mitigate the phosphine hazard, followed by the collection and disposal of the remaining vanadium-containing waste.
The recommended procedure involves a controlled oxidative hydrolysis reaction. This method deactivates the phosphide by converting it to a stable phosphate (B84403) and simultaneously oxidizes any generated phosphine gas into non-toxic products.
Essential Safety Precautions
Engineering Controls:
-
All handling and deactivation procedures must be performed inside a certified chemical fume hood with the sash at the lowest practical position.
-
Ensure a calibrated phosphine gas detector is available and in use to monitor the work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene). Check compatibility charts for the specific chemicals used.
-
Body Protection: A flame-resistant lab coat must be worn.
-
Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible.
Deactivation and Disposal Protocol
This procedure should be performed on small quantities of this compound (typically less than 5 grams at a time). For larger quantities, consult your EHS department.
Step 1: Prepare the Deactivation Solution
-
In a suitably sized beaker or flask, prepare a deactivation solution consisting of a basic aqueous solution of sodium hypochlorite.
-
Slowly add sodium hydroxide (B78521) (NaOH) pellets to water to create a 1-2 M NaOH solution. This is an exothermic process; allow the solution to cool to room temperature.
-
To the cooled NaOH solution, add commercial bleach (sodium hypochlorite, NaClO, ~5-8%) to create the final deactivation solution. The basic conditions enhance the scrubbing efficiency for any evolved phosphine gas.[1]
Step 2: Set up the Reaction Apparatus
-
Place a stir bar in a three-neck round-bottom flask large enough to comfortably contain the deactivation solution and allow for stirring.
-
Place the flask on a magnetic stir plate inside the chemical fume hood.
-
Fill the flask with a sufficient volume of the deactivation solution (see Table 1 for recommended ratios).
-
In one neck of the flask, place a powder addition funnel.
-
In the central neck, insert a mechanical stirrer or ensure the magnetic stir bar provides vigorous agitation.
-
In the third neck, attach a gas outlet adapter connected via tubing to a gas-washing bottle (bubbler) containing the same deactivation solution. This will serve as a secondary trap for any phosphine gas that may not react in the primary flask. The outlet of the bubbler should be vented into the back of the fume hood.
Step 3: Controlled Addition of this compound
-
Turn on the stirrer to create a vortex in the deactivation solution.
-
Slowly and in very small portions , add the this compound powder to the deactivation solution through the powder addition funnel.
-
Monitor the reaction closely. If you observe excessive gas evolution, foaming, or a significant temperature increase, immediately stop the addition until the reaction subsides.
Step 4: Reaction and Quenching
-
After all the this compound has been added, allow the mixture to stir vigorously for a minimum of 24 hours to ensure the reaction is complete.
-
After the 24-hour stirring period, turn off the stirrer and allow the solid material to settle.
Step 5: Waste Segregation and Collection
-
Solid Waste: Carefully decant the supernatant liquid into a separate hazardous waste container. Transfer the remaining solid residue (vanadium hydroxide/phosphate) into a clearly labeled hazardous waste container. The label must read: "Hazardous Waste: Vanadium Compounds".
-
Liquid Waste: The decanted supernatant and the contents of the gas-washing bottle should be combined in a separate, clearly labeled hazardous waste container. The label must read: "Hazardous Waste: Corrosive Liquid (contains Sodium Hydroxide, Sodium Hypochlorite)".
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, and any contaminated labware, must be collected and disposed of as solid hazardous waste.
Step 6: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of all generated hazardous waste streams. Do not mix the solid vanadium waste with the liquid corrosive waste.
Quantitative Data for Deactivation
The following table provides recommended starting parameters for the deactivation procedure. These values should be validated on a small scale (e.g., 100 mg) before proceeding with larger quantities.
| Parameter | Recommended Value | Notes |
| Deactivation Solution | 1 M NaOH with commercial bleach (5-8% NaClO) | Prepare fresh. The solution should be strongly basic (pH > 12). |
| Volume of Solution | ~100 mL per 1 gram of this compound | A large excess of the oxidizing solution ensures complete reaction and effective scrubbing of phosphine.[4] |
| Addition Rate | < 0.5 g per minute | Add in small increments, observing the reaction. Stop addition if gas evolution is too rapid. |
| Reaction Time | ≥ 24 hours | Ensure complete deactivation of the phosphide. |
| Temperature | Ambient Temperature | The reaction may be exothermic. If significant heating occurs, use an ice bath for cooling. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Vanadium Phosphide: A Comprehensive Guide
For Immediate Implementation: This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Vanadium Phosphide. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
This compound, a compound utilized in high-power and high-frequency applications, necessitates stringent safety measures due to the potential hazards associated with vanadium and its compounds. This document outlines the requisite personal protective equipment (PPE), handling procedures, and disposal plans to support your laboratory safety and chemical handling protocols.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE.
| Equipment | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved respirator. The specific type depends on the airborne concentration. | To prevent inhalation of hazardous dust particles. |
| - Below 0.05 mg/m³: N95, R95, or P95 respirator. | Provides a high level of filtration for fine particulates. | |
| - Above 0.05 mg/m³: Full-facepiece respirator with high-efficiency particulate air (HEPA) filters. | Offers a higher protection factor and protects the eyes and face. | |
| - Above 0.5 mg/m³: Supplied-air respirator with a full facepiece, operated in a pressure-demand or other positive-pressure mode. | Ensures a clean air supply in environments with high concentrations. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact with the compound.[1] |
| It is crucial to consult a specific chemical resistance guide for the gloves being used. | Glove material performance can vary with different chemicals. | |
| Eye Protection | ANSI-approved chemical safety goggles. | To protect the eyes from dust and potential splashes. |
| A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| For larger quantities or in situations with a higher risk of spills, chemical-resistant coveralls are recommended. | Offers more comprehensive body protection. | |
| Closed-toe shoes. | To protect the feet from spills and falling objects. |
Exposure Limits for Vanadium Dust
The following table outlines the workplace exposure limits for vanadium dust, which should be applied when handling this compound in the absence of specific data for the compound.
| Organization | Exposure Limit (as Vanadium dust) | Notes |
| NIOSH | 0.05 mg/m³ | Recommended airborne exposure limit, not to be exceeded at any time.[2] |
| OSHA | 0.5 mg/m³ (Ceiling) for Vanadium pentoxide dust | This limit was part of a 1989 update that was later remanded. The NIOSH recommendation is more protective.[3] |
Safe Handling and Disposal Workflow
Adherence to a systematic workflow is paramount for the safe handling of this compound from acquisition to disposal. The following diagram illustrates the key steps.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial. The following diagram outlines the procedural steps for emergency situations.
Caption: Procedural steps in case of an emergency involving this compound.
Detailed Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Use tools and techniques that minimize the generation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Spill Clean-up:
-
In case of a spill, evacuate the area and prevent unauthorized personnel from entering.
-
Wear the appropriate PPE, including respiratory protection.
-
Carefully scoop or sweep up the spilled material and place it into a designated, labeled container for hazardous waste.
-
Avoid creating dust during the clean-up process.
-
Clean the spill area with a suitable decontaminating agent.
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's environmental health and safety department for specific disposal procedures. Waste should be collected in clearly labeled, sealed, and compatible containers.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
